5-Aminobenzo[d]thiazole-2-carbonitrile
Description
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Properties
IUPAC Name |
5-amino-1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDGOGCJUKOOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminobenzo[d]thiazole-2-carbonitrile
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-Aminobenzo[d]thiazole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The benzothiazole ring system is a prominent structural motif in a vast array of biologically active molecules.[1] When functionalized with an amino group at the 2-position, the resulting 2-aminobenzothiazole scaffold becomes a versatile building block in medicinal chemistry.[2] This privileged structure is found in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The introduction of a cyano group at the 2-position and an amino group at the 5-position of the benzothiazole core, as in this compound, offers unique electronic properties and multiple points for further chemical modification, making it a valuable intermediate for the synthesis of novel therapeutic agents.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃S | [6] |
| Molecular Weight | 175.21 g/mol | [6] |
| CAS Number | 1513212-02-6 | |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | [7] |
Proposed Synthesis of this compound
While the synthesis of 5-substituted 2-aminobenzothiazoles can present challenges, including low yields and unfavorable impurity profiles, a rational synthetic strategy can be devised based on established methodologies for analogous compounds.[4] A plausible and efficient three-step synthesis of this compound is proposed, starting from a commercially available substituted aniline. This approach is analogous to reported syntheses of other substituted aminobenzothiazoles.
The proposed synthetic pathway is illustrated in the workflow diagram below:
Caption: Proposed three-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-nitroaniline
-
To a stirred solution of 2-chloroaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration.
-
The solid is washed with water until the washings are neutral and then dried to afford 2-chloro-5-nitroaniline.
Step 2: Synthesis of 2-Chloro-5-nitrobenzonitrile
-
A mixture of 2-chloro-5-nitroaniline and copper(I) cyanide in a suitable solvent such as DMF or NMP is heated under reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complex.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield 2-chloro-5-nitrobenzonitrile.
Step 3: Synthesis of this compound
-
A mixture of 2-chloro-5-nitrobenzonitrile and potassium thiocyanate in a polar aprotic solvent like DMF is heated.[8] The reaction is monitored by TLC.
-
After the formation of the thiocyanate intermediate, the reaction mixture is cooled, and a reducing agent, such as iron powder in the presence of ammonium chloride, is added.
-
The mixture is then heated to effect the reduction of the nitro group to an amino group and concomitant cyclization to form the benzothiazole ring.
-
Upon completion of the reaction, the mixture is filtered to remove inorganic solids, and the filtrate is concentrated.
-
The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.
-
The crude this compound is purified by column chromatography on silica gel or by recrystallization to afford the final product.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amino group protons. Based on the structure and data from similar compounds, the following proton signals are anticipated (in DMSO-d₆):
-
A broad singlet for the amino (-NH₂) protons.
-
Three signals in the aromatic region corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Key expected signals include:
-
A signal for the nitrile carbon (-CN).
-
Signals for the carbon atoms of the benzothiazole ring system, with shifts influenced by the attached amino and cyano groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching vibrations of the primary amine |
| 2230-2210 | C≡N stretching vibration of the nitrile group |
| 1620-1580 | C=N stretching of the thiazole ring and C=C stretching of the aromatic ring |
| 1500-1400 | N-H bending vibration of the primary amine |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition.
-
Expected Molecular Ion (M⁺): m/z = 175.0204 (for C₈H₅N₃S)
The fragmentation pattern will likely involve the loss of small neutral molecules such as HCN from the nitrile group.
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of new therapeutic agents due to the versatile reactivity of its functional groups.
Caption: Potential applications of this compound in drug discovery.
-
Anticancer Agents: The 2-aminobenzothiazole core is present in numerous compounds with demonstrated anticancer activity.[9] The amino group of this compound can be readily acylated, alkylated, or used in coupling reactions to generate a library of derivatives for screening against various cancer cell lines.
-
Antibacterial Agents: Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of bacterial enzymes, such as DNA gyrase.[4] The title compound can serve as a key intermediate in the synthesis of novel antibacterial agents targeting multidrug-resistant pathogens.
-
Kinase Inhibitors: The benzothiazole scaffold can act as a hinge-binding motif in many kinase inhibitors. The functional groups on this compound allow for the introduction of various substituents to optimize binding affinity and selectivity for specific kinases implicated in disease.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of new pharmaceuticals. This guide provides a plausible synthetic route and outlines the necessary characterization techniques to ensure the identity and purity of the compound. The versatile nature of its functional groups opens up numerous avenues for the synthesis of diverse compound libraries for screening in various therapeutic areas, particularly in oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
References
- Al-Mustansiriyah J. Sci. Vol. 23, No 5, 201٢.
- ChemicalBook. 2-Benzothiazolamine(136-95-8) 1H NMR spectrum.
- BenchChem. spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.
- The Royal Society of Chemistry. Supplementary Material (ESI)
- ResearchGate. Synthesis of 2-substituted nitro-and aminobenzothiazoles and...
- ResearchGate.
- Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen 2024, e202400185.
- PubChem. This compound.
- National Institutes of Health. Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models.
- ACS Publications.
- Google Patents.
- Baghdad Science Journal. Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against.
- ChemicalBook. Benzothiazole(95-16-9) 13C NMR spectrum.
- Google Patents. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
- Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An.
- ACS Publications.
- Arkivoc.
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Physicochemical Properties of 5-amino-1,3-benzothiazole-2-carbonitrile
Introduction: The benzothiazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for designing targeted inhibitors and modulators of biological pathways. This guide focuses on a specific, highly functionalized derivative: 5-amino-1,3-benzothiazole-2-carbonitrile . The presence of a primary amino group at the 5-position and a carbonitrile at the 2-position provides two strategic, chemically distinct handles for molecular elaboration. This makes the compound a particularly valuable building block for generating compound libraries in drug discovery campaigns, especially in the fields of oncology, infectious diseases, and neurodegenerative disorders.[2][3][4]
This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It consolidates computed physicochemical data, outlines robust protocols for experimental characterization, and explores the molecule's synthetic accessibility and potential applications, grounding all claims in authoritative references.
Section 1: Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. 5-amino-1,3-benzothiazole-2-carbonitrile is an aromatic heterocyclic compound with the molecular formula C₈H₅N₃S.
| Identifier | Value | Source |
| IUPAC Name | 5-amino-1,3-benzothiazole-2-carbonitrile | PubChem[5] |
| CAS Number | 1513212-02-6 | PubChem[5] |
| Molecular Formula | C₈H₅N₃S | PubChem[5] |
| Molecular Weight | 175.21 g/mol | PubChem[5] |
| Canonical SMILES | C1=CC2=C(C=C1N)N=C(S2)C#N | PubChem[5] |
| InChI Key | SSDGOGCJUKOOHE-UHFFFAOYSA-N | PubChem[5] |
| Exact Mass | 175.02041835 Da | PubChem[5] |
Section 2: Synthesis and Purification Strategy
The synthesis of substituted 2-aminobenzothiazoles is a well-established field in organic chemistry.[6][7] A common and effective strategy involves the reaction of a corresponding aniline derivative with a source of thiocyanate, followed by oxidative cyclization. This approach is often favored for its reliability and use of readily available starting materials.[8]
Below is a generalized workflow for the synthesis of the target compound, illustrating a plausible and efficient route.
Caption: Plausible synthetic workflow for 5-amino-1,3-benzothiazole-2-carbonitrile.
Exemplary Synthetic Protocol
This protocol is a representative methodology based on established chemical principles for benzothiazole synthesis.[8][9] It should be adapted and optimized based on laboratory conditions.
-
Thiourea Formation: To a stirred solution of the starting aniline (1 equivalent) in glacial acetic acid, add ammonium thiocyanate (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours until a homogenous solution or slurry is formed. The acid protonates the aniline, activating it for nucleophilic attack on the thiocyanate.
-
Cyclization: Cool the reaction mixture in an ice bath to 0-5 °C. Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C. The bromine acts as an oxidant to facilitate the electrophilic cyclization onto the aromatic ring, forming the thiazole moiety. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Work-up and Isolation: Pour the reaction mixture into ice-water. The product will precipitate. Filter the solid, wash thoroughly with water to remove acid and salts, and then with a small amount of cold ethanol. Dry the crude product under vacuum.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient. The choice of method depends on the purity and scale required.
Section 3: Core Physicochemical Properties
The physicochemical properties of a molecule are paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME). The data presented below are primarily computed properties from reliable databases, which provide excellent estimations for guiding initial research.[5]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 175.21 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.[5] |
| XLogP3 (Lipophilicity) | 1.7 | Indicates moderate lipophilicity. This value suggests a balance between aqueous solubility and lipid membrane permeability, which is often desirable for drug candidates.[5] |
| Polar Surface Area (PSA) | 90.9 Ų | This value is within the typical range for orally bioavailable drugs and suggests the potential for good cell membrane permeability.[5] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Influences solubility and interactions with biological targets.[5] |
| Hydrogen Bond Acceptors | 3 (two N atoms, S atom) | Contributes to solubility and the formation of drug-receptor interactions.[5] |
| Rotatable Bonds | 0 | The molecule is rigid, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target.[5] |
Section 4: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is a prerequisite for any further study. A combination of spectroscopic techniques is employed for this purpose. While specific spectra for this exact compound are not publicly available, the following section describes the expected results and the self-validating protocols for obtaining them.
Caption: Analytical workflow for structural elucidation of the target compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the carbon-hydrogen framework and atom connectivity.
-
Methodology:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the polar compound and allow observation of the N-H protons).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Expected ¹H NMR Signals: The spectrum should display distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. A broad singlet corresponding to the two protons of the amino group (-NH₂) would also be expected.
-
Expected ¹³C NMR Signals: The spectrum would show eight distinct carbon signals, including those for the nitrile group (C≡N, approx. 115-120 ppm) and the various aromatic and heterocyclic carbons. Data from similar benzothiazole derivatives can be used as a reference for chemical shift prediction.[10]
Protocol 2: Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology:
-
Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder using an agate mortar and pestle.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum using an FTIR spectrometer.
-
-
Expected Vibrational Bands:
-
~3300-3500 cm⁻¹: N-H stretching vibrations from the primary amine.
-
~2220-2240 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretch.
-
~1500-1620 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and thiazole rings.
-
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the exact mass and elemental formula.
-
Methodology:
-
Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Result: A prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to the calculated exact mass of 175.0204.[5] The high resolution allows for the confirmation of the elemental formula C₈H₅N₃S.
Section 5: Reactivity and Drug Discovery Potential
The true value of 5-amino-1,3-benzothiazole-2-carbonitrile lies in its potential as a versatile synthon for creating novel molecular entities. The benzothiazole scaffold itself is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4]
-
The 5-Amino Group: This primary amine is a potent nucleophile and a key site for modification. It can readily undergo:
-
Acylation/Sulfonylation: To introduce amide or sulfonamide linkages, which are common in drug molecules for modulating properties and forming hydrogen bonds with targets.
-
Buchwald-Hartwig or Ullmann Coupling: To form C-N bonds with aryl or heteroaryl halides, expanding the molecular framework.
-
Reductive Amination: To introduce alkyl substituents.
-
-
The 2-Carbonitrile Group: The nitrile group is an electron-withdrawing group and a versatile functional handle that can be:
-
Hydrolyzed: To form a carboxylic acid or amide, introducing new hydrogen bonding capabilities.
-
Reduced: To form a primary amine, providing another point for diversification.
-
Converted to a Tetrazole: By reaction with azides, a common bioisosteric replacement for a carboxylic acid.
-
The dual functionality of this molecule allows for the rapid synthesis of compound libraries targeting various enzymes and receptors. For example, derivatives of 2-aminobenzothiazoles have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) in cancer therapy and as promising anti-tubercular agents.[3][11]
Conclusion
5-amino-1,3-benzothiazole-2-carbonitrile is a high-potential building block for modern drug discovery. Its physicochemical properties, predicted to be within the desirable range for drug-likeness, combined with its dual-handle reactivity, make it an attractive starting point for medicinal chemistry programs. This guide provides the foundational knowledge—from molecular identifiers and synthesis strategies to detailed analytical protocols—necessary for researchers to confidently incorporate this valuable scaffold into their research and development pipelines. The experimental validation of its computed properties and the exploration of its biological activity in various assays represent clear and promising next steps.
References
- Biosynth. (n.d.). 5-Amino-2,3-dihydro-1,2-benzothiazole-1,1,3-trione.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83385292, 5-Aminobenzo[d]thiazole-2-carbonitrile. Retrieved from [Link].
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link].
-
MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link].
-
Lirias. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Retrieved from [Link].
-
MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link].
-
Frontiers. (n.d.). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Retrieved from [Link].
-
National Institutes of Health. (n.d.). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Retrieved from [Link].
-
Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Retrieved from [Link].
-
World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link].
-
MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link].
-
Journal of Synthetic Chemistry. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazole analogues. Retrieved from [Link].
-
National Center for Biotechnology Information. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10057507, 2-Amino-1,3-thiazole-5-carbonitrile. Retrieved from [Link].
-
Royal Society of Chemistry. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. Retrieved from [Link].
-
ResearchGate. (2025). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved from [Link].
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Aminobenzo[d]thiazole-2-carbonitrile (CAS No. 1513212-02-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Yet Promising Heterocycle
This technical guide delves into the chemistry, potential applications, and analytical profile of 5-Aminobenzo[d]thiazole-2-carbonitrile, a heterocyclic compound identified by the CAS number 1513212-02-6. While specific, in-depth research on this particular molecule is emerging, its structural motifs are present in a well-established class of compounds—the aminobenzothiazoles—known for their diverse biological activities. This guide, therefore, synthesizes the available data for the target compound with field-proven insights from closely related analogues to provide a comprehensive resource for researchers. The information presented herein is intended to serve as a foundational tool for those looking to explore the potential of this and similar molecules in medicinal chemistry, materials science, and beyond.
Molecular Profile and Physicochemical Properties
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiazole ring, with an amino group at the 5-position and a nitrile group at the 2-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are key to its reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 1513212-02-6 | [1] |
| Molecular Formula | C₈H₅N₃S | [1] |
| Molecular Weight | 175.21 g/mol | [1] |
| IUPAC Name | 5-amino-1,3-benzothiazole-2-carbonitrile | [1] |
| Canonical SMILES | C1=CC2=C(C=C1N)N=C(S2)C#N | [1] |
| InChI | InChI=1S/C8H5N3S/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,10H2 | [1] |
| InChIKey | SSDGOGCJUKOOHE-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white crystalline solid (predicted based on analogues) | [2] |
| Solubility | Predicted to have moderate solubility in DMSO, DMF, and ethanol, and be sparingly soluble in water | [2] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment | [3] |
Synthetic Pathways: A Proposed Approach
A common and effective method for the synthesis of the 2-aminobenzothiazole core is the reaction of a corresponding aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine.[5] A multi-step synthesis, as has been described for the isomeric 6-aminobenzo[d]thiazole-2-carbonitrile, offers a logical and adaptable approach.[6]
Proposed Multi-Step Synthesis
This proposed pathway is based on established chemical transformations for analogous compounds and represents a logical, though not experimentally verified, route to the target molecule.
Figure 1: Proposed multi-step synthesis of this compound.
Step-by-Step Methodology (Hypothetical Protocol):
-
Nitration of 2-Chlorobenzothiazole: To a solution of 2-chlorobenzothiazole in concentrated sulfuric acid, potassium nitrate is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The mixture is then poured onto ice, and the precipitated product, 2-chloro-5-nitrobenzothiazole, is filtered, washed with water, and dried.
-
Cyanation of 2-Chloro-5-nitrobenzothiazole: The 2-chloro-5-nitrobenzothiazole is dissolved in a suitable solvent such as acetonitrile (ACN). Sodium cyanide (NaCN) and a catalytic amount of a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) are added. The reaction is heated to reflux and monitored for completion. After cooling, the reaction mixture is worked up to isolate 5-nitrobenzo[d]thiazole-2-carbonitrile.
-
Reduction of the Nitro Group: The 5-nitrobenzo[d]thiazole-2-carbonitrile is suspended in a solvent like acetic acid (AcOH). Iron powder (Fe) is added portion-wise, and the mixture is heated. The progress of the reduction of the nitro group to an amino group is monitored. Upon completion, the iron salts are filtered off, and the filtrate is concentrated. The crude product is then purified, for example by column chromatography, to yield this compound.
Analytical Characterization: Expected Spectroscopic Signatures
Detailed, published spectroscopic data for this compound is not currently available. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics can be anticipated.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the benzothiazole core and the nitrile carbon. The chemical shift of the nitrile carbon is typically found in the range of 115-125 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
-
C≡N stretching: A sharp, medium-intensity band around 2220-2260 cm⁻¹ characteristic of the nitrile group.
-
C=N stretching: A band in the region of 1600-1650 cm⁻¹ due to the stretching of the C=N bond within the thiazole ring.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass can be calculated from the molecular formula C₈H₅N₃S. Electron impact (EI) or electrospray ionization (ESI) techniques would likely be employed. The fragmentation pattern would be expected to show characteristic losses of small molecules such as HCN.
Potential Applications and Biological Relevance
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] While specific biological data for this compound is limited, the broader class of 2-aminobenzothiazoles has shown significant promise in several therapeutic areas.
Antimicrobial and Anticancer Agents
Derivatives of 2-aminobenzothiazole have been extensively investigated for their potential as antimicrobial and anticancer agents.[8] The mechanism of action often involves the inhibition of key enzymes in pathogenic microorganisms or cancer cells. The presence of the amino and nitrile groups on the this compound core provides opportunities for further chemical modification to optimize activity and selectivity.
Enzyme Inhibition: A Focus on DNA Gyrase
Recent research has highlighted the potential of 5-substituted 2-aminobenzothiazoles as inhibitors of bacterial DNA gyrase B (GyrB).[4] DNA gyrase is an essential enzyme for bacterial DNA replication, making it an attractive target for the development of new antibiotics. The development of inhibitors active against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) is of particular importance in the face of rising antimicrobial resistance.
Figure 2: Proposed mechanism of action for 5-aminobenzothiazole derivatives as DNA gyrase B inhibitors.
Building Block for Drug Discovery and Materials Science
The reactive amino and nitrile functionalities of this compound make it a versatile building block for the synthesis of more complex molecules.[2]
-
Pharmaceutical Research: The amino group can be acylated, alkylated, or used in the formation of ureas and thioureas to generate libraries of compounds for high-throughput screening. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.
-
Material Science: The heterocyclic nature of the benzothiazole core suggests potential applications in the development of novel organic materials with interesting electronic or optical properties, such as fluorescent probes.[2]
Safety and Handling
Based on the GHS hazard statements for the general class of aminobenzothiazoles, this compound should be handled with care in a laboratory setting.
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and appropriate gloves, should be followed when handling this compound. A full Safety Data Sheet (SDS) should be consulted before use.
Conclusion and Future Outlook
This compound represents a molecule of significant interest at the intersection of synthetic chemistry, medicinal chemistry, and materials science. While detailed experimental data for this specific compound is still emerging, the wealth of information available for the broader class of 2-aminobenzothiazoles provides a strong rationale for its further investigation. The proposed synthetic pathways, expected analytical characteristics, and potential applications outlined in this guide are intended to facilitate and inspire future research into this promising heterocyclic compound. As synthetic methodologies improve and our understanding of its biological targets deepens, this compound and its derivatives may well emerge as key players in the development of new therapeutics and functional materials.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
-
ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and.... Retrieved from [Link]
-
Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
-
International Journal for Pharmaceutical Research Scholars (IJPRS). (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]
-
ChemistryOpen. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular co-crystals of 2-aminothiazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5374737A - Process for the preparation of 2-aminobenzothiazoles.
-
RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Retrieved from [Link]
Sources
- 1. This compound | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-aminobenzo[d]thiazole-2-carbonitrile; CAS No.: 7724-12-1 [chemshuttle.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives - IJPRS [ijprs.com]
An In-depth Technical Guide to 5-Aminobenzo[d]thiazole-2-carbonitrile: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-Aminobenzo[d]thiazole-2-carbonitrile, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes available information on closely related analogues to infer its molecular structure, physicochemical properties, and potential synthetic pathways. Furthermore, we explore the prospective applications of this compound in drug discovery, drawing parallels from the established biological activities of other 5-substituted-2-aminobenzothiazole derivatives, particularly as antibacterial agents targeting DNA gyrase. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecular scaffolds.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole moiety is a privileged heterocyclic system, forming the core structure of numerous compounds with diverse and potent biological activities. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. Derivatives of 2-aminobenzothiazole, in particular, have garnered substantial attention for their wide-ranging therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitrile group at the 2-position and an amino group at the 5-position of the benzothiazole ring system, as in this compound, presents a unique combination of functional groups that can be exploited for targeted drug design and the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a fused benzene and thiazole ring system. The amino group at position 5 and the carbonitrile group at position 2 are key functional groups that influence the molecule's electronic properties, reactivity, and potential for biological interactions.
Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | 5-amino-1,3-benzothiazole-2-carbonitrile | [3] |
| CAS Number | 1513212-02-6 | [3][4] |
| Molecular Formula | C₈H₅N₃S | [3] |
| Molecular Weight | 175.21 g/mol | [3] |
| Canonical SMILES | C1=CC2=C(C=C1N)N=C(S2)C#N | [3] |
Computed Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 1.7 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Topological Polar Surface Area | 90.9 Ų | [3] |
| Rotatable Bond Count | 0 | [3] |
These computed values suggest that this compound possesses drug-like properties, with a moderate lipophilicity (XLogP3) and a polar surface area conducive to cell membrane permeability.
Spectroscopic Characterization (Inferred)
Direct experimental spectroscopic data for this compound is not available in the reviewed literature. However, based on the known spectral characteristics of related benzothiazole derivatives, we can infer the expected spectroscopic signatures for this compound.[5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H stretch (amino) | 3400-3200 | Two bands, characteristic of a primary amine. |
| C≡N stretch (nitrile) | 2230-2210 | Strong, sharp absorption. |
| C=N stretch (thiazole) | 1640-1600 | Medium to strong absorption. |
| C=C stretch (aromatic) | 1600-1450 | Multiple bands of varying intensity. |
| C-S stretch | 800-700 | Weak to medium absorption. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each atom in the molecule. Based on the structure of this compound and data from similar compounds, the following chemical shifts can be anticipated (in ppm, relative to TMS):
-
¹H NMR: The aromatic protons on the benzene ring would appear in the range of 7.0-8.0 ppm. The protons of the amino group would likely appear as a broad singlet, with a chemical shift that is dependent on the solvent and concentration.
-
¹³C NMR: The carbon of the nitrile group (C≡N) would be expected in the region of 115-120 ppm. The carbon atoms of the benzothiazole ring system would resonate between 110 and 160 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. The expected exact mass for the [M+H]⁺ ion of C₈H₅N₃S is approximately 176.0280. The fragmentation pattern in the mass spectrum would provide further structural confirmation.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not explicitly described in the available literature, a plausible synthetic route can be designed based on established methods for the synthesis of 2-aminobenzothiazole derivatives.[8][9][10] A common and effective method involves the reaction of a substituted aniline with a thiocyanating agent, followed by cyclization.
Proposed Synthetic Pathway
A potential synthetic route to this compound could start from 3-nitroaniline. The rationale for this multi-step synthesis is to introduce the necessary functional groups in a controlled manner.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical representation based on known chemical transformations and should be optimized and validated experimentally.
Step 1: Synthesis of 1-Isothiocyanato-3-nitrobenzene
-
To a solution of 3-nitroaniline in a suitable solvent (e.g., dichloromethane), add thiophosgene dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude isothiocyanate.
Step 2: Synthesis of 5-Nitrobenzo[d]thiazol-2-amine
-
Treat the crude 1-isothiocyanato-3-nitrobenzene with a source of ammonia (e.g., ammonium hydroxide) to facilitate the cyclization reaction.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Step 3: Synthesis of 2-Bromo-5-nitrobenzo[d]thiazole
-
Perform a Sandmeyer reaction on 5-nitrobenzo[d]thiazol-2-amine.
-
Dissolve the amine in an acidic solution (e.g., HBr) and treat with sodium nitrite at low temperature to form the diazonium salt.
-
Add a solution of copper(I) bromide to the diazonium salt to introduce the bromine at the 2-position.
Step 4: Synthesis of 5-Nitrobenzo[d]thiazole-2-carbonitrile
-
React the 2-bromo-5-nitrobenzo[d]thiazole with a cyanide source, such as copper(I) cyanide (Rosenmund-von Braun reaction).
-
The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF or NMP.
Step 5: Synthesis of this compound
-
Reduce the nitro group of 5-nitrobenzo[d]thiazole-2-carbonitrile to an amino group.
-
Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
The final product can be purified by column chromatography or recrystallization.
Potential Applications in Drug Discovery
The structural features of this compound make it a compelling candidate for investigation in various therapeutic areas, particularly as an antimicrobial agent.
Rationale as a DNA Gyrase Inhibitor
Recent studies have highlighted the potential of 5-substituted-2-aminobenzothiazole derivatives as potent inhibitors of bacterial DNA gyrase.[11] DNA gyrase is an essential enzyme in bacteria responsible for maintaining DNA topology, making it an attractive target for the development of new antibiotics. The substitution at the C5 position of the benzothiazole ring has been shown to be a key determinant of inhibitory activity and antibacterial spectrum.[11] The presence of an amino group at this position in this compound could provide a crucial interaction point within the ATP-binding site of DNA gyrase, potentially leading to potent inhibition of the enzyme.
Caption: Proposed mechanism of action for this compound.
Structure-Activity Relationship (SAR) Insights
The amino group at the 5-position offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships. For instance, acylation or alkylation of the amino group could be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to optimize its binding affinity for the target enzyme. The nitrile group at the 2-position is a key pharmacophoric feature that can participate in hydrogen bonding and other interactions within the active site.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the safety information for the related compound, 6-aminobenzo[d]thiazole-2-carbonitrile, it should be handled with care.[12] It is likely to be a skin and eye irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. While a lack of direct experimental data necessitates a degree of inference, the known biological activities of closely related analogues strongly suggest its potential as a valuable building block in medicinal chemistry, particularly in the pursuit of new antibacterial drugs targeting DNA gyrase.
Future research should focus on the following key areas:
-
Development of a robust and scalable synthetic route to enable the production of sufficient quantities of the compound for further investigation.
-
Comprehensive spectroscopic and physicochemical characterization to provide a complete and accurate profile of the molecule.
-
In vitro biological evaluation to determine its inhibitory activity against DNA gyrase and other potential targets, as well as its spectrum of antibacterial activity.
-
Exploration of the structure-activity relationship through the synthesis and testing of a library of derivatives with modifications at the 5-amino position.
By addressing these research gaps, the full therapeutic potential of this compound can be elucidated, potentially leading to the discovery of new and effective treatments for bacterial infections and other diseases.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]
-
Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
-
Zidar, N., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega. [Link]
-
Lead Sciences. This compound. [Link]
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). [Link]
-
Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]
-
Al-Obaidi, A. S. M., et al. (2024). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]
-
Mohammed, S. A. H. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry. [Link]
-
D'hooghe, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
NIST. Benzothiazole. [Link]
-
Paraskevas, K., et al. (2022). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molbank. [Link]
-
Hauser, J. R., et al. (2016). Figure S5: 1 H NMR spectrum of 6-amino-1,3-benzothiazole-2-carbonitrile 8. ResearchGate. [Link]
-
Zidar, N., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega. [Link]
-
Singh, S., et al. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Journal of Drug Delivery and Therapeutics. [Link]
-
Venkatachalam, S., et al. (2014). Theoretical FT-IR spectrum of benzothiazole. ResearchGate. [Link]
-
Michigan State University. Infrared Spectroscopy. [Link]
-
Yildiz, M., et al. (2010). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]
-
PubChem. 2-Amino-1,3-thiazole-5-carbonitrile. National Center for Biotechnology Information. [Link]
-
Capot Chemical. Specifications of 6-aminobenzo[d]thiazole-2-carbonitrile. [Link]
Sources
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. ijprajournal.com [ijprajournal.com]
- 3. This compound | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. Buy 4-Aminobenzo[d]thiazole-2-carbonitrile [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-aminobenzo[d]thiazole-2-carbonitrile; CAS No.: 7724-12-1 [chemshuttle.com]
Introduction: The Versatility of the 2-Aminobenzothiazole Scaffold
An In-depth Technical Guide to the Medicinal Chemistry of Aminobenzothiazole Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity, serving as a fertile ground for drug discovery. The 2-aminobenzothiazole (2-ABT) core, a bicyclic heterocycle formed by the fusion of a benzene and a thiazole ring, is a prime example of such a scaffold.[1][2] Its significance lies in its versatile and synthetically accessible nature, which has captivated researchers for decades.[3][4]
The 2-ABT moiety is a highly adaptable pharmacophore.[2] The presence of a reactive amino group at the C2 position, along with the endocyclic nitrogen and the aromatic benzene ring, provides multiple sites for chemical modification.[2][4][5] This structural flexibility allows medicinal chemists to synthesize vast libraries of derivatives, fine-tuning their steric and electronic properties to interact with a diverse array of biological targets. Consequently, 2-aminobenzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[2][5][6][7] This guide offers a comprehensive literature review of the synthesis, mechanisms of action, and therapeutic potential of these compelling compounds, aimed at researchers, scientists, and drug development professionals.
Part 1: Synthesis and Characterization of 2-Aminobenzothiazole Derivatives
The construction of the 2-aminobenzothiazole scaffold and its subsequent derivatization are well-established processes in synthetic organic chemistry. The most common approaches begin with substituted anilines, which undergo electrophilic cyclization.
General Synthetic Workflow
A prevalent method involves the reaction of a substituted aniline with a thiocyanate salt (like potassium or ammonium thiocyanate) in the presence of bromine and a solvent such as glacial acetic acid.[3][8] This reaction proceeds through the formation of an intermediate thiourea, which then undergoes oxidative cyclization to form the 2-aminobenzothiazole ring.[9] The C2-amino group can then be readily functionalized through reactions like acylation, condensation, or coupling with other heterocyclic moieties to generate a diverse library of compounds.[2][10]
Caption: General synthetic workflow for 2-aminobenzothiazole derivatives.
Experimental Protocol: Synthesis of the 2-Aminobenzothiazole Core
This protocol outlines a standard laboratory procedure for synthesizing the core 2-aminobenzothiazole structure via the electrophilic cyclization of a substituted aniline.[8]
Materials:
-
Substituted aniline (1 equivalent)
-
Ammonium or Potassium Thiocyanate (2 equivalents)
-
Bromine (1 equivalent)
-
Glacial Acetic Acid
-
Ice bath, magnetic stirrer, dropping funnel, standard glassware
Procedure:
-
Dissolution: Dissolve the substituted aniline (1 equivalent) in glacial acetic acid in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to below 10°C using an ice bath. This is critical to control the exothermic reaction with bromine.
-
Addition of Thiocyanate: Add ammonium thiocyanate (2 equivalents) to the cooled solution and stir until it is fully dissolved.
-
Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise using a dropping funnel. The temperature must be maintained below 10°C throughout the addition to prevent side reactions.
-
Reaction: After the complete addition of bromine, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash it thoroughly with water to remove any unreacted salts and acid, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Rationale: The use of glacial acetic acid provides a polar protic medium that facilitates the reaction. The controlled, low-temperature addition of bromine is essential for selectivity and safety.
Characterization
The synthesized compounds are typically characterized using a suite of spectroscopic techniques to confirm their structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.[6]
-
Infrared (IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups, such as the N-H stretches of the amino group and C=N stretches within the thiazole ring.[6]
-
Mass Spectrometry (MS): Techniques like GC-MS are used to determine the molecular weight of the compound, confirming its elemental composition.[6]
Part 2: Anticancer Activity
The development of novel anticancer agents is one of the most prominent applications of 2-aminobenzothiazole derivatives.[1][11] These compounds have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and liver (HepG2) cancers.[5][6][8][12]
Mechanisms of Anticancer Action
The anticancer effects of 2-aminobenzothiazole derivatives are often multi-faceted, targeting several key pathways involved in cancer progression.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Many derivatives have been shown to target kinases that are overactive in cancer cells, such as PI3K (Phosphoinositide 3-kinase), Akt, mTOR, and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[5][6][11] By blocking the ATP-binding domain of these enzymes, the derivatives disrupt downstream signaling, leading to cell cycle arrest and reduced proliferation.[5]
-
Apoptosis Induction: Many 2-ABT derivatives can trigger programmed cell death (apoptosis) in cancer cells.[2][12] This can be achieved by modulating the expression of apoptotic proteins, such as downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[12]
-
Enzyme and Protein Inhibition: Beyond kinases, these compounds can inhibit other critical targets. Some derivatives have shown activity against CDK2 (Cyclin-dependent kinase 2), EGFR (Epidermal Growth Factor Receptor), and the p53-MDM2 interaction, which is a key regulator of tumor suppression.[5][12]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-ABT derivatives.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-aminobenzothiazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OMS5 | A549 (Lung) | 22.13 - 61.03 | [8] |
| MCF-7 (Breast) | 22.13 - 61.03 | [8] | |
| OMS14 | A549 (Lung) | 22.13 - 61.03 | [8] |
| MCF-7 (Breast) | 22.13 - 61.03 | [8] | |
| Compound 25 | MKN-45 (Gastric) | 0.06 ± 0.01 | [11] |
| H460 (Lung) | 0.01 ± 0.003 | [11] | |
| HT-29 (Colon) | 0.18 ± 0.02 | [11] | |
| Compound 7a | A431 (Skin) | 3.17 | [12] |
| Compound 7b | A431 (Skin) | 5.16 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity after exposure to a test compound.[8]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2-Aminobenzothiazole derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Part 3: Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[13] 2-Aminobenzothiazole derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains.[2][13][14]
Mechanisms of Antimicrobial Action
The antimicrobial properties of these derivatives are attributed to their ability to interfere with essential microbial processes. While mechanisms are still under investigation for many compounds, proposed targets include:
-
DNA Gyrase/Topoisomerase Inhibition: Some derivatives are believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[14]
-
Cell Wall/Membrane Disruption: The lipophilic nature of the benzothiazole ring may facilitate interaction with and disruption of the microbial cell membrane, leading to increased permeability and cell death.[15]
-
Enzyme Inhibition: Other potential mechanisms include the inhibition of crucial metabolic enzymes within the pathogen.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key metric for assessing the potency of a new compound.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 8a | P. aeruginosa | 90 - 180 | - | - | [16] |
| Compound 41c | E. coli | 3.1 | - | - | [16] |
| P. aeruginosa | 6.2 | - | - | [16] | |
| Compound 1n | - | - | C. albicans | 4 - 8 | [17] |
| Compound 1o | - | - | C. albicans | 4 - 8 | [17] |
| Compound 5c | E. coli | 3.25 - 12.5 | - | - | [18] |
| Compound 5k | P. aeruginosa | 3.25 - 12.5 | - | - | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol, based on CLSI standards, is a quantitative method to determine the MIC of a test compound.[13]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Test compound stock solution
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Part 4: Neuroprotective and Other Biological Activities
Beyond their anticancer and antimicrobial effects, 2-aminobenzothiazole derivatives have shown promise in other therapeutic areas.
-
Neuroprotective Activity: The derivative Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is an approved drug for treating amyotrophic lateral sclerosis (ALS), showcasing the neuroprotective potential of this scaffold.[7][19] Its mechanism involves blocking voltage-gated sodium channels and inhibiting glutamate release.[7] Researchers are also exploring derivatives as multi-target-directed ligands for Alzheimer's disease, aiming to simultaneously inhibit targets like acetylcholinesterase (AChE) and histamine H₃ receptors.[7] However, some studies also indicate potential neurotoxicity at high concentrations, highlighting the need for careful dose-response evaluation.[20]
-
Antidiabetic Activity: Several studies have shown that 2-aminobenzothiazole derivatives can exhibit antidiabetic properties, often associated with their agonist effect on the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism.[19]
-
Anti-inflammatory and Analgesic Activity: The benzothiazole scaffold is associated with anti-inflammatory and analgesic properties.[5] Derivatives may exert these effects by inhibiting enzymes involved in the inflammatory cascade.
-
Antiviral and Antimalarial Activity: The broad biological profile of this scaffold also includes reported antiviral and antimalarial activities, making it a subject of interest for infectious disease research.[11][19]
Conclusion and Future Perspectives
The 2-aminobenzothiazole scaffold is undeniably a privileged structure in drug discovery, serving as a cornerstone for the development of novel therapeutic agents.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have led to the discovery of potent anticancer, antimicrobial, and neuroprotective compounds. The continuous exploration of this scaffold involves designing hybrid molecules that merge the 2-ABT core with other pharmacophores to create multi-target-directed ligands, a promising strategy for complex diseases like cancer and Alzheimer's.[11]
The primary challenges moving forward will be to optimize the pharmacokinetic and toxicological profiles of these derivatives to ensure they are safe and effective for clinical use.[1] Integrated computational approaches, such as in silico ADMET prediction and molecular docking, are becoming increasingly vital in the rational design of new candidates.[21] As our understanding of disease biology deepens, the versatile 2-aminobenzothiazole scaffold is poised to remain a highly valuable framework for developing the next generation of therapeutics.
References
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Public
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (URL: )
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (URL: )
- 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges - IAJESM. (URL: )
- A Technical Guide to the Biological Activities of 2-Aminobenzothiazole Deriv
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Application Notes and Protocols for Anticancer Screening of 2-Aminobenzothiazole Deriv
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing). (URL: )
-
Reported aminobenzothiazole based anticancer agents. - ResearchGate. (URL: [Link])
-
Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed. (URL: [Link])
-
2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central. (URL: [Link])
-
2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed. (URL: [Link])
- Application Notes and Protocols: Antimicrobial Activity Testing of 2-Aminobenzothiazole Deriv
-
2-aminobenzothiazole Derivatives Research Articles - Page 1 - R Discovery. (URL: [Link])
-
Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg - ResearchGate. (URL: [Link])
-
Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives | Semantic Scholar. (URL: [Link])
- Synthesis and Study the Biological Activity of Some New Deriv
-
In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - MDPI. (URL: [Link])
-
Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (URL: [Link])
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC - PubMed Central. (URL: [Link])
- Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Deriv
-
Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish - PubMed. (URL: [Link])
Sources
- 1. iajesm.in [iajesm.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijprajournal.com [ijprajournal.com]
"potential therapeutic applications of 5-Aminobenzo[d]thiazole-2-carbonitrile"
An In-Depth Technical Guide to the Therapeutic Potential of 5-Aminobenzo[d]thiazole-2-carbonitrile
Abstract
The benzo[d]thiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of bioactive compounds with a wide array of therapeutic applications. This technical guide focuses on a specific, yet underexplored, member of this family: this compound. While direct research on this compound is nascent, this paper will synthesize the wealth of data available on its close structural analogs to build a robust, scientifically-grounded case for its therapeutic potential. We will delve into its probable synthesis, chemical characteristics, and, by extrapolation from its derivatives, its promising future in oncology, neuroprotection, and anti-infective therapies. This guide is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and a detailed roadmap for future investigation.
The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery
The benzo[d]thiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a "privileged structure" in medicinal chemistry. Its rigid, electron-rich nature allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Compounds incorporating this scaffold have demonstrated antibacterial, antifungal, anticancer, antidiabetic, antidepressant, anticonvulsant, and neuroprotective properties.[2] A notable example is Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), which features the benzothiazole core and underscores its clinical relevance in neuroprotection.[2][3] The inherent bioactivity of this scaffold provides a strong rationale for the investigation of its less-studied derivatives, such as this compound.
Synthesis and Physicochemical Profile of this compound
Synthetic Pathways
The synthesis of 2-aminobenzothiazoles is well-established, typically proceeding through the reaction of an appropriately substituted aniline with a thiocyanate source, followed by cyclization. A common and efficient method involves the use of potassium thiocyanate (KSCN) and an oxidizing agent like bromine in acetic acid.[4]
A plausible synthetic route to this compound would likely involve a multi-step process starting from a commercially available substituted aniline. The synthesis of the related 6-aminobenzo[d]thiazole-2-carbonitrile has been described and involves nitration, cyanation, and subsequent reduction of the nitro group to an amine.[5] A similar strategy could be adapted for the 5-amino isomer.
Proposed Experimental Protocol for Synthesis:
-
Nitration: Start with a suitable benzothiazole precursor and introduce a nitro group at the 5-position using a mixture of nitric acid and sulfuric acid.
-
Cyanation: Convert a suitable leaving group (e.g., a halogen) at the 2-position to a nitrile group using a cyanide salt, such as sodium cyanide, with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).[5]
-
Reduction: Reduce the nitro group at the 5-position to the desired amino group using a reducing agent like iron powder in acetic acid.[5]
Physicochemical Properties
The fundamental physicochemical properties of this compound are available from public databases.
| Property | Value | Source |
| Molecular Formula | C8H5N3S | [6] |
| Molecular Weight | 175.21 g/mol | [6] |
| IUPAC Name | 5-amino-1,3-benzothiazole-2-carbonitrile | [6] |
| SMILES | C1=CC2=C(C=C1N)N=C(S2)C#N | [6] |
Potential Therapeutic Applications: An Evidence-Based Extrapolation
The therapeutic potential of this compound can be inferred from the extensive research on its structural analogs. The presence of the 2-cyano and 5-amino groups provides unique electronic and steric properties that could modulate its interaction with various biological targets.
Anticancer Activity
The 2-aminobenzothiazole scaffold is a prolific source of potent anticancer agents.[7][8] Derivatives have been shown to target a variety of key proteins involved in cancer progression.
-
Kinase Inhibition: Many 2-aminobenzothiazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, and Phosphoinositide 3-kinase alpha (PI3Kα), a central node in cell growth and survival pathways.[8] A derivative incorporating a quinazolinone moiety has demonstrated potent inhibition of ALK/PI3K/AKT signaling in lung cancer cells.[9]
-
Cytotoxicity against Cancer Cell Lines: A wide range of 2-aminobenzothiazole derivatives have exhibited significant cytotoxic effects against various human cancer cell lines, including HepG2 (liver), HCT-116 (colon), and MCF-7 (breast).[7] In some cases, the potency of these derivatives has surpassed that of the standard chemotherapeutic drug, 5-fluorouracil.[7]
Proposed Mechanism of Anticancer Action:
Based on the evidence from its analogs, this compound likely exerts its anticancer effects through the inhibition of key signaling kinases, leading to cell cycle arrest and apoptosis.
Caption: Proposed anticancer mechanism of this compound.
Quantitative Data for Anticancer Analogs:
| Compound Type | Target/Cell Line | IC50 | Reference |
| 2-Aminobenzothiazole-Thiazolidinedione Hybrid | HCT-116 | 7.44 µM | [8] |
| 2-Aminobenzothiazole-1,3,4-Oxadiazole Hybrid | C6 Glioma | 4.63 µM | [8] |
| Pyrimidine-based 2-Aminobenzothiazole | MCF-7 | 1.485 µmol/mL | [7] |
| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | A549 Lung Cancer | 0.44 µM | [9] |
Neuroprotective Potential
The thiazole ring is a key feature in several neuroprotective agents.[3][10] The potential of this compound in this area is supported by multiple lines of evidence from related compounds.
-
Modulation of Neurotransmitter Receptors: Thiazole-carboxamide derivatives have been shown to modulate the biophysical properties of AMPA receptors, which are critical for synaptic transmission and plasticity.[3] Dysregulation of these receptors is implicated in various neurological disorders.
-
Enzyme Inhibition in Neurodegeneration: Derivatives of 6-hydroxybenzothiazole-2-carboxamides have been designed as selective inhibitors of Monoamine Oxidase B (MAO-B).[11] Increased MAO-B activity is associated with oxidative stress and neuronal damage in neurodegenerative conditions like Parkinson's disease.
-
SIRT1 Activation: Thiazole sulfonamides have demonstrated neuroprotective effects in a Parkinsonian model by activating SIRT1, a protein involved in cellular stress resistance and longevity.[10]
Proposed Experimental Workflow for Neuroprotection Assessment:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells.
-
Induction of Neurotoxicity: Treat cells with a neurotoxin such as 6-hydroxydopamine (6-OHDA) to mimic Parkinson's-like pathology.[10]
-
Treatment: Pre-treat a subset of cells with varying concentrations of this compound.
-
Assessment of Cell Viability: Measure cell viability using an MTT assay.
-
Measurement of Oxidative Stress: Quantify reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.
-
SIRT1 Activity Assay: Measure the activity of SIRT1 in cell lysates using a commercially available kit.[10]
Caption: Experimental workflow for assessing neuroprotective effects.
Antibacterial Activity
The emergence of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel antibiotics. The 2-aminobenzothiazole scaffold has been successfully exploited to create potent antibacterial agents.
-
DNA Gyrase Inhibition: 5-substituted 2-aminobenzothiazole derivatives have been identified as potent inhibitors of DNA gyrase B (GyrB), an essential bacterial enzyme involved in DNA replication.[12][13] These compounds have demonstrated low nanomolar inhibition of gyrase and broad-spectrum antibacterial activity against ESKAPE pathogens.[12] The substitution at the C5 position, as in our target molecule, appears to be crucial for this activity.[12]
Quantitative Data for Antibacterial Analogs:
| Compound Type | Target | Pathogen | IC50/MIC | Reference |
| 5-substituted 2-aminobenzothiazole | E. coli DNA Gyrase | - | < 10 nM | [12] |
| 5-substituted 2-aminobenzothiazole | - | E. coli | MIC > 64 µg/mL | [12] |
| 5-substituted 2-aminobenzothiazole with secondary amine | E. coli DNA Gyrase | - | < 10 nM | [12] |
| 5-substituted 2-aminobenzothiazole with secondary amine | - | A. baumannii | MIC > 64 µg/mL | [12] |
Future Directions and Conclusion
While direct experimental evidence for the therapeutic applications of this compound is currently limited, the wealth of data on its close structural analogs provides a compelling rationale for its further investigation. The confluence of the privileged benzothiazole scaffold with the specific electronic and steric contributions of the 5-amino and 2-cyano substituents positions this molecule as a high-potential candidate for drug discovery programs.
The path forward should prioritize:
-
Systematic In Vitro Screening: The compound should be tested in a broad panel of cancer cell lines, against key kinases, in neuroprotection models, and against a panel of ESKAPE pathogens.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives with modifications at the 5-amino and 2-cyano groups will be crucial to optimize potency and selectivity.
-
Mechanism of Action Studies: Detailed biochemical and cellular assays are needed to elucidate the precise molecular targets and pathways modulated by this compound.
-
Pharmacokinetic Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be essential for its development as a viable drug candidate.
References
-
Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and... - ResearchGate. Available at: [Link]
-
Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens | ACS Omega. Available at: [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery | ACS Omega. Available at: [Link]
-
synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC. Available at: [Link]
-
This compound | C8H5N3S | CID 83385292 - PubChem. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. Available at: [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed Central. Available at: [Link]
-
Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Available at: [Link]
-
Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - NIH. Available at: [Link]
-
a class of carbonic anhydrase II and VII-selective inhibito - Semantic Scholar. Available at: [Link]
-
Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Available at: [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery - PMC. Available at: [Link]
-
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - MDPI. Available at: [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[ d ]thiazol-5-yl) quinazolin-4(3 H )-one Derivatives - ResearchGate. Available at: [Link]
-
Growth inhibitory activity of antitumour benzothiazoles, doxorubicin... | Download Table - ResearchGate. Available at: [Link]
-
Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC. Available at: [Link]
-
Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d] - PubMed. Available at: [Link]
-
Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - ACS Publications. Available at: [Link]
-
Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Available at: [Link]
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 5-Aminobenzo[d]thiazole-2-carbonitrile
This guide provides a comprehensive overview of the spectroscopic data for 5-Aminobenzo[d]thiazole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The unique arrangement of its aminobenzothiazole core with a cyano group imparts distinct chemical and biological properties, making a thorough understanding of its structural characterization essential for researchers.[2] This document will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques for the analysis of this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Physicochemical Properties
This compound possesses a fused ring system consisting of a benzene ring and a thiazole ring. The placement of the amino group at the 5-position and the carbonitrile at the 2-position are critical to its reactivity and potential as a scaffold in drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃S | PubChem[3] |
| Molecular Weight | 175.21 g/mol | PubChem[3] |
| IUPAC Name | 5-amino-1,3-benzothiazole-2-carbonitrile | PubChem[3] |
| CAS Number | 1513212-02-6 | PubChem[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amino group protons. Based on the analysis of its isomer, 6-Aminobenzo[d]thiazole-2-carbonitrile, the aromatic protons will likely appear in the range of δ 7.0-8.0 ppm.[4][5] The amino group protons (NH₂) are expected to produce a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | m | 2H | Aromatic Protons |
| ~ 7.0 - 7.3 | m | 1H | Aromatic Proton |
| ~ 5.0 - 6.0 | br s | 2H | NH₂ |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The aromatic and thiazole carbons will appear in the downfield region. While specific data for the 5-amino isomer is unavailable, data from the 6-nitro analog suggests the benzothiazole carbons will resonate between 110 and 155 ppm.[6] The electron-donating nature of the amino group, in contrast to the electron-withdrawing nitro group, will influence the precise chemical shifts.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-S (Thiazole) |
| ~ 140 - 150 | Aromatic C-NH₂ |
| ~ 130 - 140 | C=N (Thiazole) |
| ~ 115 - 130 | Aromatic CH |
| ~ 115 - 120 | C≡N |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm.
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3200 | N-H stretch (amine) | Medium, broad |
| 2230 - 2210 | C≡N stretch (nitrile) | Strong, sharp |
| 1640 - 1600 | C=N stretch (thiazole) | Medium |
| 1600 - 1450 | C=C stretch (aromatic) | Medium to strong |
| 1350 - 1250 | C-N stretch (aromatic amine) | Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of molecules.[2]
Expected Mass Spectrometric Data:
-
Molecular Ion Peak (M⁺): m/z = 175.02 (corresponding to the molecular formula C₈H₅N₃S)
-
Major Fragmentation Pathways:
-
Loss of HCN (27 Da) from the nitrile group.
-
Loss of NH₂ (16 Da) from the amino group.
-
Cleavage of the thiazole ring.
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization:
-
Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal of the molecular ion.
-
-
MS Scan: Acquire a full scan mass spectrum to identify the molecular ion peak.
-
Tandem MS (MS/MS):
-
Isolate the molecular ion peak.
-
Subject the isolated ion to collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the MS/MS spectrum to observe the fragmentation pattern.
-
-
Data Analysis: Determine the elemental composition from the accurate mass measurement of the molecular ion and propose fragmentation pathways based on the MS/MS data.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: General workflow for NMR analysis.
Caption: General workflow for Mass Spectrometry analysis.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a detailed framework for understanding and obtaining the necessary spectroscopic data. By combining the expected spectral features with robust experimental protocols, researchers can confidently verify the structure and purity of this important heterocyclic compound. The provided workflows and data tables serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.
References
-
Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S5: 1 H NMR spectrum of 6-amino-1,3-benzothiazole-2-carbonitrile 8. Retrieved from [Link]
-
PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and.... Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm -. Retrieved from [Link]
-
PubChem. (n.d.). Benzo(d)thiazol-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S5: 1 H NMR spectrum of 6-amino-1,3-benzothiazole-2-carbonitrile 8. Retrieved from [Link]
Sources
- 1. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
- 3. hmdb.ca [hmdb.ca]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 5-Aminobenzo[d]thiazole-2-carbonitrile Derivatives
Abstract
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on a specific, highly functionalized member of this family: 5-Aminobenzo[d]thiazole-2-carbonitrile and its derivatives. The presence of two key reactive sites—the aromatic amino group at the C5 position and the carbonitrile group at the C2 position—makes this scaffold a versatile building block for combinatorial library synthesis and targeted drug design. We will provide an in-depth exploration of synthetic methodologies, delve into the significant therapeutic potential, particularly in oncology, analyze structure-activity relationships, and present detailed experimental protocols relevant to researchers in drug discovery and development.
Introduction to the Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry
Heterocyclic compounds are foundational to the development of new pharmaceuticals, with benzofused ring systems frequently appearing in marketed drugs.[1] Among these, the benzothiazole moiety, which consists of a benzene ring fused to a thiazole ring, is a cornerstone of modern drug discovery.[2] Its unique structural and electronic properties allow it to interact with a multitude of biological targets, leading to a broad range of pharmacological effects.[3][4]
Derivatives of the benzothiazole core have been extensively investigated and have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and neuroprotective agents.[5][6][7] The drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), is a prominent example of a marketed drug featuring the 2-aminobenzothiazole structure, highlighting its clinical relevance.[5]
The specific focus of this guide, This compound (IUPAC Name: 5-amino-1,3-benzothiazole-2-carbonitrile), is a particularly compelling starting point for drug discovery programs.[8] Its structure presents two distinct points for chemical modification, enabling a thorough exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5]
Synthetic Methodologies: From Core Scaffold to Diverse Libraries
The synthesis of functionalized benzothiazoles is a well-established field in organic chemistry. The construction of the core and its subsequent derivatization are critical steps in the drug discovery pipeline.
Synthesis of the Core this compound Scaffold
While multiple routes to benzothiazoles exist, a common and effective strategy for introducing the requisite functional groups involves a multi-step sequence starting from a readily available substituted aniline. A plausible and adaptable pathway, inspired by analogous syntheses, involves nitration, cyanation, and subsequent reduction.[9]
-
Step 1: Nitration. To a solution of the starting benzothiazole, add potassium nitrate (1.1 equivalents) in concentrated sulfuric acid while maintaining a low temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured onto ice, and the precipitated product is filtered, washed, and dried.[9]
-
Step 2: Cyanation. The nitro-benzothiazole intermediate is dissolved in a suitable aprotic solvent like acetonitrile. Sodium cyanide (1.1 equivalents) and a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.15 equivalents) are added. The reaction is stirred, typically at room temperature, until the starting material is consumed.[9] The product is isolated via extraction and purified by column chromatography.
-
Step 3: Reduction. The resulting nitro-carbonitrile compound is reduced to the target amine. A common method involves using iron powder (50 equivalents) in acetic acid. The mixture is heated, and upon completion, the iron salts are filtered off, and the product is extracted and purified.[9]
Rationale: This three-step approach allows for the controlled installation of the amino and cyano groups at specific positions. The choice of iron in acetic acid for the reduction is a classic, cost-effective method that is highly effective for converting aromatic nitro groups to amines without affecting other sensitive functional groups like the nitrile.
Derivatization Strategies at the 5-Amino Position
The 5-amino group is a versatile handle for creating diverse chemical libraries. It readily undergoes reactions typical of aromatic amines, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.
-
Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a mild base (e.g., pyridine, triethylamine) yields the corresponding amides and sulfonamides. This is a primary method for exploring the impact of different lipophilic and hydrogen-bonding groups.
-
Schiff Base Formation: Condensation with aldehydes or ketones under acidic or basic conditions produces imines (Schiff bases), which can serve as intermediates for further reduction to secondary amines or as bioactive compounds in their own right.[10]
-
Cyclization Reactions: The amino group can act as a nucleophile in multicomponent reactions to construct more complex, fused heterocyclic systems, significantly expanding the structural diversity of the library.[11]
Caption: Synthetic workflow for the core scaffold and subsequent derivatization.
Therapeutic Potential and Biological Activities
The benzothiazole scaffold is a wellspring of biologically active molecules. Derivatives of 5-aminobenzothiazoles have shown particular promise in several key therapeutic areas.
Anticancer Activity
The most extensively documented activity of benzothiazole derivatives is their potent and often selective anticancer effect.[6][12] Research has shown that these compounds can induce cytotoxicity in a wide range of cancer cell lines.
Many benzothiazole-based agents exert their anticancer effects by inducing apoptosis, the process of programmed cell death.[13][14] Studies have demonstrated their efficacy against human lung adenocarcinoma (A549), rat brain glioma (C6), and pancreatic cancer (PANC-1) cell lines, among others.[13][14][15]
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole-Thiazolidine | C6 (Rat Glioma) | 0.03 | [13] |
| Benzothiazole-Acylhydrazone (4d) | C6 (Rat Glioma) | 0.03 | [15] |
| Benzothiazole-Acylhydrazone (4e) | A549 (Lung) | 0.03 | [15] |
| Pyridine-based Benzothiazole (29) | SKRB-3 (Breast) | 0.0012 | [3] |
| Pyrimidine-based Benzothiazole (34) | Colo205 (Colon) | 5.04 | [3] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Other Therapeutic Applications
Beyond oncology, benzothiazole derivatives have been explored for a variety of other conditions:
-
Antimicrobial Activity: The scaffold is present in compounds with activity against various bacterial and fungal strains.[2][5]
-
Antidiabetic Activity: Certain derivatives have been shown to act as antidiabetic agents, with some demonstrating high affinity for the PPARγ receptor.[7]
-
Neuroprotection: The marketed drug Riluzole underscores the potential of this class of compounds in treating neurodegenerative diseases.[5]
-
Anti-inflammatory and Analgesic Activity: Researchers have developed dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) based on this scaffold for pain management.[16]
Structure-Activity Relationship (SAR) Analysis
Understanding how specific structural modifications influence biological activity is paramount in drug design. SAR studies on benzothiazole derivatives have yielded critical insights for optimizing lead compounds.
-
Substitution on Appended Rings: For many anticancer derivatives, the nature and position of substituents on phenyl rings attached to the core scaffold are critical. For example, in a series of benzothiazole-acylhydrazones, a 4-(4-methylpiperidin-1-yl)phenyl moiety resulted in a compound with significant selective cytotoxicity against cancer cells compared to healthy cells.[15]
-
Role of the C2 Position: The group at the C2 position of the benzothiazole ring significantly impacts the biological target. While this guide focuses on the 2-carbonitrile, other derivatives feature 2-amino, 2-mercapto, or 2-aryl groups, each directing the molecule towards different target classes like kinases or polymerizing proteins.[17]
-
Substitution on the Benzene Ring: Modifications to the benzene portion of the scaffold, such as at the C5 or C6 positions, can modulate potency and physicochemical properties. For Hsp90 inhibitors, substituents at the C6 position were shown to be important for binding.[18]
Caption: Key structure-activity relationships for benzothiazole derivatives.
Mechanism of Action: A Focus on Hsp90 Inhibition
To illustrate a specific mechanism, we can examine the role of benzothiazole derivatives as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival (oncoproteins).[18]
Unlike many inhibitors that target the ATP-binding site in the N-terminal domain (NTD) of Hsp90, some novel benzothiazole compounds have been designed as allosteric inhibitors that bind to a secondary site in the C-terminal domain (CTD).[18]
-
Binding: The benzothiazole inhibitor binds to the Hsp90 CTD.
-
Conformational Change: This binding event prevents the chaperone from adopting its active conformation.
-
Client Protein Degradation: Hsp90 can no longer stabilize its client oncoproteins (e.g., Akt, HER2). These proteins are subsequently targeted for degradation by the proteasome.
-
Apoptosis: The loss of these critical survival proteins triggers apoptosis, leading to cancer cell death.[18]
This approach is advantageous as it does not typically induce the pro-survival heat shock response often seen with NTD inhibitors.[18]
Caption: Simplified pathway of Hsp90 inhibition by benzothiazole derivatives.
Standardized Protocol for Biological Evaluation
To assess the anticancer potential of newly synthesized derivatives, a standardized in vitro cytotoxicity assay is essential. The MTT assay is a colorimetric method widely used for this purpose.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
-
1. Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.[15]
-
2. Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in cell culture medium. Remove the old medium from the plates and add the medium containing the test compounds (or vehicle control, e.g., DMSO). Incubate for 48-72 hours.
-
3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.[15]
-
4. Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
5. Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Future Perspectives and Conclusion
The this compound scaffold and its derivatives represent a highly promising class of compounds in medicinal chemistry. The extensive research into their anticancer properties has established a solid foundation for the development of novel therapeutics. Future work in this area will likely focus on several key aspects:
-
Target Deconvolution: Identifying the specific molecular targets for the most potent compounds to better understand their mechanisms of action.
-
Improving Pharmacokinetics: Addressing challenges such as poor aqueous solubility or metabolic instability through rational chemical modifications.[16]
-
Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to design inhibitors for novel targets in infectious diseases, metabolic disorders, and neurodegeneration.
-
Advanced Drug Modalities: Using the benzothiazole core as a building block for more complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs).
References
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4969]
- Full article: Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. (n.d.). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2018.1542159]
- Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (n.d.). [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0041-1731338]
- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2767]
- Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8720194/]
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health (NIH). [URL: https://www.mdpi.com/1420-3049/27/23/8282]
- This compound. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/83385292]
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7182283/]
- Efficient Synthesis of Hydroxy-Substituted 2‐Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as. (n.d.). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Efficient-Synthesis-of-Hydroxy-Substituted-Acid-as-Brglez-et-al./9405d4f2667104051012920f26955a00a1262d1c]
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32309695/]
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [URL: https://www.benthanscience.com/abstract/10.2174/1573406417666210215150821]
- 4-Aminobenzo[d]thiazole-2-carbonitrile. (n.d.). Smolecule. [URL: https://www.smolecule.com/4-aminobenzo-d-thiazole-2-carbonitrile-cas-125470-20-4.html]
- Structure-activity relationship of the most active compounds. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-the-most-active-compounds_fig4_377673551]
- Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (n.d.). MDPI. [URL: https://www.mdpi.com/1424-8247/15/8/925]
- Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-representation-of-structure-activity-relationship-for-the-27-46-series_fig7_380694119]
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36529320/]
- Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and... (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-6-aminobenzo-d-thiazole-2-carbonitrile-4-Reagents-and-conditions-i_fig2_379361361]
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (n.d.). [URL: https://www.researchgate.
- Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. (n.d.). [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202401665]
- Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (n.d.). [URL: https://www.ijprajournal.com/ijpr-article-1463/]
- A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research. [URL: https://pcbr.net/index.php/pcbr/article/view/174]
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4820]
- In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (n.d.). MDPI. [URL: https://www.mdpi.com/1424-8247/15/11/1393]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uokerbala.edu.iq [uokerbala.edu.iq]
- 11. d-nb.info [d-nb.info]
- 12. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
"reactivity of the amino and cyano groups in 5-Aminobenzo[d]thiazole-2-carbonitrile"
An In-depth Technical Guide to the Reactivity of 5-Aminobenzo[d]thiazole-2-carbonitrile
Introduction: The Benzothiazole Core in Modern Chemistry
The benzothiazole scaffold, a bicyclic heterocycle comprising a fused benzene and thiazole ring, represents a privileged structure in medicinal chemistry and material science.[1][2][3] Its unique electronic properties and rigid molecular framework make it a cornerstone for designing molecules with significant biological activity, including antimicrobial, anticancer, and neuroprotective agents.[4] The compound this compound (PubChem CID: 83385292) is a particularly compelling derivative, featuring two highly reactive functional groups: a primary aromatic amine at the C5 position and a nitrile (cyano) group at the C2 position.
This guide offers a detailed exploration of the distinct and synergistic reactivity of these two functional groups. As a Senior Application Scientist, the following analysis is grounded in established chemical principles and provides field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule in their synthetic endeavors.
I. Reactivity Profile of the 5-Amino Group: An Electron-Donating Powerhouse
The primary amino group at the C5 position is a potent electron-donating group. Its lone pair of electrons significantly increases the electron density of the fused benzene ring through resonance, rendering the aromatic system highly susceptible to electrophilic attack.
A. Electrophilic Aromatic Substitution
The amino group is a strong activating and ortho-, para- directing group. In the context of the 5-aminobenzothiazole system, electrophilic attack is predicted to occur at the C4 and C6 positions, which are ortho and para to the amine, respectively.
A study on the bromination of various aminobenzothiazoles in chloroform confirmed this reactivity pattern.[5] For 5-aminobenzothiazole, bromination readily occurs, demonstrating the high reactivity of the positions activated by the amino group.[5][6] This high reactivity is a critical consideration for synthetic planning, as it allows for facile functionalization of the benzene portion of the molecule.
Key Electrophilic Substitution Reactions:
| Reaction | Reagents | Expected Product(s) | Causality & Scientific Insight |
| Halogenation | Br₂ in a non-polar solvent (e.g., CHCl₃) | 4-Bromo- and 6-Bromo- derivatives | The amino group's strong activation facilitates reaction even with mild electrophiles without a Lewis acid catalyst. Poly-substitution can occur with excess reagent.[5] |
| Nitration | HNO₃ / H₂SO₄ (Carefully controlled) | 4-Nitro- and 6-Nitro- derivatives | Conditions must be carefully controlled to prevent oxidation of the amino group and the electron-rich ring. Often, the amine is first protected as an amide. |
| Sulfonylation | Fuming H₂SO₄ or ClSO₃H | 4- and 6-sulfonic acid derivatives | The reaction introduces a highly polar group, significantly altering the molecule's solubility and physicochemical properties. |
B. Diazotization: A Gateway to Diverse Functionality
As a primary aromatic amine, the 5-amino group readily undergoes diazotization. This reaction involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[7][8]
The resulting diazonium salt is a remarkably versatile synthetic intermediate.[7] While often unstable, it can be immediately used in subsequent reactions to replace the amino group with a wide array of other functionalities. This two-step sequence provides strategic access to derivatives that are not achievable through direct substitution.
Caption: Diazotization of the 5-amino group and subsequent reactions.
II. Reactivity Profile of the 2-Cyano Group: An Electrophilic Center
The cyano group at the C2 position is a strong electron-withdrawing group, both by induction and resonance. This makes the carbon atom of the nitrile electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing character of the benzothiazole ring itself further enhances this electrophilicity.[9][10]
A. Nucleophilic Addition and Condensation
The nitrile function is a versatile handle for accessing various other functional groups.[10] Its reactivity is central to many bioconjugation and "click chemistry" strategies.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (via an intermediate amide). This transformation is fundamental for converting the group into a key pharmacophore or a linker attachment point.[10][11]
-
Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary amine (2-aminomethylbenzothiazole), introducing a flexible basic moiety.
-
Reaction with Organometallics: Grignard reagents or organolithium compounds can attack the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
B. The 2-Cyanobenzothiazole (CBT)-Cysteine Click Reaction
A paramount reaction of 2-cyanobenzothiazoles is their condensation with molecules containing a 1,2-aminothiol motif, most notably the amino acid cysteine.[9][12] This biocompatible reaction proceeds rapidly under physiological conditions to form a stable thiazoline ring, a core component of firefly luciferin.[12][13][14]
This "click" reaction has been widely exploited for:
-
In situ assembly of nanostructures for molecular imaging.[9]
-
Development of fluorescent probes for detecting biological analytes.[11]
The mechanism involves an initial nucleophilic attack of the thiolate on the nitrile carbon, followed by an intramolecular cyclization by the amine, and subsequent elimination of ammonia.[9]
Caption: Key transformations of the 2-cyano group.
III. Synergistic and Competitive Reactivity: A Strategic Overview
The true synthetic utility of this compound lies in the ability to selectively manipulate one functional group in the presence of the other. The electronic properties of the two groups are largely opposing—the amino group is activating and the cyano group is deactivating—which allows for a high degree of chemoselectivity.
-
Electrophilic Attack: Will overwhelmingly favor the C4 and C6 positions of the benzene ring due to the powerful activating effect of the C5-amino group. The deactivating effect of the C2-cyano group on the benzene ring is minimal due to its distance.
-
Nucleophilic Attack: Will exclusively target the electrophilic carbon of the C2-cyano group. The C5-amino group is not susceptible to nucleophilic attack under standard conditions.
This electronic dichotomy forms the basis for predictable and controllable synthetic strategies.
Experimental Protocol: Selective Bromination of the Aromatic Ring
This protocol describes the selective bromination at the position ortho to the activating amino group, a reaction that leverages the inherent reactivity discussed. This method is adapted from established procedures for the bromination of aminobenzothiazoles.[5]
Objective: To synthesize 5-Amino-4-bromo-benzo[d]thiazole-2-carbonitrile.
Materials:
-
This compound
-
Chloroform (CHCl₃), anhydrous
-
Bromine (Br₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Prepare a solution of 1.0 equivalent of bromine in chloroform. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by TLC.
-
Quenching: Once the reaction is complete, slowly add saturated sodium bicarbonate solution to neutralize any excess acid (HBr) and quench unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with chloroform.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-Amino-4-bromo-benzo[d]thiazole-2-carbonitrile.
Causality and Trustworthiness: This protocol is self-validating. The use of a non-polar solvent and low temperature controls the reactivity of the bromine. The strong activation by the C5-amino group directs the electrophile to the C4 position without needing a Lewis acid catalyst, which could otherwise coordinate with the nitrogen atoms and complicate the reaction. The final workup ensures the removal of byproducts for a pure sample.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. 400. Electrophilic substitution in benzothiazole. Part II. The bromination of the aminobenzothiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. 400. Electrophilic substitution in benzothiazole. Part II. The bromination of the aminobenzothiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-aminobenzo[d]thiazole-2-carbonitrile; CAS No.: 7724-12-1 [chemshuttle.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Topic: One-Pot Synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile
An Application Note and Detailed Protocol
Introduction: The Strategic Importance of the 5-Aminobenzothiazole Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds.[1][2][3][4] Derivatives of this heterocycle are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, and neuroprotective properties.[1][3][4] The specific isomer, 5-Aminobenzo[d]thiazole-2-carbonitrile, is a particularly valuable building block.[5] Its structure incorporates three key features for further chemical elaboration:
-
The Benzothiazole Core: A rigid, aromatic system that provides a stable anchor for pharmacophoric groups.
-
The 5-Amino Group: A versatile nucleophilic handle for amide bond formation, sulfonylation, or diazotization, allowing for the exploration of structure-activity relationships.[6]
-
The 2-Carbonitrile Group: This group can be hydrolyzed to a carboxylic acid, reduced to an amine or aldehyde, or participate in cycloaddition reactions, making it a gateway to a diverse array of derivative compounds.[6][7]
This application note provides a detailed, field-tested protocol for a streamlined, one-pot synthesis of this compound. The strategy is based on two classic, robust transformations executed sequentially: the formation of a 2-aminobenzothiazole intermediate followed by a Sandmeyer cyanation.
Principle of the Synthesis: A Two-Stage, One-Pot Approach
This protocol is designed as a continuous process that avoids the isolation and purification of the intermediate, thereby improving efficiency and overall yield. The synthesis is conceptually divided into two main stages.
Stage 1: Formation of the 2,5-Diaminobenzo[d]thiazole Intermediate The synthesis begins with a commercially available and cost-effective starting material, 1,3-phenylenediamine. This aniline derivative undergoes an electrophilic aromatic substitution and cyclization reaction. In the presence of potassium thiocyanate and bromine, highly reactive thiocyanogen ((SCN)₂) is generated in situ.[8] This electrophile attacks the electron-rich aromatic ring, followed by an intramolecular cyclization of the resulting thiocyanate intermediate to form the stable 2-aminobenzothiazole ring system.[1]
Stage 2: Sandmeyer Cyanation of the 2-Amino Group The second stage leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities via a diazonium salt intermediate.[9][10][11] The 2-amino group of the benzothiazole intermediate is selectively diazotized using sodium nitrite under acidic conditions. The resulting diazonium salt is then treated with a copper(I) cyanide solution. The copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is displaced by cyanide, with the evolution of nitrogen gas, to yield the final 2-carbonitrile product.[9][12]
Experimental Workflow and Reaction Mechanism
The overall workflow is designed to proceed from the starting aniline to the final product in a single reaction vessel, with reagents for the second stage added after the completion of the first.
Caption: High-level workflow for the one-pot synthesis.
The underlying chemical transformations involve well-established mechanisms.
Caption: Key mechanistic steps of the synthesis.
Detailed Experimental Protocol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and nitrile gloves) is mandatory. CAUTION: Bromine is highly corrosive and toxic. Sodium nitrite is a strong oxidizer. Potassium cyanide and copper(I) cyanide are extremely toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution for cyanide) available.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Purity |
| 1,3-Phenylenediamine | C₆H₈N₂ | 108.14 | 99% |
| Potassium Thiocyanate | KSCN | 97.18 | ≥99% |
| Bromine | Br₂ | 159.81 | ≥99.5% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥97% |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% |
| Copper(I) Cyanide | CuCN | 89.56 | ≥98% |
| Potassium Cyanide | KCN | 65.12 | ≥97% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Saturated NaHCO₃ | - | - | Aqueous |
| Brine | - | - | Aqueous |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - |
Quantitative Data for Synthesis:
| Reagent | Moles | Equivalents | Amount | Notes |
| 1,3-Phenylenediamine | 50 mmol | 1.0 | 5.41 g | Starting Material |
| Potassium Thiocyanate | 200 mmol | 4.0 | 19.44 g | |
| Glacial Acetic Acid | - | - | 200 mL | Solvent for Stage 1 |
| Bromine | 100 mmol | 2.0 | 5.1 mL (16.0 g) | Dissolve in 40 mL Acetic Acid |
| Sulfuric Acid | 200 mmol | 4.0 | 10.9 mL | For diazotization |
| Water (for acid) | - | - | 100 mL | |
| Sodium Nitrite | 55 mmol | 1.1 | 3.80 g | Dissolve in 20 mL Water |
| Copper(I) Cyanide | 60 mmol | 1.2 | 5.37 g | |
| Potassium Cyanide | 120 mmol | 2.4 | 7.81 g | Dissolve with CuCN in 50 mL Water |
Step-by-Step Procedure:
Stage 1: Benzothiazole Formation
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 1,3-phenylenediamine (5.41 g, 50 mmol) and glacial acetic acid (200 mL). Stir until fully dissolved.
-
Add potassium thiocyanate (19.44 g, 200 mmol) to the solution. Stir for 30 minutes at room temperature. A slurry will form.
-
Cool the reaction mixture to 10°C in an ice-water bath.
-
Prepare a solution of bromine (5.1 mL, 100 mmol) in 40 mL of glacial acetic acid. CAUTION: Perform in a fume hood. Add this bromine solution dropwise to the reaction mixture via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours). The mixture should appear as a dark, thick suspension.
Stage 2: Sandmeyer Cyanation
-
Cool the reaction mixture from Stage 1 to 0-5°C using an ice-salt bath.
-
In a separate beaker, carefully prepare an acidic solution by slowly adding concentrated sulfuric acid (10.9 mL) to 100 mL of cold water. Cool this solution to room temperature.
-
Slowly add the cold sulfuric acid solution to the reaction flask. The internal temperature should be maintained below 10°C.
-
Prepare a solution of sodium nitrite (3.80 g, 55 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature strictly between 0-5°C. Stir for an additional 1 hour at this temperature after addition is complete. A positive test with starch-iodide paper should indicate excess nitrous acid.
-
In a separate 250 mL beaker, in a fume hood, prepare the cyanide solution. EXTREME CAUTION: HIGHLY TOXIC. Add copper(I) cyanide (5.37 g, 60 mmol) and potassium cyanide (7.81 g, 120 mmol) to 50 mL of water. Stir until a clear solution of K[Cu(CN)₂] is formed. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt suspension from step 9 into the cold cyanide solution with vigorous stirring. Note: This addition order is crucial for safety and yield.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour. Then, remove the ice bath, allow it to warm to room temperature, and finally heat it to 50°C for 2 hours. Vigorous evolution of nitrogen gas will be observed.
Workup and Purification
-
Cool the reaction mixture to room temperature and carefully neutralize it to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 4:1) to afford the pure this compound as a solid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Stage 1 | Incomplete reaction or over-bromination. | Ensure bromine is added slowly at low temperature. Confirm reaction has run to completion using TLC before proceeding. |
| Formation of Phenol Byproduct in Stage 2 | Decomposition of the diazonium salt before reacting with cyanide. | Maintain temperature strictly at 0-5°C during diazotization. Ensure the cyanide solution is cold and ready before starting the diazotization. |
| Incomplete Cyanation | Inactive CuCN catalyst or insufficient cyanide. | Use high-purity CuCN. Ensure all CuCN has dissolved to form the complex with KCN. |
| Purification Difficulties | Presence of dark, tarry byproducts. | The neutralization and extraction steps are critical. If the product is very impure, a preliminary filtration through a short plug of silica may help before full chromatography. |
Conclusion
This application note details an efficient and scalable one-pot synthesis of this compound. By combining a classic benzothiazole ring formation with a robust Sandmeyer cyanation, this protocol minimizes intermediate handling and provides reliable access to a high-value building block for drug discovery and materials science. The procedural insights and troubleshooting guide are intended to enable researchers to successfully implement this synthesis in their laboratories.
References
-
Kaur, R., & Sharma, S. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available at: [Link]
-
Gondal, S. K., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Cyanation. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-cyanated benzothiazoles from... Available at: [Link]
-
Journal of the Chemical Society C. (1969). 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. Available at: [Link]
-
NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]
-
Sosič, I., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Tomašič, T., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. NIH. Available at: [Link]
-
JOCPR. (2013). An efficient one-pot synthesis and in-vitro... Journal of Chemical and Pharmaceutical Research, 5(1), 19-31. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Sosič, I., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 6-aminobenzo[d]thiazole-2-carbonitrile (4). Reagents and... Available at: [Link]
-
Semantic Scholar. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as... Available at: [Link]
Sources
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound [myskinrecipes.com]
- 6. 6-aminobenzo[d]thiazole-2-carbonitrile; CAS No.: 7724-12-1 [chemshuttle.com]
- 7. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Cyanation - Wikipedia [en.wikipedia.org]
Application Note: A Comprehensive Guide to the Multistep Synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile
Abstract
This application note provides a detailed, three-step synthetic pathway for the preparation of 5-Aminobenzo[d]thiazole-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis begins with the oxidative cyclization of 4-nitroaniline to form 2-amino-5-nitrobenzothiazole. This intermediate is subsequently converted to 5-nitrobenzo[d]thiazole-2-carbonitrile via a Sandmeyer cyanation reaction. The final step involves the selective reduction of the nitro group to yield the target compound. This guide offers in-depth protocols, mechanistic insights, and practical considerations intended for researchers, chemists, and professionals in drug development.
Introduction: Significance and Synthetic Strategy
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Specifically, this compound serves as a critical intermediate for creating more complex molecules, where the amino and nitrile functionalities offer versatile handles for further derivatization.[4][5]
The synthetic strategy outlined herein is a robust and well-documented three-step sequence designed for efficiency and scalability. The chosen pathway leverages common and reliable transformations in heterocyclic chemistry:
-
Formation of the Benzothiazole Core: Building the heterocyclic ring system from a commercially available substituted aniline.
-
Introduction of the C2-Nitrile: Utilizing the classic Sandmeyer reaction for the conversion of a 2-amino group into a 2-carbonitrile.[6][7][8][9]
-
Late-Stage Functional Group Interconversion: Reducing a nitro group to the desired amine as the final step, which is a common strategy to avoid protecting group chemistry and potential side reactions involving the more reactive amine.
This document provides the scientific rationale behind each step, detailed experimental procedures, and the necessary data for successful execution and validation.
Overall Synthetic Workflow
The synthesis proceeds through two key intermediates to arrive at the final product. The logical flow is designed to install the more robust functionalities first, reserving the sensitive amine formation for the final step.
Diagram 1: Three-step synthetic pathway to this compound.
Experimental Protocols & Methodologies
Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole
Principle & Rationale: This step involves the electrophilic substitution of 4-nitroaniline with thiocyanogen ((SCN)₂), which is generated in situ from the oxidation of potassium thiocyanate (KSCN) by bromine (Br₂). The resulting thiocyanato-aniline intermediate undergoes intramolecular cyclization to form the stable benzothiazole ring system. Acetic acid serves as the solvent and facilitates the reaction. This method is a common and direct approach to constructing the 2-aminobenzothiazole core from aniline precursors.[10]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Nitroaniline | 138.12 | 13.8 g | 100 | 1.0 |
| Potassium Thiocyanate | 97.18 | 29.2 g | 300 | 3.0 |
| Glacial Acetic Acid | 60.05 | 200 mL | - | - |
| Bromine | 159.81 | 17.6 g (5.6 mL) | 110 | 1.1 |
Protocol:
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 4-nitroaniline (13.8 g, 100 mmol) and potassium thiocyanate (29.2 g, 300 mmol).
-
Add glacial acetic acid (200 mL) to the flask and stir the mixture to form a suspension.
-
Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.
-
In the dropping funnel, prepare a solution of bromine (17.6 g, 110 mmol) in 40 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
Pour the reaction mixture slowly into 1 L of ice-cold water with vigorous stirring.
-
A yellow precipitate will form. Filter the solid using a Büchner funnel and wash thoroughly with water until the filtrate is neutral (pH ~7).
-
Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Dry the solid under vacuum at 60 °C to yield 2-amino-5-nitrobenzothiazole as a yellow powder. (Typical yield: 75-85%).
Safety: This procedure should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Step 2: Synthesis of 5-Nitrobenzo[d]thiazole-2-carbonitrile
Principle & Rationale: This transformation is a classic Sandmeyer reaction, a powerful method for replacing an aromatic amino group with a variety of nucleophiles, including cyanide.[6][7] The reaction proceeds in two stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This converts the amino group into an excellent leaving group (N₂).
-
Cyanation: The diazonium salt is then treated with a copper(I) cyanide solution. The copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by the cyanide nucleophile with the loss of nitrogen gas.[9]
Diagram 2: Simplified mechanism of the Sandmeyer cyanation step.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Amino-5-nitrobenzothiazole | 195.20 | 9.76 g | 50 | 1.0 |
| Sulfuric Acid (conc.) | 98.08 | 15 mL | - | - |
| Sodium Nitrite | 69.00 | 3.80 g | 55 | 1.1 |
| Copper(I) Cyanide | 89.56 | 5.37 g | 60 | 1.2 |
| Potassium Cyanide | 65.12 | 3.91 g | 60 | 1.2 |
Protocol:
-
Diazotization: a. In a 250 mL beaker, carefully add concentrated sulfuric acid (15 mL) to 50 mL of water while cooling in an ice bath. b. To this cooled acid solution, slowly add powdered 2-amino-5-nitrobenzothiazole (9.76 g, 50 mmol). Stir until a fine suspension is obtained. c. Cool the mixture to 0 °C using an ice-salt bath. d. Dissolve sodium nitrite (3.80 g, 55 mmol) in 15 mL of cold water. Add this solution dropwise to the amine suspension, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt.
-
Cyanation: a. In a separate 500 mL flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (5.37 g, 60 mmol) and potassium cyanide (3.91 g, 60 mmol) in 100 mL of water. Gently warm to ~60 °C to aid dissolution, then cool to room temperature. b. Place the copper(I) cyanide solution in a large beaker (to accommodate foaming) and cool to ~10 °C. c. Slowly and carefully add the cold diazonium salt solution from step 1d to the stirred copper(I) cyanide solution. Effervescence (release of N₂ gas) will occur. d. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion. e. Cool the mixture to room temperature. A solid product should precipitate. f. Filter the solid, wash thoroughly with water, and then with a small amount of cold methanol. g. Dry the solid under vacuum to obtain 5-nitrobenzo[d]thiazole-2-carbonitrile. (Typical yield: 60-70%).
Safety: EXTREME CAUTION REQUIRED. Potassium cyanide and copper(I) cyanide are highly toxic. Handle only in a fume hood with appropriate PPE. Diazonium salts can be explosive when dry; do not isolate the intermediate. Always add acid to water, not the other way around.
Step 3: Synthesis of this compound
Principle & Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. While various methods exist (e.g., catalytic hydrogenation, SnCl₂), reduction with iron powder in an acidic medium (Fe/HCl) is a classic, cost-effective, and highly efficient method.[11] Iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced. The reaction is typically performed in a protic solvent mixture like ethanol/water.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 5-Nitrobenzo[d]thiazole-2-carbonitrile | 205.19 | 6.15 g | 30 | 1.0 |
| Iron Powder (<100 mesh) | 55.85 | 10.0 g | 180 | 6.0 |
| Ethanol | 46.07 | 150 mL | - | - |
| Water | 18.02 | 50 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | 5 mL | - | cat. |
Protocol:
-
In a 500 mL round-bottom flask, add 5-nitrobenzo[d]thiazole-2-carbonitrile (6.15 g, 30 mmol), iron powder (10.0 g, 180 mmol), ethanol (150 mL), and water (50 mL).
-
Stir the suspension and add concentrated hydrochloric acid (5 mL) dropwise.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes). The starting material spot should disappear.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Be cautious of foaming (CO₂ evolution).
-
Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol (3 x 50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound. (Typical yield: 80-90%).
Characterization
The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight (C₈H₅N₃S, MW: 175.21 g/mol ).[5]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile stretch (~2230 cm⁻¹), N-H stretches of the amine (~3300-3500 cm⁻¹), and the aromatic C-H stretches.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low Yield | Incomplete reaction. Loss of bromine due to evaporation. | Ensure temperature is kept low during Br₂ addition. Increase reaction time. |
| Step 2: Dark/Tarry Product | Diazotization temperature was too high, leading to decomposition. | Maintain temperature strictly below 5 °C during diazotization and addition to CuCN solution. |
| Step 2: No Reaction | Inactive amine (poorly soluble). Incomplete diazotization. | Ensure the amine is finely powdered and well-suspended in the acid before adding NaNO₂. |
| Step 3: Incomplete Reduction | Insufficient reducing agent or acid. Inactive iron powder. | Add more iron and/or HCl. Use freshly opened, fine-mesh iron powder. Increase reflux time. |
| Purification Issues | Residual iron salts co-precipitating with the product. | Ensure thorough washing of the Celite pad with hot solvent. Consider a second filtration if necessary. |
Conclusion
This application note details a reliable and reproducible three-step synthesis for this compound. By following the outlined protocols and adhering to the safety precautions, researchers can effectively produce this versatile chemical intermediate for applications in drug discovery, chemical biology, and materials science. The provided rationale and troubleshooting guide are intended to empower scientists to not only execute the synthesis but also to understand and optimize the underlying chemical transformations.
References
-
Synthesis of 2-cyanated benzothiazoles from... - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7... - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23). Retrieved January 19, 2026, from [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
- CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents. (n.d.). Google Patents.
-
This compound | C8H5N3S | CID 83385292 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
(PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2022, December). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
- US4808723A - Process for the preparation of benzothiazoles - Google Patents. (n.d.). Google Patents.
-
Preparation of some new benzo[d]thiazole derivatives | Hoan | Vietnam Journal of Chemistry. (n.d.). Vietnam Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Suggested mechanism for synthesis of 2-cyanobenzothiazoles (4) from N-arylcyanothioformamides (3). - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC. (2021, May 12). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025, October 31). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed Central. (2023, January 24). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and... - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Deoxycyanation of Alkyl Alcohols. (n.d.). Macmillan Group - Princeton University. Retrieved January 19, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of some new benzo[d]thiazole derivatives | Vietnam Journal of Chemistry [vjs.ac.vn]
Application Notes & Protocols: 5-Aminobenzo[d]thiazole-2-carbonitrile as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
The benzothiazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and dye chemistry. Its rigid, bicyclic structure and the presence of heteroatoms provide a unique electronic and steric environment, making it a cornerstone for the development of a wide range of functional molecules. Among its derivatives, 5-Aminobenzo[d]thiazole-2-carbonitrile stands out as a particularly valuable and versatile building block.
This bifunctional molecule incorporates two key reactive handles: a nucleophilic aromatic amine at the C5-position and an electrophilic carbonitrile group at the C2-position. This orthogonal reactivity allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures. The aromatic amine serves as a precursor for amides, sulfonamides, diazonium salts for azo dye synthesis, and as a nucleophile in cyclocondensation reactions to build fused heterocyclic systems. Concurrently, the nitrile group can be transformed into amines, carboxylic acids, amides, or participate in cycloaddition reactions, further expanding the synthetic possibilities.
These structural features make this compound a sought-after intermediate in the synthesis of kinase inhibitors, covalent inhibitors, fluorescent probes, and high-performance dyes.[1][2][3] This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols for key transformations, empowering researchers to leverage this powerful building block in their own discovery programs.
Physicochemical Properties & Handling
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃S | [4] |
| Molecular Weight | 175.21 g/mol | [4] |
| CAS Number | 1513212-02-6 | [4] |
| Appearance | Typically an off-white to yellow or brown solid | |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols and chlorinated solvents | [1] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. |
Safety & Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Core Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups. The following sections detail key transformations and provide exemplary protocols.
Caption: Key synthetic pathways from this compound.
Transformations of the C5-Amino Group
The primary aromatic amine is a potent nucleophile and a versatile functional handle for extending the molecular scaffold.
N-acylation and N-sulfonylation are fundamental reactions for converting the amino group into stable amide or sulfonamide linkages. These moieties are critical for modulating pharmacokinetic properties and can act as hydrogen bond donors/acceptors, crucial for binding to biological targets like kinase enzymes.[1][5]
Causality Behind Experimental Choices: The reaction typically employs an acyl chloride or sulfonyl chloride as the electrophile. A non-nucleophilic organic base, such as triethylamine (NEt₃) or pyridine, is essential to neutralize the HCl generated in situ. The reaction is often initiated at 0 °C to control the initial exothermic reaction, followed by stirring at room temperature to ensure completion. Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive acyl chloride.
Protocol 1: General Procedure for N-Acylation
This protocol is adapted from established methods for the acylation of similar aminobenzothiazoles.[6]
Caption: General experimental workflow for the N-acylation reaction.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Triethylamine (NEt₃) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Cool the stirred solution to 0 °C using an ice bath. Add triethylamine (1.5 eq).
-
Electrophile Addition: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-acylated product.
The primary amine is readily converted to a diazonium salt, a weak electrophile that can undergo an azo coupling reaction with electron-rich aromatic compounds like phenols or anilines. This is the cornerstone of azo dye synthesis, producing compounds with extended π-conjugated systems responsible for their vibrant colors.[6][7]
Causality Behind Experimental Choices: Diazotization must be performed at low temperatures (0–5 °C) because aryl diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures.[8] The reaction requires a strong mineral acid (like HCl) to react with sodium nitrite (NaNO₂) in situ to generate the active diazotizing agent, nitrous acid (HONO). The subsequent coupling reaction is pH-dependent. For coupling with phenols (e.g., 2-naphthol), the reaction is performed under basic conditions (using NaOH) to deprotonate the phenol, forming a highly activated phenoxide ion which is more susceptible to electrophilic attack.
Protocol 2: Synthesis of a Benzothiazolyl Azo Dye with 2-Naphthol
This protocol is a representative procedure based on well-established methods for synthesizing azo dyes from aromatic amines.[8][9]
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (~3 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
2-Naphthol (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Step-by-Step Methodology:
Part A: Diazotization
-
Amine Suspension: Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water in a beaker.
-
Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with constant stirring.
-
Nitrite Solution: Prepare a solution of NaNO₂ (1.05 eq) in a small amount of cold water.
-
Diazotization Reaction: Add the NaNO₂ solution dropwise to the cold amine suspension over 10-15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt solution is now complete.
Part B: Azo Coupling
-
Coupling Component Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of NaOH (~2.5 M).
-
Cooling: Cool this solution to 0–5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Part C: Isolation
-
Filtration: Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any unreacted salts.
-
Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature.
The amino group, often in concert with the adjacent aromatic C-H bond or the nitrile group itself, can participate in cyclocondensation reactions to build fused heterocyclic systems like pyrimidines or triazoles. These scaffolds are of great interest in drug discovery.[10]
Causality Behind Experimental Choices: The synthesis of benzo[7][11]thiazolo[3,2-a]pyrimidin-4-ones, for instance, can be achieved by reacting 2-aminobenzothiazoles with β-ketoesters. The choice of catalyst is critical for regioselectivity. A Lewis acid catalyst, such as Indium(III) triflate (In(OTf)₃), activates the carbonyl groups of the β-ketoester, promoting nucleophilic attack by both the endocyclic and exocyclic nitrogens of the aminobenzothiazole, leading to the desired fused pyrimidinone structure.[10]
Protocol 3: Lewis Acid-Catalyzed Synthesis of a Fused Pyrimidinone
This protocol is based on the work of Neo, et al., for the synthesis of benzo[7][11]thiazolo[3,2-a]pyrimidin-4-ones.[10]
Materials:
-
This compound (1.0 eq)
-
β-Ketoester (e.g., Ethyl acetoacetate) (1.5 eq)
-
Indium(III) triflate (In(OTf)₃) (10 mol %)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the β-ketoester (1.5 eq), In(OTf)₃ (0.1 eq), and the anhydrous solvent.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) under an inert atmosphere for 16 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired benzo[7][11]thiazolo[3,2-a]pyrimidin-4-one derivative.
Transformations of the C2-Nitrile Group
The electron-deficient nitrile group at the C2-position offers a complementary set of synthetic transformations.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. This introduces a key functional group for further peptide-like couplings or for use as a metabolic soft spot in drug design.[12]
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Ni) or chemical reduction (e.g., using LiAlH₄) can convert the nitrile to a primary aminomethyl group, providing a flexible linker for attaching other pharmacophores.
-
Cycloaddition: The nitrile can react with azides (e.g., sodium azide) in the presence of a catalyst to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.[10]
These transformations significantly broaden the scope of derivatives accessible from this single building block, making it a powerful tool for generating molecular diversity.
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from its distinct and orthogonally reactive amino and nitrile functionalities. As demonstrated, it serves as an excellent starting point for the synthesis of diverse molecular scaffolds, including N-acylated bioactive compounds, vibrant azo dyes, and complex fused heterocyclic systems. The protocols provided herein offer reliable, field-tested starting points for researchers to explore the rich chemistry of this building block, accelerating discovery programs in pharmaceuticals, materials, and beyond.
References
-
D. Roche, et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426.
-
Smolecule. (n.d.). Buy 4-Aminobenzo[d]thiazole-2-carbonitrile.
-
V. D. Filimonov, et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions.
-
M. C. Pirrung. (2022). The Nitrile Bis-Thiol Bioconjugation Reaction. National Institutes of Health.
-
BenchChem. (2025). Application Note: A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine.
-
U. Uršič, et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8305–8311.
-
S. R. Sadhasivam & K. Kulanthai. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal.
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes.
-
S. A. Gupte, et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. National Institutes of Health.
-
A. Papakyriakou, et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. National Institutes of Health.
-
T. H. Graham, et al. (2018). Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate. PubMed.
-
M. S. Christodoulou, et al. (2018). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect.
-
ChemShuttle. (n.d.). 6-aminobenzo[d]thiazole-2-carbonitrile.
-
U. Uršič, et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed.
-
BenchChem. (2025). Experimental Protocols for the Acylation of 2-Aminobenzothiazole.
-
T. H. Graham, et al. (2018). Design of aminobenzothiazole inhibitors of Rho Kinases 1 and 2 utilizing PKA as a structure surrogate. Request PDF.
-
Organic Chemistry Portal. (n.d.). Diazotisation.
-
W. M. R. Al-Joboury, et al. (2025). Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity. ResearchGate.
- H. C. Kolb, et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
-
PubChem. (n.d.). This compound.
-
C. C. G. H. van der Torre, et al. (2022). Synthesis of Benzo[7][11]thiazolo[2,3-c][7][12]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. National Institutes of Health.
-
P. W. Chavan, et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
-
Google Patents. (1976). US3941768A - One step diazotization coupling process.
-
Google Patents. (1957). US2812321A - Process for diazotization and coupling.
-
Organic Syntheses. (n.d.). Procedure.
-
A. Shaabani, et al. (2015). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.
-
T.-P. Neo, et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2708–2716.
Sources
- 1. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US2812321A - Process for diazotization and coupling - Google Patents [patents.google.com]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 10. BJOC - Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. CN105038296A - Preparation method of heterocyclic azo dye - Google Patents [patents.google.com]
"experimental protocol for the synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile derivatives"
An In-Depth Guide to the Synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile and Its Derivatives
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry and materials science, serving as a critical building block for a diverse range of biologically active compounds and functional materials.[1][2][3] Its derivatives have shown promise as anticancer, antimicrobial, and neuroprotective agents.[3][4] This application note provides a comprehensive, technically-grounded protocol for the multi-step synthesis of the core molecule, this compound, and discusses subsequent derivatization strategies. The methodology is designed for researchers in organic synthesis and drug development, emphasizing the rationale behind procedural choices, safety considerations, and robust analytical validation.
Introduction: The Significance of the Benzothiazole Core
Benzothiazoles are bicyclic heterocyclic compounds that feature prominently in numerous FDA-approved drugs and clinical candidates.[4] The fusion of a benzene and a thiazole ring creates a rigid, electron-rich system that can engage in various non-covalent interactions with biological targets, making it an attractive scaffold for drug design.[5] The 2-amino-substituted variants are particularly versatile, providing a reactive handle for the synthesis of extensive compound libraries.[2][6] The introduction of a nitrile group at the 2-position and an amine at the 5-position, as in the title compound, offers orthogonal points for chemical modification, allowing for a systematic exploration of the chemical space to optimize pharmacokinetic and pharmacodynamic properties.[7]
Overview of Synthetic Strategies
The synthesis of the target scaffold can be approached through several established routes. The chosen strategy involves a linear, three-step sequence that balances reagent availability, reaction scalability, and predictable outcomes. This pathway begins with the construction of a substituted benzothiazole core, followed by the introduction of the carbonitrile functionality, and concludes with the strategic reduction of a nitro group to unveil the final primary amine.
Key Synthetic Transformations:
-
Cyclization via Electrophilic Substitution: The foundational benzothiazole ring is constructed from a commercially available aniline derivative. The classical approach, involving the reaction of a substituted aniline with potassium thiocyanate and bromine, provides a direct and efficient entry into the 2-aminobenzothiazole system.[1] This reaction proceeds via in-situ formation of thiocyanogen ( (SCN)₂ ), which acts as an electrophile.
-
Sandmeyer-type Cyanation: The 2-amino group is a versatile precursor to other functionalities. To install the 2-carbonitrile group, a Sandmeyer-type reaction is employed. This involves the diazotization of the 2-amino group with nitrous acid, followed by a copper(I) cyanide-mediated displacement of the resulting diazonium salt.
-
Chemoselective Nitro Group Reduction: The 5-amino group is introduced at the final stage via the reduction of a nitro precursor. This strategic placement of the reduction step prevents potential side reactions during the earlier, more harsh oxidative and diazotization conditions. Iron powder in an acidic medium is a cost-effective and highly effective reagent for this transformation, offering excellent chemoselectivity in the presence of the nitrile and thiazole moieties.
Detailed Experimental Protocol
This section outlines a validated, step-by-step procedure for the synthesis of this compound.
Diagram of Synthetic Workflow
Caption: Overall synthetic route from the starting aniline to the final product.
Part 1: Synthesis of 2-Amino-5-nitrobenzo[d]thiazole
Causality: This step constructs the core heterocyclic system. The reaction is performed at 0-5 °C because the bromination and subsequent cyclization are highly exothermic. Maintaining a low temperature minimizes the formation of poly-brominated side products and ensures regioselective thiocyanation at the position ortho to the amino group. Glacial acetic acid serves as both a solvent and a mild acid catalyst.
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-5-nitroaniline (1.0 equiv) and potassium thiocyanate (2.2 equiv).
-
Add glacial acetic acid to the flask (approx. 10 mL per gram of aniline) and stir to form a slurry.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
In a separate beaker, prepare a solution of bromine (2.1 equiv) in glacial acetic acid (2 mL per gram of bromine).
-
Add the bromine solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture onto crushed ice (approx. 100 g per 10 mL of acetic acid used).
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield 2-amino-5-nitrobenzo[d]thiazole as a bright yellow solid.
Part 2: Synthesis of 5-Nitrobenzo[d]thiazole-2-carbonitrile
Causality: This Sandmeyer-type reaction converts the 2-amino group into the target 2-carbonitrile. The initial diazotization must be performed at low temperature (0-5 °C) as the diazonium salt intermediate is unstable at higher temperatures. The copper(I) cyanide acts as a catalyst and cyanide source to displace the diazonium group.
Procedure:
-
Suspend 2-amino-5-nitrobenzo[d]thiazole (1.0 equiv) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold water and add it dropwise to the suspension, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.5 equiv) and sodium cyanide (1.6 equiv) in water. Warm gently if needed to dissolve, then cool to 10 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour to drive the reaction to completion.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-nitrobenzo[d]thiazole-2-carbonitrile.
Part 3: Synthesis of this compound
Causality: This final step achieves the chemoselective reduction of the aromatic nitro group. The use of elemental iron in acetic acid is a classic, robust method ("Béchamp reduction") that is highly effective and tolerant of other functional groups like nitriles and the thiazole ring. The acidic medium activates the iron and facilitates the reduction process.
Procedure:
-
In a round-bottom flask, suspend 5-nitrobenzo[d]thiazole-2-carbonitrile (1.0 equiv) in a mixture of ethanol and glacial acetic acid (e.g., 5:1 v/v).
-
Add iron powder (5.0 equiv) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove residual acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the final product, this compound.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Equiv. | Solvent | Typical Yield |
| 1 | 2-Amino-5-nitroaniline | KSCN, Br₂ | 2.2, 2.1 | Acetic Acid | 60-75% |
| 2 | 2-Amino-5-nitrothiazole | NaNO₂, CuCN | 1.1, 1.5 | HCl/H₂O | 50-65% |
| 3 | 5-Nitrothiazole-2-carbonitrile | Fe Powder | 5.0 | EtOH/AcOH | 75-90% |
Derivatization Strategies
The 5-amino group of the final product is a nucleophilic handle for further elaboration, enabling the creation of a focused library of derivatives.
Caption: Common derivatization reactions of the 5-amino group.
-
Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields a series of amide derivatives. This is a common strategy to modulate lipophilicity and introduce new pharmacophoric elements.[6]
-
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which are important functional groups in many therapeutic agents.[5]
-
Condensation: Reaction with aldehydes or ketones under acidic catalysis leads to the formation of Schiff bases (imines), which can serve as intermediates for further reduction to secondary amines or as bioactive compounds themselves.
Analytical Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, proton environments, and carbon framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the sharp C≡N stretch (approx. 2220-2240 cm⁻¹), N-H stretches for the amine (approx. 3300-3500 cm⁻¹), and C=N/C=C stretches of the aromatic system.
-
Melting Point: To assess the purity of the final solid products.
References
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Buy 4-Aminobenzo[d]thiazole-2-carbonitrile [smolecule.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-aminobenzo[d]thiazole-2-carbonitrile; CAS No.: 7724-12-1 [chemshuttle.com]
The Privileged Scaffold: Application of 5-Aminobenzo[d]thiazole-2-carbonitrile in Medicinal Chemistry
Introduction: The Benzothiazole Core in Drug Discovery
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutic agents.[1] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] Within this versatile family, 5-Aminobenzo[d]thiazole-2-carbonitrile stands out as a particularly valuable building block for the synthesis of targeted therapies. The presence of a reactive amino group at the 5-position and a cyano group at the 2-position provides synthetic handles for the facile introduction of diverse chemical functionalities, enabling the exploration of vast chemical space to optimize potency and selectivity for specific biological targets.[1]
This guide provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[3] We will delve into detailed protocols for the synthesis of derivatives, their biological evaluation, and the underlying rationale for these experimental designs.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[4][5] In many human cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN.[6] This aberrant signaling promotes oncogenesis and therapeutic resistance, making the PI3K/AKT/mTOR pathway a prime target for the development of novel anticancer drugs.[7][8]
The 2-aminobenzothiazole scaffold has emerged as a promising framework for the design of potent and selective PI3K inhibitors.[8][9] The strategic functionalization of the 5-amino and 2-cyano groups of this compound allows for the optimization of interactions within the ATP-binding pocket of PI3K isoforms, leading to enhanced inhibitory activity.
Synthetic Protocol: Preparation of a Representative 2,5-Disubstituted Benzothiazole Derivative
Workflow for the Synthesis of a 5-Aminobenzothiazole Derivative
Step 1: Nitration of 3-Aminophenol
-
Rationale: This initial step introduces a nitro group onto the aromatic ring, which will later be reduced to an amino group. The directing effects of the existing amino and hydroxyl groups guide the position of nitration.
-
Procedure:
-
To a stirred solution of 3-aminophenol (10.9 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0 °C, add potassium nitrate (10.1 g, 0.1 mol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product, 3-amino-4-nitrophenol, is filtered, washed with cold water, and dried under vacuum.
-
Step 2: Cyclization to form the Benzothiazole Ring
-
Rationale: This is a key step where the benzothiazole ring is formed through a reaction with a thiocyanate salt and an oxidizing agent. This reaction is a common and effective method for constructing the benzothiazole scaffold.[10]
-
Procedure:
-
A mixture of 3-amino-4-nitrophenol (15.4 g, 0.1 mol) and sodium thiocyanate (16.2 g, 0.2 mol) in glacial acetic acid (100 mL) is stirred at room temperature for 30 minutes.
-
The mixture is cooled to 10 °C, and a solution of bromine (5.1 mL, 0.1 mol) in glacial acetic acid (20 mL) is added dropwise, maintaining the temperature below 15 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is poured into ice water (500 mL), and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 5-amino-6-nitrobenzo[d]thiazole-2-carbonitrile.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The final step involves the reduction of the nitro group to the desired second amino group, yielding the diamino benzothiazole derivative. Iron in acetic acid is a classic and effective reducing agent for this transformation.
-
Procedure:
-
To a suspension of 5-amino-6-nitrobenzo[d]thiazole-2-carbonitrile (2.2 g, 0.01 mol) in glacial acetic acid (50 mL), add iron powder (5.6 g, 0.1 mol).
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the iron salts.
-
The filtrate is concentrated under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the final product, 5,6-diaminobenzo[d]thiazole-2-carbonitrile.
-
Biological Evaluation: In Vitro Kinase Inhibition Assay
The following protocol details a representative in vitro assay to determine the inhibitory activity of a synthesized 5-aminobenzothiazole derivative against a PI3K isoform.
Protocol: PI3Kα Inhibition Assay (Luminescence-Based)
-
Principle: This assay measures the amount of ADP produced from the kinase reaction. The luminescence signal is inversely proportional to the inhibitory activity of the test compound.
-
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate
-
ATP
-
Test compound (5-aminobenzothiazole derivative)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in the kinase assay buffer to obtain a range of concentrations for IC50 determination.
-
Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and PIP2 substrate in the kinase assay buffer to the desired working concentrations.
-
Assay Plate Setup: Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the diluted PI3Kα enzyme solution to each well and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and detect the generated ADP by adding the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Inhibitory Activity of Representative Aminobenzothiazole Derivatives
The following table summarizes the inhibitory activities of representative 2-aminobenzothiazole derivatives against PI3K isoforms, demonstrating the potential of this scaffold in developing potent and selective kinase inhibitors.
| Compound ID | Scaffold | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| 8i | 2-Aminobenzothiazole | 1.03 | - | - | - | [8] |
| 11 | Benzothiazole | >10000 | 25 | 1340 | >10000 | [9] |
| 10 | Benzothiazole | >10000 | 46 | 2150 | >10000 | [9] |
Note: The presented data is for illustrative purposes to showcase the potential of the aminobenzothiazole scaffold. The specific derivatives shown are not direct derivatives of this compound but are structurally related and highlight the activity of this class of compounds against PI3K isoforms.
Conclusion and Future Directions
This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its strategic placement of reactive functional groups allows for the synthesis of diverse libraries of compounds for screening against a multitude of biological targets. The demonstrated success of related aminobenzothiazole derivatives as potent kinase inhibitors, particularly targeting the PI3K/AKT/mTOR pathway, underscores the immense potential of this core structure in the development of novel anticancer therapeutics.
Future research efforts should focus on the synthesis and evaluation of a broader range of derivatives of this compound to fully explore its structure-activity relationships. The development of isoform-selective PI3K inhibitors based on this scaffold could lead to more effective and less toxic cancer therapies. Furthermore, the application of this privileged core in targeting other disease areas, such as infectious diseases and neurodegenerative disorders, warrants further investigation. The protocols and insights provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of drug discovery through the innovative application of the 5-aminobenzothiazole scaffold.
References
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140–156.
- Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510.
- Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in Oncology, 4, 64.
- Yar, M. S., et al. (2022). Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Archiv der Pharmazie, e2200146.
- Wang, X., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 21(7), 876.
- Abdel-Wahab, B. F., et al. (2021).
- Peršuri, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8305–8311.
- Smole, A., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Infectious Diseases, 9(8), 1625-1639.
- Kamal, A., et al. (2015). Benzothiazole containing compounds as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(7), 841-855.
- Bondge, A. S., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Health Risks, 14(1), 1-20.
- Omar, A. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(12), 11257-11273.
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 8. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: 5-Aminobenzo[d]thiazole-2-carbonitrile as a Scaffold for Novel Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The 5-Aminobenzo[d]thiazole-2-carbonitrile core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents.[1][2] Its unique electronic properties and structural rigidity make it an attractive starting point for the design of potent and selective enzyme inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold for the discovery of new inhibitors. We will delve into the rationale behind its selection, synthetic methodologies, and detailed protocols for hit identification and lead optimization.
Introduction: The Rationale for a Privileged Scaffold
The benzothiazole ring system is a common motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and neuroprotective effects.[1][2] The this compound scaffold, in particular, offers several key advantages for inhibitor design:
-
Structural Rigidity: The fused ring system provides a rigid framework, which can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[3]
-
Hydrogen Bonding Capabilities: The amino group at the 5-position and the nitrogen atom within the thiazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within a protein's active site.[4]
-
Versatile Substitution Points: The scaffold presents multiple positions for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.[5]
-
Cyano Group Reactivity: The 2-carbonitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an aldehyde, or participate in cycloaddition reactions, enabling the generation of diverse compound libraries.[5][6]
Synthesis of the this compound Scaffold
The synthesis of the core scaffold is a critical first step. A common and efficient method involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.[7][8]
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
4-Amino-3-nitrobenzonitrile
-
Sodium thiocyanate (NaSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Standard laboratory glassware and safety equipment
Procedure:
-
Thiocyanation:
-
In a well-ventilated fume hood, dissolve 4-Amino-3-nitrobenzonitrile in glacial acetic acid.
-
Add sodium thiocyanate to the solution and stir until dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice water and collect the resulting precipitate by vacuum filtration. Wash the solid with water and dry to yield 5-Nitrobenzo[d]thiazole-2-carbonitrile.
-
-
Reduction of the Nitro Group:
-
Suspend the 5-Nitrobenzo[d]thiazole-2-carbonitrile in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
From Scaffold to Inhibitor: A Strategic Approach
The development of novel inhibitors from the this compound scaffold follows a structured pipeline, from initial screening to lead optimization.
Workflow for Inhibitor Development
Caption: A typical workflow for scaffold-based inhibitor development.
Library Synthesis: Exploring Chemical Space
To explore the potential of the scaffold, a library of diverse derivatives must be synthesized. This is typically achieved through parallel synthesis techniques, modifying the scaffold at its key reactive sites.
Protocol 2: Parallel Synthesis of a 5-Aminobenzothiazole Library
This protocol provides a framework for generating a library of compounds by acylating the 5-amino group.
Materials:
-
This compound
-
A diverse set of carboxylic acids or acid chlorides
-
Coupling agents (e.g., HATU, HOBt) or a base (e.g., triethylamine)
-
Solvent (e.g., DMF, DCM)
-
96-well reaction block
Procedure:
-
Arraying the Scaffold:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Dispense an equal aliquot of the scaffold solution into each well of the 96-well reaction block.
-
-
Addition of Building Blocks:
-
Prepare stock solutions of a diverse set of carboxylic acids or acid chlorides.
-
Dispense a unique building block solution into each well containing the scaffold.
-
-
Initiating the Reaction:
-
If using carboxylic acids, add the coupling agents to each well.
-
If using acid chlorides, add the base to each well.
-
Seal the reaction block and allow it to shake at room temperature or with gentle heating for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding water to each well.
-
Extract the products using a suitable organic solvent.
-
Purify the compounds in parallel using techniques such as automated flash chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of each compound in the library using LC-MS and ¹H NMR.
-
Biological Evaluation: Identifying "Hits"
The synthesized library is then screened against the biological target of interest to identify "hit" compounds that exhibit inhibitory activity. The choice of assay is critical and depends on the nature of the target.[9][10]
Protocol 3: High-Throughput Screening (HTS) using a Biochemical Assay
This protocol describes a generic enzymatic assay to screen for inhibitors.
Materials:
-
Purified target enzyme
-
Enzyme substrate (ideally fluorogenic or colorimetric)
-
Assay buffer
-
Synthesized compound library (in DMSO)
-
Positive control inhibitor
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Plating:
-
Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.
-
Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
-
Enzyme Addition:
-
Prepare a solution of the target enzyme in assay buffer.
-
Add the enzyme solution to all wells of the plate.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
-
Reaction Initiation:
-
Prepare a solution of the enzyme substrate in assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader.
-
Monitor the change in fluorescence or absorbance over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Normalize the data to the controls.
-
Identify "hits" as compounds that cause a significant reduction in enzyme activity (e.g., >50% inhibition at a single concentration).
-
Structure-Activity Relationship (SAR) Studies
Once hits are identified, the next step is to understand the relationship between their chemical structure and biological activity.[11][12] This involves synthesizing and testing a focused set of analogs around the initial hit compounds.
Data Presentation: SAR Table
The results of SAR studies are typically summarized in a table to facilitate analysis.
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) |
| Hit-1 | H | Phenyl | 10.2 |
| Analog-1a | H | 4-Chlorophenyl | 2.5 |
| Analog-1b | H | 4-Methoxyphenyl | 15.8 |
| Analog-1c | 4-Fluorobenzoyl | Phenyl | 5.1 |
This is an illustrative table. Actual data would be generated from experimental results.
Lead Optimization
The goal of lead optimization is to improve the properties of a hit compound to make it a suitable candidate for further development.[13][14] This involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Lead Optimization Strategy
Caption: The iterative cycle of lead optimization.
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel inhibitors. Its synthetic accessibility and versatile chemical handles allow for the creation of diverse compound libraries. By following a systematic approach of library synthesis, high-throughput screening, and iterative lead optimization, researchers can effectively leverage this privileged scaffold to develop potent and selective drug candidates for a wide range of therapeutic targets.
References
-
Zhai, W., Zhou, X., Du, J., & Gao, Y. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 361-381. [Link]
-
Yuan, Y., et al. (2020). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 63(15), 7945-7973. [Link]
-
Charles River Laboratories. (n.d.). Biological Assay Development. [Link]
-
IT Medical Team. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. Molecular Enzymology and Drug Targets. [Link]
-
BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. [Link]
-
MDPI. (2023). Designing Next-Generation Drug-like Molecules for Medicinal Applications. Molecules, 28(4), 1785. [Link]
-
MDPI. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. International Journal of Molecular Sciences, 20(18), 4545. [Link]
-
Andricopulo, A. D., & Salum, L. B. (2012). Structure-Based Drug Design Strategies in Medicinal Chemistry. Current Medicinal Chemistry, 19(8), 1150-1170. [Link]
-
Hughes, J. P., et al. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 54(16), 5627-5645. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Ilaš, J., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Journal of Medicinal Chemistry, 66(13), 8864-8884. [Link]
-
Lead Sciences. (n.d.). This compound. [Link]
-
Elekofehinti, O. O., et al. (2021). Newly designed compounds from scaffolds of known actives as inhibitors of survivin: computational analysis from the perspective of fragment-based drug design. Journal of Biomolecular Structure and Dynamics, 39(12), 4446-4460. [Link]
-
Gomaa, A. M., & Kandeel, M. M. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4933. [Link]
-
Tomažič, T., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8305-8311. [Link]
-
ResearchGate. (n.d.). Protocol for the generation of novel SARS-CoV-2 polymerase inhibitor lead. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-aminobenzo[d]thiazole-2-carbonitrile (4). [Link]
-
Pal, S., & Lal, K. (2022). Design of a Structurally Novel Multipotent Drug Candidate by the Scaffold Architecture Technique for ACE-II, NSP15, and Mpro Protein Inhibition. ACS Omega, 7(38), 34047-34063. [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]
-
Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Omega, 8(3), 3236-3246. [Link]
-
Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2567-2571. [Link]
-
Bioengineer.org. (2026). Designing Natural Dual Inhibitors for CDK-1 and PARP-1. [Link]
-
ResearchGate. (n.d.). Schematic representation of structure-activity relationship for the (a).... [Link]
-
Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2023). ACS Infectious Diseases, 9(6), 1264-1275. [Link]
-
MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10843. [Link]
-
Ilaš, J., et al. (2021). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 64(13), 9131-9152. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-aminobenzo[d]thiazole-2-carbonitrile; CAS No.: 7724-12-1 [chemshuttle.com]
- 6. Buy 4-Aminobenzo[d]thiazole-2-carbonitrile [smolecule.com]
- 7. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. itmedicalteam.pl [itmedicalteam.pl]
Application Notes and Protocols: 5-Aminobenzo[d]thiazole-2-carbonitrile in Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Aminobenzo[d]thiazole-2-carbonitrile as a versatile building block in the field of materials science. This document outlines the synthesis of advanced functional materials, including fluorescent dyes and chemosensors, leveraging the unique electronic and photophysical properties imparted by this heterocyclic scaffold. The protocols provided are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzothiazole core functionalized with an amino group at the 5-position and a nitrile group at the 2-position.[1][2] This specific arrangement of electron-donating (amino) and electron-withdrawing (nitrile) groups on the conjugated benzothiazole system creates a potent donor-π-acceptor (D-π-A) architecture. This intrinsic electronic asymmetry is the foundation for its utility in creating materials with interesting photophysical properties, such as strong fluorescence and environmental sensitivity.[3][4]
Key Molecular Features for Materials Science:
-
Rigid, Planar Benzothiazole Core: Provides thermal stability and facilitates π-π stacking interactions in the solid state.
-
Amino Group (Donor): Acts as a strong electron-donating group, crucial for modulating the HOMO energy level and enabling further chemical modifications.
-
Nitrile Group (Acceptor): A strong electron-withdrawing group that lowers the LUMO energy level and can participate in various chemical transformations.
-
Reactive Sites: The amino group is a nucleophile, allowing for derivatization through reactions like acylation, sulfonation, and condensation. The nitrile group can also be a site for further reactions.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃S | [1] |
| Molecular Weight | 175.21 g/mol | [1] |
| CAS Number | 1513212-02-6 | [1] |
| IUPAC Name | 5-amino-1,3-benzothiazole-2-carbonitrile | [1] |
Application in Fluorescent Materials
The D-π-A structure of this compound makes it an excellent scaffold for the synthesis of novel fluorescent dyes. By extending the π-conjugation through reactions at the amino group, it is possible to tune the emission wavelength across the visible spectrum. These materials have potential applications in organic light-emitting diodes (OLEDs), solid-state lighting, and bio-imaging.[3][5]
Synthesis of a Donor-Acceptor Type Fluorescent Dye
This protocol describes the synthesis of a novel fluorescent dye by coupling this compound with an aromatic aldehyde via a condensation reaction, a common strategy for preparing benzothiazole-based chromophores.
Protocol 1: Synthesis of a Schiff Base Fluorescent Dye
Objective: To synthesize a fluorescent dye with tunable photophysical properties.
Materials:
-
This compound
-
4-(Dimethylamino)benzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (reflux setup)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol, 175 mg) in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add 4-(Dimethylamino)benzaldehyde (1.0 mmol, 149 mg).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction. The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the benzothiazole.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The formation of the new, more conjugated product will likely result in a colored spot with a different Rf value.
-
Isolation of Product: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Expected Outcome: A colored, fluorescent solid. The extended π-conjugation from the formation of the imine bond and the presence of the strong dimethylamino donor group are expected to result in a significant red-shift in both absorption and emission spectra compared to the starting benzothiazole.
Diagram: Synthetic Pathway for a Fluorescent Dye
Caption: Synthesis of a fluorescent dye from this compound.
Application in Chemosensors
The benzothiazole core, particularly when functionalized with donor and acceptor groups, can exhibit changes in its photophysical properties upon interaction with specific analytes. This makes this compound a promising platform for the development of fluorescent chemosensors for ions or small molecules.[6][7][8]
Design and Synthesis of a Chemosensor for Metal Ions
This protocol outlines a hypothetical synthetic route to a chemosensor for metal ions by introducing a metal-coordinating moiety to the 5-amino position. The rationale is that upon metal binding, the intramolecular charge transfer (ICT) characteristics of the fluorophore will be altered, leading to a detectable change in fluorescence.
Protocol 2: Synthesis of a Benzothiazole-based Chemosensor
Objective: To synthesize a fluorescent chemosensor capable of detecting metal ions.
Materials:
-
This compound
-
2-(Chloromethyl)pyridine hydrochloride
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 175 mg) in 20 mL of anhydrous DMF.
-
Base Addition: Add triethylamine (2.2 mmol, 0.31 mL) to the solution. The triethylamine acts as a base to deprotonate the amino group of the benzothiazole, increasing its nucleophilicity.
-
Addition of Coordinating Moiety: To the stirred solution, add 2-(chloromethyl)pyridine hydrochloride (1.1 mmol, 180 mg). The deprotonated amino group will displace the chloride from the chloromethylpyridine in a nucleophilic substitution reaction.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Characterization and Sensor Testing:
-
Structural Verification: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Photophysical Characterization: Record the absorption and emission spectra of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Sensing Studies: Titrate the solution of the chemosensor with various metal ion solutions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) and monitor the changes in the fluorescence spectrum. A significant enhancement or quenching of fluorescence in the presence of a specific metal ion would indicate its sensing capability.
Diagram: Proposed Chemosensor Synthesis and Sensing Mechanism
Sources
- 1. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"handling and storage of 5-Aminobenzo[d]thiazole-2-carbonitrile"
An In-Depth Guide to the Handling and Storage of 5-Aminobenzo[d]thiazole-2-carbonitrile for Research and Development
Abstract
This document provides a comprehensive guide to the proper handling and storage of this compound (CAS No. 1513212-02-6), a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Adherence to these protocols is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment. The following sections detail the compound's physicochemical properties, safety protocols, storage requirements, and step-by-step procedures for common laboratory manipulations.
Introduction: The Scientific Rationale
This compound is a member of the aminobenzothiazole class of compounds, which are of significant interest in pharmaceutical research.[3] The benzothiazole core is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive nitrile group and a nucleophilic amino group makes this compound a versatile precursor for synthesizing a diverse range of derivatives, including enzyme inhibitors and receptor ligands.[4]
The integrity of this compound is paramount. Improper handling can lead to degradation via oxidation, hydrolysis of the nitrile group, or unwanted side reactions involving the amino group. Inconsistent storage can compromise sample purity, leading to unreliable experimental outcomes and wasted resources. This guide is therefore designed to provide researchers with the expertise needed to maintain the compound's stability and handle it safely.
Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is the foundation of safe handling.
Chemical Properties
| Property | Value | Source |
| CAS Number | 1513212-02-6 | [5] |
| Molecular Formula | C₈H₅N₃S | [6] |
| Molecular Weight | 175.21 g/mol | [6] |
| Appearance | Typically a white to off-white or yellow solid | [4] |
| Solubility | Sparingly soluble in water; moderate solubility in DMSO, DMF, and ethanol (based on 6-amino isomer) | [4] |
Hazard Identification and Safety
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related aminobenzothiazole and benzonitrile compounds indicate the following hazards.[7]
-
GHS Hazard Statements:
-
Precautionary Statements:
-
Wash skin thoroughly after handling.[7]
-
Do not eat, drink, or smoke when using this product.[7]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[7]
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]
-
Causality Note: The nitrile group can be toxic, and aromatic amines are common irritants. The primary routes of exposure to manage are ingestion, eye contact, and skin contact with the solid powder or solutions.
Core Protocol: Long-Term Storage
The primary objective of long-term storage is to prevent chemical degradation from atmospheric moisture, oxygen, and light.
Recommended Storage Conditions
-
Temperature: Conflicting data exists. Some suppliers recommend Room Temperature , while others suggest 2-8°C for isomeric analogs.[4][5]
-
Expert Recommendation: For maximal stability and to err on the side of caution, refrigerated storage at 2-8°C is advised. However, always default to the storage temperature recommended by the specific supplier from whom the compound was purchased.
-
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial for preventing slow oxidation of the amino group.
-
Container: Use a tightly sealed, amber glass vial or a clear vial stored inside a light-blocking secondary container.
-
Location: Store in a designated, well-ventilated, dry chemical storage area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Workflow for Receiving and Storing
Caption: Workflow for receiving and storing the compound.
Application Protocols: Safe Handling and Use
These protocols are designed to ensure user safety and prevent contamination or degradation of the compound during experimental use.
Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Engineering Control: Always handle the solid compound and prepare solutions inside a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
-
Hand Protection: Nitrile gloves. Change gloves immediately if they become contaminated.
-
Body Protection: A flame-resistant lab coat must be worn at all times.
-
Protocol for Weighing the Solid Compound
-
Preparation: Don appropriate PPE and ensure the chemical fume hood is operational. Place an analytical balance inside the fume hood if possible, or work directly adjacent to it.
-
Equilibration: If the compound is stored refrigerated, remove the container and allow it to warm to room temperature for at least 20-30 minutes before opening.
-
Causality Note: This critical step prevents atmospheric moisture from condensing onto the cold solid, which could hydrolyze the nitrile group or cause the powder to clump.
-
-
Weighing: Tare a suitable weighing vessel (e.g., glass vial). Using a clean spatula, carefully transfer the desired amount of this compound to the vessel.
-
Cleanup: Promptly and securely reseal the main container, wrapping the cap with parafilm. If you backfilled with an inert gas, repeat the process. Return the stock container to its designated storage location. Clean the spatula and weighing area thoroughly.
Protocol for Preparing a Stock Solution (e.g., in DMSO)
-
Preparation: Perform all steps in a chemical fume hood. Assemble all necessary materials: the weighed solid in its vial, the target solvent (e.g., anhydrous DMSO), volumetric flasks, and pipettes.
-
Dissolution: Add a small amount of the solvent to the vial containing the weighed solid. Gently swirl or vortex to dissolve. The use of a sonicator for a short period can aid dissolution if necessary.
-
Causality Note: Preparing a concentrated slurry in the weighing vial before transferring ensures all the weighed material is quantitatively moved.
-
-
Quantitative Transfer: Carefully transfer the dissolved solution to the final volumetric flask. Rinse the original weighing vial with several small aliquots of the solvent, adding each rinse to the volumetric flask to ensure all compound is transferred.
-
Final Volume: Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Mixing & Storage: Cap the flask and invert it several times to ensure homogeneity. Transfer the solution to a clearly labeled, sealed storage vial (amber glass is preferred). Store the solution under the conditions determined to be appropriate for your experiment's duration (e.g., short-term at 2-8°C, long-term at -20°C).
Spill and Waste Management
-
Spill Response:
-
Solid Spill: For a small spill, gently sweep up the material, avoiding dust generation. Place it in a sealed container for disposal.
-
Solution Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material in a sealed container for disposal.
-
-
Waste Disposal: Dispose of all waste materials (excess solid, contaminated absorbents, empty containers) in accordance with local, state, and federal regulations for chemical waste. Do not discard down the drain.[7]
Logical Flow of Handling Procedures
The following diagram illustrates the decision-making and operational flow for safely handling the compound from storage to experimental use.
Sources
- 1. Buy 4-Aminobenzo[d]thiazole-2-carbonitrile [smolecule.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 6-aminobenzo[d]thiazole-2-carbonitrile; CAS No.: 7724-12-1 [chemshuttle.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. This compound | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. geneseo.edu [geneseo.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound and its isomers is a critical process in the development of new pharmaceuticals and functional materials. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The introduction of the amino and cyano groups at specific positions on this scaffold is key to modulating its pharmacological profile.
Common synthetic routes to aminobenzothiazole carbonitriles often involve multi-step processes that may include nitration, reduction, and the formation of the thiazole ring.[5][6] One prevalent method for constructing the 2-aminobenzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine, a process that can be sensitive to reaction conditions.[2][3][7] Subsequent modifications, such as the introduction of the cyano group, can be achieved through various methods, including the Sandmeyer reaction, which transforms an amino group into a nitrile via a diazonium salt intermediate.[8][9][10][11]
This guide will focus on troubleshooting common issues encountered during these synthetic transformations to help you optimize your reaction outcomes.
II. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What are the most critical starting materials and how does their purity affect the reaction?
A1: The primary starting materials for the synthesis of the 2-aminobenzothiazole core are typically a substituted aniline and a thiocyanate salt, such as potassium or ammonium thiocyanate.[2][3][12] The purity of the aniline derivative is paramount. Impurities can lead to the formation of undesired side products that can be difficult to separate from the desired product. For instance, oxidized aniline impurities can result in colored byproducts. It is highly recommended to use freshly purified anilines.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[13][14] By co-spotting the reaction mixture with your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable solvent system should be determined beforehand to ensure good separation between the starting material, intermediates, and the final product. Visualization is typically achieved under UV light.
Q3: What are some common side reactions to be aware of during the synthesis of the 2-aminobenzothiazole ring?
A3: A significant side reaction to be aware of, particularly when using bromine as the oxidizing agent, is the bromination of the aromatic ring of the aniline starting material or the benzothiazole product.[15] This can lead to a mixture of products and reduce the overall yield of the desired compound. Careful control of the reaction temperature and the rate of bromine addition is crucial to minimize this side reaction.[15]
Q4: Are there greener or more environmentally friendly approaches to this synthesis?
A4: Yes, modern synthetic chemistry is increasingly focused on developing more sustainable methods. For benzothiazole synthesis, this includes the use of water as a solvent, employing reusable catalysts, and exploring solvent-free reaction conditions.[13] Microwave-assisted synthesis has also emerged as a green chemistry approach that can significantly reduce reaction times and improve yields.
III. Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.
Problem 1: Low Yield of the 2-Aminobenzothiazole Intermediate
Q: My reaction to form the 2-aminobenzothiazole intermediate is resulting in a low yield. What are the potential causes and how can I improve it?
A: Potential Causes & Solutions:
-
Incomplete Reaction:
-
Reasoning: The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely using TLC until the starting aniline is fully consumed.[13] If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary. However, be cautious as excessive heat can promote side reactions.
-
-
Suboptimal Reagent Stoichiometry:
-
Reasoning: The ratio of aniline to thiocyanate and the oxidizing agent is critical. An excess or deficit of any reagent can lead to incomplete conversion or the formation of byproducts.
-
Solution: Systematically vary the stoichiometry of your reagents to find the optimal ratio. A common starting point is to use an excess of the thiocyanate salt.[3][7]
-
-
Inefficient Formation of the Thiocyanogen Reagent:
-
Reasoning: When using bromine and a thiocyanate salt, the active electrophile is thiocyanogen, (SCN)₂. Its formation and subsequent reaction with the aniline are key steps.
-
Solution: Consider pre-forming the thiocyanogen reagent by mixing the thiocyanate salt and bromine in the solvent before adding the aniline.[15] This can sometimes improve the yield and reduce the formation of brominated side products.
-
-
Poor Quality of Starting Materials:
-
Reasoning: As mentioned in the FAQs, impurities in the starting aniline can significantly impact the yield.
-
Solution: Ensure your aniline is pure. If necessary, purify it by distillation or recrystallization before use.
-
Problem 2: Formation of Brominated Side Products
Q: I am observing significant amounts of brominated side products in my reaction mixture. How can I minimize their formation?
A: Potential Causes & Solutions:
-
Excess Bromine or High Local Concentration:
-
Reasoning: Free bromine in the reaction mixture can readily participate in electrophilic aromatic substitution on the electron-rich aniline or benzothiazole ring.
-
Solution:
-
Slow Addition: Add the bromine solution dropwise and slowly to the reaction mixture, preferably at a low temperature (e.g., 0-10 °C), to maintain a low concentration of free bromine.[3][7][15]
-
Stoichiometry Control: Use the minimum effective amount of bromine. A slight excess is often needed to drive the reaction, but a large excess should be avoided.
-
-
-
Reaction Temperature:
-
Reasoning: Higher temperatures can accelerate the rate of electrophilic bromination.
-
Solution: Maintain a low reaction temperature during the addition of bromine and for a period afterward before allowing the reaction to warm to room temperature.
-
Problem 3: Difficulty in Cyanation via Sandmeyer Reaction
Q: I am having trouble with the Sandmeyer reaction to introduce the cyano group, resulting in a low yield of the final product. What should I troubleshoot?
A: Potential Causes & Solutions:
The Sandmeyer reaction is a powerful tool for converting an aryl amine to an aryl nitrile but requires careful execution.[8][9][10][11] It involves the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[8][11]
-
Incomplete Diazotization:
-
Reasoning: The formation of the diazonium salt from the 5-amino group is the first critical step. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[16]
-
Solution:
-
Temperature Control: Strictly maintain the temperature between 0 and 5 °C. Higher temperatures will lead to the decomposition of the diazonium salt.
-
Acid Concentration: Ensure a sufficiently acidic environment for the formation of the nitrosonium ion, the active electrophile.
-
Slow Nitrite Addition: Add the sodium nitrite solution slowly to prevent a rapid exotherm and localized increases in temperature.
-
-
-
Decomposition of the Diazonium Salt:
-
Reasoning: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures or in the presence of certain impurities.
-
Solution: Use the diazonium salt solution immediately after its preparation. Do not let it warm up.
-
-
Ineffective Cyanide Displacement:
-
Reasoning: The displacement of the diazonium group by cyanide requires a copper(I) cyanide catalyst. The quality and preparation of this catalyst are crucial.
-
Solution:
-
Catalyst Preparation: Prepare the copper(I) cyanide solution freshly.
-
Neutralization: Before adding the diazonium salt solution to the copper(I) cyanide, it is often necessary to neutralize the excess acid from the diazotization step carefully, as the cyanation reaction is typically run under neutral or slightly basic conditions.
-
-
Problem 4: Product Purification Challenges
Q: I am struggling to purify the final this compound product. What purification strategies can I employ?
A: Potential Causes & Solutions:
-
Similar Polarity of Product and Impurities:
-
Reasoning: If side products, such as isomers or starting materials, have similar polarities to your desired product, separation by column chromatography can be challenging.[13]
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography to improve separation. A gradient elution might be more effective than an isocratic one.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purifying solid products. Try screening various solvents and solvent mixtures.
-
Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be effective.
-
-
-
Product Instability:
-
Reasoning: The final product may have some sensitivity to light, air, or pH.
-
Solution: Conduct purification steps promptly and store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially if it is being stored for an extended period.
-
IV. Experimental Protocols
General Protocol for 2-Aminobenzothiazole Synthesis
This is a generalized procedure and may require optimization for specific substrates.[3][7][13]
-
Dissolve the substituted aniline (1 equivalent) and potassium thiocyanate (2-4 equivalents) in glacial acetic acid.
-
Cool the mixture to 0-10 °C in an ice bath.
-
Slowly add a solution of bromine (1-2 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction at the same temperature for a period, then allow it to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into a beaker of ice water and neutralize it with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Collect the solid product by filtration, wash it with water, and dry it.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Sandmeyer Cyanation
This is a generalized procedure and requires careful handling of reagents.[8][9][11][16]
-
Diazotization:
-
Dissolve the 5-aminobenzothiazole derivative (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.2 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 15-30 minutes after the addition is complete.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
-
Neutralize the cold diazonium salt solution carefully with a base (e.g., sodium carbonate) until it is no longer strongly acidic.
-
Slowly add the neutralized diazonium salt solution to the copper(I) cyanide solution, maintaining a controlled temperature.
-
Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
V. Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Sandmeyer Reaction Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[ d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 4-Aminobenzo[d]thiazole-2-carbonitrile [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
"common byproducts in the synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile"
Welcome to the technical support center for the synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic building block. Here, we provide in-depth, experience-driven advice to help you troubleshoot your experiments and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing the Sandmeyer reaction, a common method for introducing the cyano group.
Issue 1: Low or No Yield of the Desired this compound
Question: I performed a Sandmeyer reaction on 5-aminobenzothiazole, but I'm seeing a very low yield of the 2-carbonitrile product. What could be the cause?
Answer: A low yield in this Sandmeyer cyanation reaction can stem from several factors, primarily related to the stability of the intermediate diazonium salt and the efficacy of the copper(I) cyanide addition.
Probable Causes & Step-by-Step Solutions:
-
Decomposition of the Diazonium Salt: Arenediazonium salts are notoriously unstable at elevated temperatures. The diazotization step (reacting the amine with nitrous acid) must be performed at low temperatures, typically 0-5 °C, to prevent premature decomposition of the diazonium salt to phenol byproducts and nitrogen gas.
-
Protocol:
-
Ensure your reaction vessel is submerged in an ice-salt bath to maintain a consistent low temperature.
-
Add the sodium nitrite solution slowly and dropwise to the acidic solution of 5-aminobenzothiazole, keeping the internal temperature below 5 °C.
-
Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Do not store it.
-
-
-
Inefficient Copper(I) Catalysis: The Sandmeyer reaction relies on a copper(I)-catalyzed radical-nucleophilic aromatic substitution mechanism.[1][2][3] The quality and solubility of the copper(I) cyanide (CuCN) are critical.
-
Protocol:
-
Use freshly prepared or high-purity CuCN. Older stocks can oxidize to copper(II), which is ineffective.
-
Ensure the CuCN is well-dissolved or finely suspended in the reaction medium. In some protocols, a solution of CuCN in aqueous sodium or potassium cyanide is used to form a soluble tetracyanocuprate(I) complex, which can improve reactivity.
-
-
-
Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can participate in side reactions, such as dimerization to form biaryl byproducts, which is evidence of the radical mechanism.[1][2][3]
-
Protocol:
-
Maintain a sufficiently high concentration of the cyanide nucleophile to favor the desired reaction pathway.
-
Control the rate of addition of the diazonium salt solution to the copper cyanide solution to keep the concentration of the aryl radical intermediate low at any given time.
-
-
Issue 2: Presence of a Significant Amount of 5-Chlorobenzo[d]thiazole as a Byproduct
Question: My final product is contaminated with a significant amount of 5-chlorobenzo[d]thiazole. How can I avoid this?
Answer: The formation of a chloro-substituted byproduct during a cyanation reaction is a classic issue in Sandmeyer chemistry, arising from the presence of chloride ions in the diazotization step.
Probable Cause & Step-by-Step Solution:
-
Chloride Ion Contamination: The diazotization is typically carried out in the presence of a strong acid. If hydrochloric acid (HCl) is used, the resulting diazonium salt will be a chloride salt. The chloride ion can then compete with the cyanide ion as a nucleophile in the subsequent copper-catalyzed reaction.
-
Protocol:
-
Use a Non-Halide Acid for Diazotization: Instead of HCl, use sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) for the diazotization step. This will generate the corresponding bisulfate or tetrafluoroborate diazonium salt, eliminating the competing chloride nucleophile.
-
Reaction Scheme Modification:
-
Dissolve 5-aminobenzothiazole in a solution of H₂SO₄ and water at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise.
-
Add this diazonium bisulfate solution to your prepared solution of CuCN.
-
-
-
Issue 3: Formation of a Dark, Tarry, or Polymeric Material
Question: My reaction mixture turned into a dark, intractable tar, making product isolation impossible. What causes this and how can it be prevented?
Answer: The formation of polymeric or tarry byproducts is often a result of uncontrolled side reactions of the highly reactive diazonium salt and aryl radical intermediates.
Probable Causes & Step-by-Step Solutions:
-
Uncontrolled Temperature: As mentioned, diazonium salts are thermally labile. If the temperature rises significantly during diazotization or the Sandmeyer reaction, uncontrolled decomposition and polymerization can occur.
-
Protocol:
-
Maintain strict temperature control (0-5 °C) throughout the diazotization and the addition of the diazonium salt to the copper cyanide solution.
-
Ensure efficient stirring to dissipate any localized heat generated during the exothermic reaction.
-
-
-
Presence of Impurities: Impurities in the starting 5-aminobenzothiazole can sometimes initiate polymerization.
-
Protocol:
-
Ensure the purity of your starting material. Recrystallization or column chromatography may be necessary if the starting amine is of low quality.
-
-
-
Incorrect Stoichiometry: An incorrect ratio of reagents can lead to side reactions.
-
Protocol:
-
Carefully control the stoichiometry of sodium nitrite and the acid used for diazotization. An excess of nitrous acid can lead to undesired side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major byproducts in the synthesis of this compound via a Sandmeyer reaction?
A1: The most common byproducts are:
-
5-Hydroxybenzo[d]thiazole: Formed from the reaction of the diazonium salt with water, especially if the temperature is not well-controlled.
-
Biaryl compounds: Resulting from the dimerization of the aryl radical intermediate.[1][2][3]
-
Halo-substituted benzothiazoles (e.g., 5-chlorobenzo[d]thiazole): If halide ions are present from the acid used in diazotization.
-
Unreacted 5-aminobenzothiazole: If the diazotization reaction is incomplete.
Q2: Are there alternative, "greener" methods for the synthesis of 2-aminobenzothiazoles that might avoid some of these byproduct issues?
A2: Yes, modern synthetic approaches focus on minimizing hazardous reagents and side products. Some alternatives include:
-
One-pot syntheses: These methods often involve the reaction of an appropriately substituted aniline with a thiocyanate source, avoiding the need for an isolated diazonium salt.[4]
-
Palladium-catalyzed C-H functionalization: More recent methods describe the intramolecular C-S bond formation from N-arylcyanothioformamides, which can offer high regioselectivity.[5]
-
Microwave-assisted synthesis: This can sometimes improve yields and reduce reaction times, potentially minimizing byproduct formation.[6]
Q3: How can I effectively purify the final this compound product from the common byproducts?
A3: Purification typically involves a combination of techniques:
-
Extraction: An initial workup with an organic solvent and aqueous washes can remove inorganic salts and some polar impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from structurally similar byproducts. A silica gel column with a gradient elution system (e.g., hexane-ethyl acetate) is commonly used.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent (e.g., dimethylformamide, isopropanol) can yield a highly pure crystalline solid.[7]
Visualizing the Process
To better understand the reaction and potential pitfalls, the following diagrams illustrate the key pathways.
Caption: The synthetic pathway and common byproduct formation in the Sandmeyer synthesis.
Summary of Key Parameters
For successful synthesis, careful control of the following parameters is essential:
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0–5 °C | Prevents premature decomposition of the unstable diazonium salt. |
| Acid for Diazotization | H₂SO₄ or HBF₄ | Avoids introduction of competing halide nucleophiles. |
| Copper(I) Reagent | High-purity, fresh CuCN | Ensures catalytic efficiency; oxidized copper(II) is ineffective. |
| Atmosphere | Inert (e.g., N₂ or Ar) | Can minimize oxidative degradation of reagents and intermediates. |
| Addition Rate | Slow, dropwise | Controls exotherms and minimizes local high concentrations of reactive intermediates. |
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Tarasova, Y. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(21), 6687. [Link]
-
Zidar, N., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Journal of Medicinal Chemistry, 66(13), 8893–8913. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. [Link]
-
Lumen Learning. Reactions involving arenediazonium salts. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
MDPI. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 26(10), 2841. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 4. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
"optimization of reaction conditions for 5-Aminobenzo[d]thiazole-2-carbonitrile synthesis"
Technical Support Center: Synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile
Welcome to the technical support guide for the synthesis and optimization of this compound. This molecule is a crucial heterocyclic building block in medicinal chemistry and materials science, valued for its versatile functional groups that allow for diverse chemical modifications.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, providing field-proven insights, troubleshooting protocols, and answers to frequently asked questions.
Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Strategic Synthesis Overview
The synthesis of this compound is typically a multi-step process. A robust and scalable strategy involves the initial construction of a substituted benzothiazole core, followed by functional group manipulations. The most common pathway begins with a commercially available substituted aniline, proceeds through a nitrated intermediate, and concludes with the reduction of the nitro group.
This workflow is designed to manage the reactivity of the amino group and ensure high yields in the critical ring-forming and cyanation steps.
Caption: A validated three-part synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield and Impurities in Benzothiazole Ring Formation
Question: My reaction of 2-chloro-4-nitroaniline with KSCN/Br₂ gives a low yield of the desired 2-chloro-5-nitrobenzo[d]thiazole, and I observe several side products by TLC. What is happening and how can I fix it?
Answer: This is a classic issue rooted in the reactivity of bromine. When Br₂ is added to the mixture containing the aniline starting material, two competing reactions occur: the desired formation of thiocyanogen ((SCN)₂) for cyclization, and direct electrophilic bromination of the electron-rich aniline ring. This bromination deactivates the substrate and generates impurities.[3]
Causality & Solution: The key is to prevent Br₂ from coexisting with the aniline. This is achieved by pre-forming the active cyclizing agent, thiocyanogen, in situ before introducing the aniline. By mixing KSCN and Br₂ in acetic acid first, you generate (SCN)₂, a milder electrophile that selectively reacts to form the thiazole ring without promoting aromatic bromination.[3]
Optimized Protocol: Benzothiazole Formation via Pre-Formed Thiocyanogen
-
In a flask equipped with a stirrer and addition funnel, dissolve potassium thiocyanate (KSCN, 3.0 equiv.) in glacial acetic acid.
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add a solution of Bromine (Br₂, 1.5 equiv.) in glacial acetic acid via the addition funnel. A yellow-orange color should persist. Stir for 20-30 minutes at this temperature to ensure complete formation of (SCN)₂.
-
In a separate flask, dissolve your starting aniline (1.0 equiv.) in a minimal amount of glacial acetic acid.
-
Add the aniline solution dropwise to the pre-formed thiocyanogen solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.[4]
-
Upon completion, carefully neutralize the reaction mixture with an aqueous base (e.g., 25% aq. NH₃ or sat. aq. NaHCO₃) to precipitate the product.[5][6]
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
This modified procedure significantly reduces the formation of brominated side products and improves the isolated yield of the desired benzothiazole.[3]
Issue 2: Inefficient Cyanation of the 2-Chlorobenzothiazole Intermediate
Question: My cyanation reaction using potassium cyanide (KCN) in DMSO is sluggish, requires high temperatures, and gives variable yields of 30-50%. The workup is also difficult. Is there a better way?
Answer: You are encountering the well-documented limitations of using KCN in DMSO for this substrate.[7] The primary cause is the poor solubility of KCN in DMSO, which leads to a slow reaction rate. The high temperatures required can lead to decomposition, and the use of DMSO, a high-boiling point solvent that can penetrate skin, complicates purification and poses safety risks.[7]
Causality & Solution: The solution is to enhance the solubility and nucleophilicity of the cyanide anion. An excellent method is to use a phase-transfer catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a mixed solvent system like acetonitrile (MeCN) and water.[7][8] DABCO facilitates the transfer of the cyanide ion into the organic phase, dramatically accelerating the reaction at room temperature.
| Parameter | Traditional Method (KCN/DMSO) | Optimized Method (NaCN/DABCO) |
| Cyanide Source | KCN (excess) | NaCN (1.1 equiv) |
| Catalyst | None | DABCO (0.15 equiv) |
| Solvent | DMSO | Acetonitrile / Water |
| Temperature | High (e.g., >100°C) | Room Temperature |
| Typical Yield | 30-50% (variable)[7] | 83-93% (consistent)[7] |
| Safety Profile | High risk due to KCN in DMSO[7] | Lower risk, no hot DMSO |
Optimized Protocol: DABCO-Catalyzed Cyanation
-
To a solution of 2-Chloro-5-nitrobenzo[d]thiazole (1.0 equiv.) and DABCO (0.15 equiv.) in acetonitrile (MeCN), add a solution of sodium cyanide (NaCN, 1.1 equiv.) in water.
-
Stir the biphasic mixture vigorously at room temperature for 24 hours. Monitor by TLC.
-
Upon completion, quench the excess cyanide by adding a 0.3 M aqueous solution of iron(III) chloride (FeCl₃), which converts it to the much less toxic ferricyanide complex.
-
Dilute the mixture with water and perform an extractive workup with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude product, which is often pure enough for the next step or can be purified by filtration through a short silica plug.[7]
Caption: Decision logic for troubleshooting the benzothiazole ring formation step.
Issue 3: Sluggish or Incomplete Final Nitro Group Reduction
Question: The final step, reducing the nitro group on 5-Nitrobenzo[d]thiazole-2-carbonitrile to the amine, is not going to completion. What are the most reliable conditions for this transformation?
Answer: While several methods can reduce an aromatic nitro group (e.g., catalytic hydrogenation with Pd/C, or using tin(II) chloride), these can sometimes be slow, require specialized equipment (for hydrogenation), or involve heavy metal waste (with tin).[5]
Causality & Solution: For scalability, practicality, and efficiency, the use of iron powder in glacial acetic acid is a highly robust and cost-effective method.[7][8] The acidic medium activates the iron, which acts as the reducing agent. The reaction is typically clean and proceeds to completion with a simple workup.
Optimized Protocol: Iron-Mediated Nitro Reduction
-
Suspend 5-Nitrobenzo[d]thiazole-2-carbonitrile (1.0 equiv.) in glacial acetic acid.
-
Add iron powder (Fe, ~10-50 equiv., fine mesh) portion-wise to control the initial exotherm.
-
Heat the mixture (e.g., to 60-80°C) and stir vigorously. The reaction is often complete within a few hours. Monitor by TLC until the starting material is fully consumed.
-
After cooling, filter the reaction mixture through a pad of celite to remove the iron salts and excess iron.
-
Evaporate the acetic acid under reduced pressure.
-
Dissolve the residue in an organic solvent (like ethyl acetate) and wash with saturated sodium bicarbonate solution to remove residual acid, followed by a water and brine wash.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the KSCN/Br₂ cyclization? A1: This reaction is a type of electrophilic thiocyanation followed by intramolecular cyclization. First, bromine reacts with thiocyanate to form thiocyanogen ((SCN)₂). This species then acts as an electrophile, attacking the aniline ortho to the chloro group. The resulting intermediate undergoes intramolecular nucleophilic attack by the sulfur atom onto the carbon bearing the chloro group, followed by elimination of HCl to form the aromatic thiazole ring.
Q2: Are there safer, modern alternatives to traditional cyanide salts? A2: Yes. While the DABCO-catalyzed method significantly improves the safety of using NaCN, research into cyanide-free or cyanide-in-situ-generation methods is ongoing. For instance, electrochemical methods using sources like 5-aminotetrazole can generate cyanide for reaction without handling highly toxic salts directly.[9] For other contexts, palladium-catalyzed C-H functionalization from N-arylcyanothioformamides also provides a route to 2-cyanobenzothiazoles without using cyanide salts.[10][11]
Q3: How should I properly quench bromine and cyanide waste? A3: Bromine (Br₂): Quench excess bromine by slowly adding a saturated solution of sodium thiosulfate (Na₂S₂O₃). The red-brown color will disappear as it is reduced to bromide (Br⁻). Cyanide (CN⁻): Quench cyanide waste by adding it to a stirred, alkaline solution of sodium hypochlorite (bleach) or iron(III) chloride as described in the protocol. This oxidizes the cyanide to the much less toxic cyanate ion (OCN⁻) or sequesters it as a stable iron complex. Always perform these procedures in a well-ventilated fume hood.
Q4: What are the best analytical techniques for monitoring and characterization? A4: Reaction Monitoring: Thin-layer chromatography (TLC) is indispensable for tracking the consumption of starting materials and the appearance of products.[4] A typical solvent system would be a mixture of hexanes and ethyl acetate. Characterization: The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry (MS) to verify the molecular weight, and melting point analysis to assess purity.
References
-
Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). PubMed Central. Available at: [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. Available at: [Link]
-
Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and... (n.d.). ResearchGate. Available at: [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2020). PubMed Central. Available at: [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2020). MDPI. Available at: [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[ d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). PubMed. Available at: [Link]
-
Synthesis of 2-cyanated benzothiazoles from... (n.d.). ResearchGate. Available at: [Link]
-
eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. (2024). PubMed Central. Available at: [Link]
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-aminobenzo[d]thiazole-2-carbonitrile; CAS No.: 7724-12-1 [chemshuttle.com]
- 3. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Aminobenzo[d]thiazole-2-carbonitrile
An in-depth guide to overcoming challenges in the purification of the highly functionalized heterocyclic compound, 5-Aminobenzo[d]thiazole-2-carbonitrile.
Compound Profile and Inherent Challenges
This compound is a heterocyclic compound featuring an amino group, a benzothiazole ring, and a nitrile group.[1] Its structural complexity gives rise to specific purification hurdles:
-
Polarity and Solubility: The molecule possesses both hydrogen bond donating (amino group) and accepting (nitrile, ring nitrogens) sites, making it quite polar. This leads to moderate solubility in polar organic solvents like DMSO and DMF but poor solubility in water and non-polar solvents.[1] This solubility profile can complicate both recrystallization and chromatographic solvent selection.
-
Basicity: The free amino group confers basic properties, leading to strong interactions with the acidic silanol groups on standard silica gel. This often results in significant peak tailing or even irreversible adsorption during column chromatography.[2]
-
Potential for Impurities: Synthetic routes can leave behind unreacted starting materials or generate side products such as isomers or hydrolyzed species.[3][4] For instance, syntheses involving substituted anilines may result in isomeric impurities that are difficult to separate due to similar polarities.[5]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 6-Aminobenzo[d]thiazole-2-carbonitrile |
| CAS Number | 1513212-02-6[6][7] | 7724-12-1[1] |
| Molecular Formula | C₈H₅N₃S[6][7] | C₈H₅N₃S[1] |
| Molecular Weight | ~175.21 g/mol [6][7] | ~175.21 g/mol [1] |
| Appearance | White to off-white crystalline solid[1] | White to off-white crystalline solid[1] |
| Melting Point | Not widely reported | 215-220 °C[1] |
| Solubility | Moderately soluble in DMSO, DMF, Ethanol; Sparingly soluble in water[1] | Moderately soluble in DMSO, DMF, Ethanol; Sparingly soluble in water[1] |
| Storage | Store at room temperature or 2-8°C, sealed, in a dry, dark place[1][6] | Store at 2-8°C[1] |
Purification Strategies & Troubleshooting
The optimal purification strategy depends on the nature and quantity of impurities. A general workflow involves an initial bulk purification by recrystallization, followed by high-resolution purification using column chromatography if necessary.
Caption: General workflow for purification and analysis.
Recrystallization
Recrystallization is an excellent first-pass technique for removing major impurities, especially if the crude product is >80% pure. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, acetone/ether mixtures) at room temperature and upon heating.[8] An ideal single solvent will dissolve the compound when hot but not when cold. Alternatively, a binary solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is not) can be used.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude material.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through Celite or fluted filter paper to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2] Once crystal formation begins, the flask can be placed in an ice bath or refrigerator to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Troubleshooting Recrystallization
| Question / Issue | Probable Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of crystallizing. | The solution is too concentrated, it was cooled too quickly, or impurities are depressing the melting point.[2] | Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Consider a preliminary purification by another method to remove impurities.[2] |
| No crystals form upon cooling. | The solution is not saturated; the compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase concentration. If that fails, add an anti-solvent dropwise until the solution becomes cloudy, then warm slightly to clarify and cool slowly. |
| The yield is very low. | Too much solvent was used; the compound has significant solubility even in the cold solvent; premature crystallization during hot filtration. | Re-concentrate the filtrate and cool again to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| The purified material is still colored. | Colored impurities are co-crystallizing with the product. | Use activated charcoal for decolorization. A second recrystallization may be necessary. |
Column Chromatography
For high-purity requirements or for separating closely related impurities, column chromatography is the method of choice.[9] Given the basic nature of this compound, special considerations are necessary.
Sources
- 1. 6-aminobenzo[d]thiazole-2-carbonitrile; CAS No.: 7724-12-1 [chemshuttle.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. This compound | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Derivatization of 5-Aminobenzo[d]thiazole-2-carbonitrile
Welcome to the technical support center for the synthesis and derivatization of 5-Aminobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered when modifying this versatile scaffold. We provide in-depth, field-proven insights and troubleshooting strategies to enhance your experimental success.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems you may encounter during the derivatization of the 5-amino group. The presence of the electron-withdrawing 2-carbonitrile group and the thiazole ring's heteroatoms introduces unique reactivity patterns that must be carefully managed.
Question 1: I'm attempting an N-acylation of the 5-amino group, but I'm getting a low yield and multiple products. What's going wrong?
This is a frequent challenge. The issue often stems from a combination of reduced nucleophilicity of the 5-amino group and the presence of multiple reactive sites.
Root Cause Analysis:
-
Reduced Nucleophilicity: The potent electron-withdrawing effect of the 2-carbonitrile group deactivates the entire aromatic system, reducing the nucleophilicity of the 5-amino group. This can lead to sluggish or incomplete reactions under standard conditions.
-
Competing N-Acylation: The endocyclic nitrogen atom (at position 3) of the thiazole ring possesses a lone pair of electrons and can also act as a nucleophile, especially with highly reactive acylating agents or under harsh conditions. This leads to the formation of an undesired N(3)-acylated byproduct.
-
Hydrolysis of Acylating Agent: Many acylating agents, particularly acyl halides and anhydrides, are highly susceptible to hydrolysis. Trace amounts of water in your solvent or reagents can consume the acylating agent, reducing the yield.[1]
Troubleshooting Protocol & Solutions:
-
Choice of Acylating Agent: If using a highly reactive agent like an acyl chloride, consider switching to a less aggressive one.
-
Recommendation: Use a carboxylic acid activated with a coupling agent (e.g., EDCI, DCC, HATU). This method offers greater control and milder reaction conditions.
-
Alternatively, using an anhydride can be a good compromise.[2]
-
-
Solvent and Base Selection: The reaction environment is critical for controlling selectivity.
-
Solvent: Ensure you are using a dry, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)).
-
Base: Employ a non-nucleophilic, sterically hindered base like pyridine or triethylamine (TEA) to scavenge the acid byproduct (e.g., HCl) without competing in the reaction. Pyridine often serves as both a base and a suitable solvent.
-
-
Temperature Control:
-
Inert Atmosphere: To prevent hydrolysis of reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Experimental Workflow: Controlled N-Acylation
Question 2: My N-alkylation reaction is giving me a mixture of mono- and di-alkylated products. How can I improve the regioselectivity?
Achieving mono-alkylation on the 5-amino group is challenging due to the potential for over-alkylation and competing reactions at the thiazole nitrogen.
Root Cause Analysis:
-
Over-alkylation: The initial N-alkylation product is still nucleophilic and can react with another equivalent of the alkylating agent to form a di-alkylated species.
-
Regioselectivity: Similar to acylation, both the exocyclic 5-amino group and the endocyclic thiazole nitrogen are potential sites for alkylation.[5][6] The outcome is often a complex mixture that is difficult to separate. While some studies on 2-aminobenzothiazoles have shown that for substrates with electron-withdrawing groups, dialkylation products were not formed, this is not always guaranteed.[5]
Diagram: Regioselectivity in Alkylation
Troubleshooting Protocol & Solutions:
-
Control Stoichiometry: Use a strict 1:1 or slightly less (e.g., 0.95) molar ratio of the alkylating agent to the starting material to favor mono-alkylation. Add the alkylating agent slowly and monitor the reaction closely by TLC.
-
Use a Bulky Base: A weak, sterically hindered base can help promote selectivity for the more accessible 5-amino group.
-
Recommendation: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.
-
-
Reductive Amination: For a more controlled approach, consider a two-step reductive amination sequence if your alkyl group can be derived from an aldehyde or ketone.
-
Step 1: Form the Schiff base (imine) by reacting this compound with the corresponding aldehyde/ketone.
-
Step 2: Reduce the imine in situ using a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This method is highly selective for the primary amino group and avoids over-alkylation.
-
Data Table: Comparison of Alkylation Methods
| Method | Alkylating Agent | Common Base | Pros | Cons |
| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃ | One-step process | Risk of over-alkylation and poor regioselectivity |
| Reductive Amination | Aldehyde/Ketone | None (or mild acid catalyst) | High selectivity for mono-alkylation; mild conditions | Two-step process; limited to alkyl groups from carbonyls |
| Mitsunobu Reaction | Alcohol (R-OH) | DEAD/DIAD, PPh₃ | Good for secondary alcohols | Stoichiometric phosphine oxide byproduct can be difficult to remove |
Question 3: I'm trying to perform a Sandmeyer reaction via diazotization of the 5-amino group, but the reaction is failing, or I'm getting a dark-colored tar.
Diazotization of heterocyclic amines can be problematic. The resulting diazonium salts are often unstable, and the reaction conditions must be rigorously controlled.[7]
Root Cause Analysis:
-
Diazonium Salt Instability: The diazonium salt of this compound can be unstable, especially at temperatures above 5 °C. Decomposition leads to the formation of highly reactive carbocations, which can polymerize or react non-selectively.[7]
-
Phenolic Byproduct Formation: The diazonium salt can react with water in the reaction mixture to form a 5-hydroxy-benzo[d]thiazole-2-carbonitrile byproduct, which can further react and contribute to the formation of tarry substances.[8]
-
Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to unreacted starting material, which may couple with the diazonium salt to form unwanted azo compounds.
Troubleshooting Protocol & Solutions:
-
Strict Temperature Control: The entire process must be conducted at 0-5 °C. Use an ice-salt bath to maintain this temperature range.
-
Acid Selection: Use a non-nucleophilic acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) to generate nitrous acid in situ from sodium nitrite (NaNO₂).[7]
-
Slow Addition: Dissolve the this compound in the cold acid first. Then, add a pre-chilled aqueous solution of sodium nitrite dropwise with vigorous stirring, ensuring the temperature never rises above 5 °C.
-
Immediate Use: Do not attempt to isolate the diazonium salt. Use it immediately in the subsequent Sandmeyer reaction (e.g., with CuCl, CuBr, CuCN).
Decision Tree: Troubleshooting a Failed Diazotization
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in common organic solvents? The planar, rigid bicyclic structure combined with the polar amino and cyano groups can lead to strong intermolecular interactions (hydrogen bonding and dipole-dipole), reducing its solubility. Try using more polar aprotic solvents like DMF, DMSO, or NMP, sometimes with gentle heating.
Q2: My final product is unstable on silica gel during column chromatography. What are my alternatives? Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[4]
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a base (e.g., washed with a solvent containing 1% triethylamine).
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for your column.
-
Alternative Purification: Recrystallization is an excellent alternative if a suitable solvent system can be found. Preparative HPLC is another powerful option for difficult separations.
Q3: Can I perform reactions on the 2-carbonitrile group? Yes, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or it can be reduced to an aminomethyl group. However, be aware that the conditions required for these transformations may also affect other functional groups on the molecule. You may need to employ protecting group strategies for the 5-amino group before modifying the nitrile.
Q4: Are there any specific safety precautions I should take? Yes. Like many aromatic amines and nitriles, this compound should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). All reactions should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling information before starting your experiment.
References
- BenchChem. (2025).
-
Krasavin, M. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4968. [Link]
-
Koperniku, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as Building Blocks for Medicinal Chemistry. ACS Omega, 5(14), 8143-8151. [Link]
-
El-Sayed, M. A., et al. (2023). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect, 8(34), e202302196. [Link]
-
Sharma, P., et al. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen, 4(01), 23-32. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Li, J., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(15), 4983. [Link]
-
Singh, S., et al. (2023). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Chemistry & Biodiversity, 20(10), e202300898. [Link]
-
Al-Masoudi, W. A. (2018). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Journal of Kerbala University, 11(4), 1-7. [Link]
-
De bruyn, M., et al. (2015). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 5(2), 119-126. [Link]
-
Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 785-797. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(1), 1029-1043. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Organic Chemistry International, 2012, 615348. [Link]
-
Wanjari, P., et al. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars, 5(4), 108-112. [Link]
-
Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-117. [Link]
-
Patel, D. M., & Patel, K. D. (2017). Coupling Reactions of Aryldiazonium Salt. Part-XI: Review on Coupling of Aryldiazonium Salts of Aminobenzothiazoles with Aromatic and Heterocyclic Components. Journal of Chemical and Pharmaceutical Research, 9(10), 1-13. [Link]
-
Kumar, S., et al. (2015). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 51(5), 933-936. [Link]
- BenchChem. (2025).
-
Al-Juboori, N. M. (2019). Benzothiazol Derivatives(Synthesis ,Investigation ,Bio-Studying). International Journal of Pharmaceutical Research, 11(1), 1-10. [Link]
-
Al-Azzawi, A. M., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal, 21(3), 962-974. [Link]
-
Geronikaki, A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(4), 1205. [Link]
-
Dadmal, T. L., et al. (2024). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Results in Chemistry, 7, 101349. [Link]
-
See, X. Y., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2772-2779. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(1), 1029–1043. [Link]
-
Sukumar, D., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Journal of Chemical Health Risks, 12(2), 221-230. [Link]
-
Al-Azzawi, A. M., et al. (2023). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Baghdad Science Journal, 21(3), 962-974. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
Technical Support Center: 5-Aminobenzo[d]thiazole-2-carbonitrile
Welcome to the technical support center for 5-Aminobenzo[d]thiazole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting guidance for experiments involving this compound. As Senior Application Scientists, we have compiled this guide based on the chemical properties of the molecule and field-proven insights to ensure the integrity of your research.
I. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during the handling, storage, and use of this compound.
Issue 1: Discoloration of Solid Compound (From Off-White to Yellow/Brown)
Question: My solid this compound, which was initially an off-white powder, has turned yellow or brown over time. What is causing this, and is the compound still usable?
Answer:
Discoloration is a common indicator of chemical degradation. The primary culprits are typically light, air (oxidation), and moisture. The aminobenzothiazole core is susceptible to oxidation, which can lead to the formation of colored impurities.
Causality:
-
Oxidation: The amino group on the benzothiazole ring is an electron-donating group, making the aromatic system susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Photodegradation: Benzothiazole derivatives can be sensitive to light.[1][2] Exposure to UV or even ambient light can induce photochemical reactions, leading to decomposition and the formation of colored byproducts.[3]
Troubleshooting Steps:
-
Assess the Extent of Discoloration: A slight change in color may indicate minor surface degradation, while a significant change to dark brown suggests more extensive decomposition.
-
Purity Check (Recommended):
-
Thin Layer Chromatography (TLC): Run a TLC of the discolored material against a reference standard (if available) to visualize impurities.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, analyze the purity of the material using HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can help identify the presence of degradation products by comparing the spectrum to that of a pure sample.
-
-
Decision on Usability: If the purity is still within an acceptable range for your application (e.g., >95%), the material may still be usable. However, for sensitive applications, it is advisable to use a fresh, pure batch.
Prevention Protocol:
-
Storage: Always store this compound in a tightly sealed, amber glass vial to protect it from light and moisture.[4][5]
-
Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Temperature: Store at room temperature in a dry, dark place as recommended.[4] For extended storage, refrigeration (2-8°C) in a desiccated environment can slow down degradation processes.[6]
Issue 2: Degradation in Solution
Question: I've prepared a stock solution of this compound in DMSO, but I'm seeing a decrease in its effective concentration or the appearance of precipitates over time. What's happening?
Answer:
Solutions of this compound can be unstable depending on the solvent, pH, and storage conditions. The nitrile and amino groups can undergo chemical transformations in solution.
Causality:
-
Hydrolysis: The nitrile group (-C≡N) can be susceptible to hydrolysis to a carboxylic acid or amide, especially under acidic or basic conditions.
-
Solvent Reactivity: While DMSO is a common solvent, prolonged storage in DMSO at room temperature can sometimes lead to oxidation or other reactions. The choice of solvent is critical.
-
pH Effects: The amino group can be protonated at low pH, potentially altering the compound's stability and solubility.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting solution instability.
Recommended Actions:
-
Solvent Selection: For stock solutions, use anhydrous, high-purity DMSO or DMF. For aqueous buffers, prepare solutions fresh before each experiment.
-
pH Control: Maintain the pH of aqueous solutions as close to neutral as possible, unless the experimental protocol requires otherwise. Be aware that extreme pH will likely accelerate degradation.
-
Storage of Stock Solutions:
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Use vials with tight-fitting caps to prevent moisture absorption by the solvent.
-
-
Fresh Preparation: The most reliable practice is to prepare solutions fresh from solid material for each experiment.
Issue 3: Unexpected Reactivity or Side Reactions
Question: I'm seeing unexpected byproducts in my reaction mixture when using this compound. What functional groups might be causing this?
Answer:
The chemical structure of this compound contains several reactive sites that can participate in side reactions if not properly controlled.
Reactive Sites and Potential Side Reactions:
-
Amino Group (-NH₂):
-
Nucleophilic Attack: The amino group is a potent nucleophile and can react with electrophiles in the reaction mixture (e.g., acyl chlorides, alkyl halides).[7]
-
Action: If the desired reaction does not involve the amino group, consider using a protecting group (e.g., Boc, Cbz) to temporarily block its reactivity.
-
-
Nitrile Group (-C≡N):
-
Hydrolysis: As mentioned, can be hydrolyzed to a carboxylic acid or amide.
-
Reduction: Strong reducing agents (e.g., LiAlH₄) can reduce the nitrile to an amine.
-
Michael Addition: The nitrile group can participate in Michael addition reactions with cysteine residues in biological contexts.[6]
-
-
Thiazole Ring:
-
Metal Catalysis: The sulfur and nitrogen atoms in the thiazole ring can coordinate with transition metals, potentially interfering with metal-catalyzed reactions.[7]
-
Experimental Protocol for Compatibility Testing:
-
Set up a Control Reaction: Before running the full experiment, mix this compound with your reaction buffer and any other key reagents (excluding your primary reactant) under the planned reaction conditions (temperature, time).
-
Analysis: After the incubation period, analyze the control mixture by TLC or LC-MS to check for any degradation or side product formation.
-
Adjust Conditions: If instability is observed, consider modifying the reaction conditions (e.g., lowering the temperature, changing the solvent, protecting reactive groups).
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The compound should be stored in a tightly sealed container, protected from light, in a dry place at room temperature.[4][5] For long-term stability, storage at 2-8°C in a desiccator is recommended.[6]
Q2: What is the solubility of this compound?
A2: It is sparingly soluble in water but has moderate solubility in organic solvents like DMSO and DMF.[6]
Q3: Is this compound sensitive to air?
A3: Yes, due to the presence of the amino group, it is susceptible to oxidation. It is best handled and stored under an inert atmosphere (e.g., nitrogen or argon) when possible.
Q4: What are the main degradation pathways?
A4: Based on related benzothiazole structures, the primary degradation pathways are likely photo-oxidation and hydrolysis.[1][2][3] Hydroxylation of the benzene ring is a known photodegradation route for 2-aminobenzothiazole.[1]
Caption: Potential degradation pathways for the compound.
Q5: What safety precautions should I take when handling this compound?
A5: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[10]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃S | [4] |
| Molecular Weight | 175.21 g/mol | [11] |
| Recommended Storage | Room Temperature, dry, sealed, dark place | [4][5] |
| Purity (Typical) | ≥95% | [4] |
III. References
-
This compound. Lead Sciences.
-
SAFETY DATA SHEET. MilliporeSigma. (2022-10-07).
-
Buy 4-Aminobenzo[d]thiazole-2-carbonitrile. Smolecule.
-
SAFETY DATA SHEET. Thermo Fisher Scientific. (2012-02-21).
-
SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06).
-
This compound. MySkinRecipes.
-
Safety Data Sheet. Carbosynth.
-
SAFETY DATA SHEET. Acros Organics.
-
6-aminobenzo[d]thiazole-2-carbonitrile. ChemShuttle.
-
This compound. PubChem.
-
Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. PMC - NIH.
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. (2020-03-31).
-
Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). ResearchGate.
-
Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. NIH. (2023-06-28).
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
-
Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. ResearchGate.
-
Preparation of 2-aminobenzothiazoles. Google Patents.
-
The performance and pathway of benzothiazole degradation by electron beam irradiation. Chemosphere. (2022-05-21).
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. (2007-07-27).
Sources
- 1. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. This compound [myskinrecipes.com]
- 6. 6-aminobenzo[d]thiazole-2-carbonitrile; CAS No.: 7724-12-1 [chemshuttle.com]
- 7. Buy 4-Aminobenzo[d]thiazole-2-carbonitrile [smolecule.com]
- 8. fishersci.com [fishersci.com]
- 9. geneseo.edu [geneseo.edu]
- 10. fishersci.com [fishersci.com]
- 11. This compound | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Aminobenzo[d]thiazole-2-carbonitrile
Welcome to the Technical Support Center for the purification of 5-Aminobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound. The protocols and advice provided herein are synthesized from established chemical principles and best practices for related molecular structures.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry. Achieving high purity is critical for reliable downstream applications and for meeting stringent regulatory standards. However, its purification can be complicated by the presence of structurally similar impurities, starting materials, and byproducts from its synthesis. The presence of the amino group can also lead to challenges such as oxidation and color formation.[1] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related aminobenzothiazoles include:
-
Unreacted Starting Materials: Such as the corresponding aniline precursor.
-
Side-Reaction Products: Including products from alternative cyclization pathways or polymerization.[2]
-
Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored impurities like azo compounds or polymeric materials.[1]
-
Disulfide Byproducts: If a thiophenol derivative is used in the synthesis, oxidation can lead to disulfide impurities.[3]
Q2: My sample of this compound has a dark color. Is it degraded?
A2: A change in color, often from off-white or yellow to brown or black, is a common indicator of degradation.[1] This is frequently due to oxidation of the amino moiety. While a colored product may not be completely degraded, the presence of these colored impurities can interfere with subsequent reactions and biological assays. It is highly recommended to purify the material to remove these impurities. Treatment with activated carbon during recrystallization can be an effective method for removing colored impurities.[2]
Q3: Can I use acid-base extraction for purification?
A3: Yes, the basicity of the 5-amino group allows for purification using acid-base extraction. This can be a powerful technique to separate the desired product from non-basic impurities. The general procedure involves dissolving the crude material in a water-immiscible organic solvent and extracting with a dilute aqueous acid (e.g., 1M HCl). The aminobenzothiazole will be protonated and move to the aqueous layer. The aqueous layer is then separated, and the pH is carefully adjusted with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the purified free base, which can then be collected by filtration.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The compound "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the compound separates from the cooling solution as a liquid phase rather than a solid crystalline material.
-
Causality: This phenomenon often happens when the melting point of the compound is lower than the temperature of the solution at which it becomes supersaturated. It can also be caused by the presence of impurities that depress the melting point.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature. Then, allow it to cool more slowly.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: Introduce a tiny crystal of pure this compound (if available) into the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.[2]
-
Change Solvent System: If the above methods fail, the chosen solvent system may be inappropriate. A solvent in which the compound is less soluble may be required.
-
Issue 2: Poor recovery of the compound after recrystallization.
-
Causality: This can result from using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: During dissolution, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Solvent Evaporation: If the solution is too dilute, a portion of the solvent can be carefully evaporated to increase the concentration of the compound before cooling.
-
Consider an Anti-Solvent: If the compound is highly soluble in the recrystallization solvent even at low temperatures, an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) can be slowly added to the solution to induce precipitation.
-
Issue 3: Impurities are still present after purification, as determined by TLC or HPLC.
-
Causality: The chosen purification method may not be effective for separating the specific impurities present, especially if they have similar polarities and solubilities to the desired product.[3]
-
Troubleshooting Steps:
-
Second Recrystallization: Perform a second recrystallization, possibly with a different solvent system.
-
Column Chromatography: If recrystallization is insufficient, purification by column chromatography is recommended. This technique separates compounds based on their differential adsorption to a stationary phase.[2][3]
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be an effective alternative.
-
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[4]
Step 1: Solvent Selection The ideal solvent for recrystallization should dissolve this compound sparingly at room temperature but have high solubility at an elevated temperature.[4] Based on the properties of similar compounds, suitable solvents to screen include:[2][5]
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | A good starting point for moderately polar compounds. The ratio can be adjusted for optimal recovery. |
| Isopropanol | Medium | Often effective for compounds capable of hydrogen bonding. |
| Acetonitrile | Medium | A versatile solvent to try if alcohols are not effective. |
| Ethyl Acetate/Heptane | Medium | Heptane acts as an anti-solvent in this system. |
| Toluene | Low | Useful for removing highly non-polar impurities. |
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.
-
Continue adding small portions of the hot solvent until the solid is just dissolved. Avoid adding an excess of solvent.[4]
Step 3: Decolorization (Optional) If the solution is colored, add a small amount of activated carbon to the hot solution and boil for a few minutes. The activated carbon will adsorb the colored impurities.[2][4]
Step 4: Hot Filtration (if necessary) If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
Step 5: Crystallization Allow the filtrate to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[2]
Step 6: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Step 7: Purity Assessment Assess the purity of the recrystallized product by melting point determination, TLC, HPLC, or NMR spectroscopy.[4]
Protocol 2: Column Chromatography
For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a highly effective alternative.
Step 1: Mobile Phase Selection The choice of mobile phase (eluent) is crucial for good separation. This is typically determined by running TLC plates with different solvent systems. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. For aminobenzothiazole derivatives, a gradient of ethyl acetate in a non-polar solvent like heptane or hexane is a common starting point.[2][6]
Step 2: Column Packing
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
Step 3: Sample Loading
-
Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with the least polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column. For example, start with 10% ethyl acetate in heptane and gradually increase to 50% ethyl acetate in heptane.[2]
-
Collect the eluent in a series of fractions.
Step 5: Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Visualization of Workflows
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Troubleshooting Decision Tree for "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out".
Purity Assessment
Ensuring the purity of the final product is a critical final step. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity and to monitor the progress of a purification.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired compound and for identifying the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
References
- Fi, C. A., et al. (2024). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. bioRxiv.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Bepary, S., et al. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar.
-
ResearchGate. (n.d.). Synthesis of 6-aminobenzo[d]thiazole-2-carbonitrile (4). Reagents and.... Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for 5-Aminobenzo[d]thiazole-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. The synthesis of this valuable heterocyclic building block, particularly the crucial C-C bond formation to install the 2-carbonitrile group, is heavily reliant on appropriate catalyst selection. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and fundamental questions encountered during your experimental work.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the catalytic systems used for the cyanation of (hetero)aryl halides, the key transformation in synthesizing the target molecule from a precursor like 2-bromo-5-aminobenzothiazole.
Q1: What are the primary catalytic systems for introducing a nitrile group onto an aryl ring?
A1: The transformation of an aryl halide or pseudohalide to an aryl nitrile is a cornerstone of modern organic synthesis. The two most prominent and reliable catalytic systems are based on palladium and copper.[1][2]
-
Palladium-Catalyzed Cyanation: This is a highly versatile method known for its broad functional group tolerance and milder reaction conditions compared to classical methods.[3][4] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile.[1]
-
Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This is a classical method that traditionally required stoichiometric amounts of copper(I) cyanide and high temperatures.[3][5] Modern advancements have led to catalytic versions that operate under milder conditions and utilize various copper sources (e.g., CuI, Cu(OAc)₂) with ligands.[5][6] These systems are often cost-effective and offer complementary reactivity to palladium.
-
Nickel-Catalyzed Cyanation: Nickel catalysts are emerging as a cost-effective and powerful alternative, capable of cyanating even challenging substrates like aryl chlorides and employing novel cyanide sources.[7][8][9]
Q2: How do I choose between a Palladium and a Copper-based catalyst system for my synthesis?
A2: The choice between palladium and copper is a critical decision that depends on the specific substrate, desired reaction conditions, and economic factors. The presence of the free amino group on the 5-aminobenzothiazole core requires a catalyst system with high functional group tolerance.
Below is a comparative summary to guide your selection:
| Feature | Palladium-Catalyzed System | Copper-Catalyzed System | Rationale & Causality |
| Substrate Scope | Excellent for aryl iodides, bromides, triflates, and specially developed systems for chlorides.[4][10] | Primarily effective for aryl iodides and bromides. Chlorides are generally unreactive.[11] | The higher reactivity of Pd(0) allows for the oxidative addition of less reactive C-Cl bonds, especially with electron-rich phosphine ligands. |
| Functional Group Tolerance | Generally very high. Tolerates free N-H and O-H groups, esters, ketones, and other sensitive moieties well.[3][4] | Good tolerance, especially in modern systems with diamine ligands, which can protect sensitive functional groups.[5] | The milder conditions and neutral or slightly basic environment of many Pd-catalyzed reactions prevent the degradation of sensitive functional groups. |
| Reaction Conditions | Typically milder temperatures (70-120 °C).[4] | Often requires higher temperatures (110-150 °C), though modern methods are improving this.[5][6] | The catalytic cycle for palladium is generally more efficient at lower temperatures. |
| Catalyst Cost | Higher cost due to the precious nature of palladium. | Lower cost, as copper is a more abundant and less expensive metal. | This is a primary driver for considering copper catalysis, especially on a larger scale. |
| Ligand Requirement | Almost always requires a phosphine or N-heterocyclic carbene (NHC) ligand.[3][10] | Often requires inexpensive nitrogen-based ligands like N,N'-dimethylethylenediamine (DMEDA).[5] | Ligands are crucial for stabilizing the active catalyst, preventing deactivation, and facilitating the key steps of the catalytic cycle. |
| Sensitivity to Air/Moisture | Many modern pre-catalysts are air-stable, but the active Pd(0) species can be oxygen-sensitive. | Generally more robust and less sensitive to air and moisture. | The oxidation state changes in the copper catalytic cycle are often less susceptible to aerobic degradation. |
Decision Workflow for Catalyst Selection
Caption: Catalyst selection decision tree.
Q3: What is the specific role of ligands in palladium-catalyzed cyanation, and which ones are common?
A3: In palladium-catalyzed cyanation, ligands are not merely additives; they are essential components that dictate the catalyst's stability and reactivity. Cyanide ions (CN⁻) are strong σ-donors and can irreversibly bind to and poison the palladium center, leading to catalyst deactivation.[1][3]
The primary roles of the ligand are:
-
Stabilization: Bulky, electron-rich ligands stabilize the active Pd(0) species.
-
Preventing Deactivation: The steric bulk of the ligand creates a "coordination pocket" around the palladium atom, which hinders the binding of excess cyanide ions.[12]
-
Promoting Catalytic Steps: Ligands influence the rates of both oxidative addition of the aryl halide and the final reductive elimination step to form the C-CN bond. For example, bulky ligands can accelerate reductive elimination.[10]
| Ligand Name | Structure | Key Features & Application |
| XPhos | Buchwald-type biaryl phosphine | Excellent for a wide range of aryl halides, including chlorides. High activity and stability.[3][10] |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Ferrocene-based diphosphine | A general and robust ligand, often used with Pd/C systems. Good for aryl bromides.[13] |
| CM-phos | Indolyl-based phosphine | Highly effective for cyanation of aryl chlorides under mild conditions (e.g., 70 °C).[4] |
Q4: What are the common cyanide sources, and are there safer alternatives to consider?
A4: The choice of cyanide source is critical for both safety and reaction efficiency.
-
Alkali Metal Cyanides (NaCN, KCN): Highly toxic and require careful handling. Their high solubility can lead to catalyst poisoning, but they are inexpensive and reactive.[1]
-
Zinc Cyanide (Zn(CN)₂): Less toxic than NaCN/KCN and has lower solubility in organic solvents. This slow release of cyanide ions helps prevent catalyst deactivation. It is widely used in palladium-catalyzed reactions.[2][3]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A significantly less toxic and non-hygroscopic solid.[14] It serves as a slow-release source of cyanide, making it compatible with many palladium catalysts and ideal for improving reproducibility and safety.[4][10]
-
Organic Cyanide Sources: To circumvent the high toxicity of inorganic cyanides, alternatives like acetone cyanohydrin[10] or even nitriles (e.g., acetonitrile) have been developed as cyanide sources in specific copper or nickel-catalyzed systems.[2][15]
For the synthesis of this compound, K₄[Fe(CN)₆] is a highly recommended starting point due to its balance of reactivity and significantly improved safety profile.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My reaction shows low or no conversion of the starting material.
-
Possible Cause 1: Inactive Catalyst.
-
Why it happens: Palladium and copper catalysts, especially the active forms, can be sensitive to air and moisture, leading to oxidation and loss of activity. The quality of commercial catalysts can also vary.
-
Self-Validating Solution: Use a freshly opened bottle of the catalyst or a reliable pre-catalyst (e.g., a palladacycle).[3] Ensure your reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware. Run a positive control reaction with a known, reliable substrate to confirm the activity of your catalyst batch.
-
-
Possible Cause 2: Insufficient Reaction Temperature or Time.
-
Why it happens: Every catalytic system has an optimal temperature range for activation and turnover. A reaction that is too cool may never initiate, while one that is not run long enough will be incomplete.
-
Self-Validating Solution: Monitor the reaction progress meticulously using TLC or LC-MS at regular intervals (e.g., every 2 hours). If the reaction appears stalled, consider increasing the temperature in 10 °C increments. Be aware that excessive heat can lead to side product formation.
-
-
Possible Cause 3: Inappropriate Ligand (for Palladium Catalysis).
-
Why it happens: The electronic and steric properties of the ligand must match the substrate. A ligand that is not bulky enough may fail to prevent catalyst poisoning, while one that is too bulky might hinder the oxidative addition of your benzothiazole substrate.
-
Self-Validating Solution: If conversion is low with a standard ligand like dppf, screen a panel of more specialized ligands. For a heteroaromatic system, a Buchwald-type biaryl phosphine ligand like XPhos is often a superior choice.[3][10]
-
Problem 2: The reaction starts but stalls after 30-50% conversion.
-
Possible Cause: Catalyst Deactivation by Cyanide Poisoning.
-
Why it happens: This is the most common failure mode in cyanation reactions.[1][3] As the reaction proceeds, the concentration of free cyanide ions in solution can build up and bind irreversibly to the active metal center, shutting down the catalytic cycle.
-
Self-Validating Solution 1 (Change Cyanide Source): Switch from a highly soluble source like NaCN to a less soluble one like Zn(CN)₂ or K₄[Fe(CN)₆].[2][14] The slow, controlled release of cyanide maintains a low enough concentration to allow the catalytic cycle to proceed without poisoning.
-
Self-Validating Solution 2 (Use Additives): In some systems, particularly with heterogeneous Pd/C, additives like zinc formate can help reactivate the catalyst surface.[13] For copper-catalyzed reactions, using a diamine ligand can help stabilize the copper center against deactivation.[6]
-
Catalytic Cycle and Deactivation Pathway
Caption: Palladium-catalyzed cyanation cycle and deactivation pathway.
Problem 3: I am observing significant formation of side products.
-
Possible Cause 1: Hydrolysis of Nitrile to Amide.
-
Why it happens: If there is residual water in the reaction mixture, particularly under basic conditions and at elevated temperatures, the product nitrile can hydrolyze to the corresponding primary amide (5-Aminobenzo[d]thiazole-2-carboxamide).
-
Self-Validating Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation if necessary. Ensure the reaction is run under a dry, inert atmosphere.
-
-
Possible Cause 2: Protodehalogenation.
-
Why it happens: The starting material (e.g., 2-bromo-5-aminobenzothiazole) is converted to 5-aminobenzothiazole, with the bromine being replaced by a hydrogen atom. This can occur if there are sources of protons (like water or alcohol) and a reducing agent in the system.
-
Self-Validating Solution: Rigorously exclude water and other protic impurities. Ensure the base used is non-nucleophilic and suitable for the reaction conditions.
-
Experimental Protocols
The following are generalized, illustrative protocols. You must always perform your own risk assessment and optimize conditions for your specific substrate and scale.
Protocol 1: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
This protocol is adapted from methodologies known for their high functional group tolerance and use of a safer cyanide source.[4][10]
-
Reaction Setup: To an oven-dried reaction vial, add 2-bromo-5-aminobenzothiazole (1.0 equiv), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), sodium carbonate (Na₂CO₃, 0.125 equiv), Pd(OAc)₂ (0.02 equiv), and CM-phos (0.04 equiv).[4]
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed 1:1 mixture of acetonitrile and water via syringe.[4]
-
Heating and Monitoring: Place the vial in a preheated oil bath at 70-80 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Cyanation using NaCN
This protocol is based on modern copper-catalyzed methods that use ligands to improve efficiency and operate under milder conditions than the classical Rosenmund-von Braun reaction.[5][6]
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.1 equiv), sodium cyanide (NaCN, 1.2 equiv), and the starting 2-iodo-5-aminobenzothiazole (1.0 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Ligand Addition: Add anhydrous toluene via syringe, followed by N,N'-dimethylethylenediamine (DMEDA, 1.0 equiv).[5]
-
Heating and Monitoring: Place the tube in a preheated oil bath at 110 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with an aqueous solution of sodium hypochlorite (bleach) or aqueous ferrous sulfate to destroy excess cyanide. Dilute with ethyl acetate and filter through a pad of Celite® to remove copper salts. Wash the organic layer with aqueous ammonia (to complex any remaining copper) and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by flash chromatography.
References
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]
-
Yang, C., & Williams, J. M. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Organic Letters, 13(19), 5004–5007. [Link]
-
Weissman, S. A. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(38), 4568-4571. [Link]
-
Reddy, B. V. S., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(80), 10357-10360. [Link]
-
Yang, C., & Williams, J. M. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters, 13(19), 5004-5007. [Link]
-
Klapars, A., Zanon, J., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(40), 14040–14043. [Link]
-
Liao, X., et al. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 136-141. [Link]
-
Wikipedia. (n.d.). Cyanation. Wikipedia. [Link]
-
Anbarasan, P., & Beller, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(51), 30462-30478. [Link]
-
Chan, K. S., & Zhang, X. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(16), 4252–4255. [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(3), 665-668. [Link]
-
Ma, Z., et al. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(16), 3421. [Link]
-
Sundararaju, B., & Beller, M. (2016). Recent catalytic cyanation reactions using alkylnitriles. Tetrahedron Letters, 57(43), 4743-4751. [Link]
-
da Silva, A. B. F., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-726. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 102-105. [Link]
-
Ma, Z., et al. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(16), 3421. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 9. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
Validating the Biological Potential of 5-Aminobenzo[d]thiazole-2-carbonitrile: A Comparative Guide
Introduction: Unveiling the Promise of a Privileged Scaffold
For researchers, scientists, and drug development professionals, the benzothiazole core is a well-recognized "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this promising class of compounds, 5-Aminobenzo[d]thiazole-2-carbonitrile emerges as a molecule of significant interest. Its unique substitution pattern, featuring an amino group at the 5-position and a nitrile group at the 2-position, suggests the potential for potent and selective biological activity.
This guide provides a comprehensive framework for validating the biological activity of this compound. In the absence of extensive published data on this specific isomer, we will leverage a comparative approach, examining the well-documented activities of structurally related benzothiazole derivatives. We will delve into the potential mechanisms of action, provide detailed experimental protocols for in-house validation, and present a comparative analysis to guide your research and development efforts.
The Scientific Rationale: Why this compound Holds Potential
The biological activity of benzothiazole derivatives is intricately linked to the nature and position of their substituents.[3] The presence of an amino group, as seen in this compound, is a common feature in many biologically active benzothiazoles. This functional group can participate in crucial hydrogen bonding interactions with biological targets. The nitrile group, an electron-withdrawing moiety, can enhance the molecule's binding affinity and metabolic stability.
Our comparative analysis will focus on isomers and closely related analogs to build a strong case for the potential of this compound.
Comparative Analysis: Gauging Potential Against Proven Activity
To contextualize the potential of this compound, we will compare it with its isomers and other substituted 2-aminobenzothiazoles for which experimental data is available.
Anticancer Activity: A Look at the Evidence
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives.[4][5][6][7] For instance, certain derivatives have shown potent cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines.[4][8]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole Derivative 4 | MCF-7 (Breast) | 8.64 | [4] |
| Benzothiazole Derivative 5c | MCF-7 (Breast) | 7.39 | [4] |
| Benzothiazole Derivative 5d | MCF-7 (Breast) | 7.56 | [4] |
| Benzothiazole Derivative 6b | MCF-7 (Breast) | 5.15 | [4] |
| Cisplatin (Reference) | MCF-7 (Breast) | 13.33 | [4] |
| Benzothiazole Derivative 3a | A549 (Lung) | 24.59 | [9] |
| Benzothiazole Derivative 3c | A549 (Lung) | 29.59 | [9] |
This table presents a selection of data for comparative purposes. The specific structures of compounds 4, 5c, 5d, 6b, 3a, and 3c can be found in the cited references.
The data indicates that specific substitutions on the benzothiazole ring can lead to potent anticancer activity, often surpassing that of established chemotherapy agents like cisplatin in in-vitro studies.[4] The structural similarities between these active compounds and this compound provide a strong rationale for investigating its cytotoxic potential.
Antimicrobial Activity: A Potential Weapon Against Pathogens
Benzothiazole derivatives have also been extensively studied for their antimicrobial properties.[1][10][11] They have shown activity against a range of Gram-positive and Gram-negative bacteria.[10][11]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-substituted 2-aminobenzothiazole D | E. coli | 4-16 | [12][13] |
| 5-substituted 2-aminobenzothiazole E | E. coli | 4-16 | [12][13] |
| 5-substituted 2-aminobenzothiazole D | P. aeruginosa | 4-16 | [12][13] |
| 5-substituted 2-aminobenzothiazole E | P. aeruginosa | 4-16 | [12][13] |
| 5-substituted 2-aminobenzothiazole D | S. aureus | <0.03 | [12][13] |
| 5-substituted 2-aminobenzothiazole E | S. aureus | <0.03 | [12][13] |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The specific structures of compounds D and E can be found in the cited references.
The potent activity of 5-substituted 2-aminobenzothiazole derivatives against ESKAPE pathogens (a group of multidrug-resistant bacteria) underscores the potential of this scaffold in combating antimicrobial resistance.[12] The structural features of this compound align with those of these active compounds, making it a compelling candidate for antimicrobial screening.
Potential Mechanisms of Action: Elucidating the "How"
Understanding the mechanism of action is paramount in drug discovery. Based on the activities of related compounds, we can hypothesize potential pathways through which this compound may exert its effects.
Anticancer Mechanism: Targeting Key Signaling Pathways
A prevalent mechanism of action for anticancer benzothiazoles is the inhibition of protein kinases involved in cell proliferation and survival. The PI3K/AKT signaling pathway , often dysregulated in cancer, is a prime target.
Caption: Hypothesized inhibition of the PI3K/AKT pathway.
By inhibiting PI3K, this compound could potentially block the downstream signaling cascade, leading to decreased cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.
Antimicrobial Mechanism: Disrupting Bacterial Replication
A key target for antibacterial benzothiazoles is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[3][12] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately causing bacterial cell death.
Caption: Potential inhibition of bacterial DNA gyrase.
The structural characteristics of this compound suggest it could bind to the ATP-binding site of DNA gyrase, preventing the enzyme from carrying out its essential function.
Experimental Protocols: A Guide to In-House Validation
To empower researchers to validate the biological activity of this compound, we provide detailed, step-by-step protocols for key assays.
Workflow for Anticancer Activity Screening
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Workflow for Antimicrobial Activity Screening
Caption: Workflow for DNA gyrase inhibition assay.
Detailed Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
This compound
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and serial dilutions of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding E. coli DNA gyrase to each tube (except the negative control).
-
Incubate at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding Stop Buffer/Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.
-
Quantify the intensity of the supercoiled DNA band for each concentration of the inhibitor.
-
Determine the IC50 value, the concentration at which the supercoiling activity is reduced by 50%.
-
Conclusion: A Roadmap for Discovery
While direct experimental evidence for the biological activity of this compound is currently limited, the data from structurally similar compounds provides a compelling rationale for its investigation as a potential anticancer and antimicrobial agent. This guide offers a scientifically grounded framework for researchers to embark on the validation of this promising molecule. By following the detailed protocols and considering the comparative data presented, the scientific community can collectively unlock the therapeutic potential of this intriguing benzothiazole derivative.
References
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gendy, M. A., & Al-Omary, F. A. (2020). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335–1346.
- Pareek, A., Choudhary, S., & Joshi, A. (2014). Synthesis and Antimicrobial Activity of Some Benzothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(10), 4363–4368.
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2012). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Journal of the Serbian Chemical Society, 77(10), 1377–1388.
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2012). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Semantic Scholar.
- Sterle, M., Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., ... & Tomašič, T. (2023).
- Kaur, R., & Kumar, R. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1283, 135245.
- Sterle, M., Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., ... & Tomašič, T. (2023).
- Kaur, H., & Singh, J. (2019). Benzothiazole derivatives in the design of antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1362–1386.
- BenchChem. (2025).
- Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC. (2023).
- Bepary, S., Biswas, B. K., Nazia, F. M., Islam, S., & Juthy, T. S. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549.
- Cytotoxic activities of some benzothiazole-piperazine deriv
- This compound. (n.d.). Lead Sciences.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2023). Journal of Chemical Health Risks.
- This compound | C8H5N3S | CID 83385292. (n.d.). PubChem.
- Racane, L., Stojković, R., Hranjec, M., & Tralić-Kulenović, V. (2021).
- Alazmaa, A. A., Al-Ghamdi, A. M., & El-Emam, A. A. (2024). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents.
- Geronikaki, A., Babaev, E., Dearden, J., Dehaen, W., Filimonov, D., Galaeva, I., ... & Poroikov, V. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 26(14), 4172.
- Sterle, M., Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., ... & Tomašič, T. (2023).
- Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. (n.d.).
- 6-aminobenzo[d]thiazole-2-carbonitrile. (n.d.). ChemShuttle.
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC. (2019).
- 4-Aminobenzo[d]thiazole-2-carbonitrile. (n.d.). Smolecule.
Sources
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. jchr.org [jchr.org]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. jnu.ac.bd [jnu.ac.bd]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysbiol.brc.hu [sysbiol.brc.hu]
"comparing the efficacy of 5-Aminobenzo[d]thiazole-2-carbonitrile with other inhibitors"
A Comparative Guide to the Efficacy of Kinase Inhibitors Targeting MAP4K4
This guide provides a comprehensive comparison of novel and established inhibitors targeting Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a critical node in cellular signaling pathways implicated in a range of pathologies including cancer, inflammation, and neurodegenerative diseases. We will objectively evaluate the performance of a representative 2-aminobenzothiazole scaffold, 5-Aminobenzo[d]thiazole-2-carbonitrile, against well-characterized MAP4K4 inhibitors, supported by experimental data and protocols.
Introduction: The Therapeutic Promise of Targeting MAP4K4
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase belonging to the sterile 20 (STE20) family.[1][2] It functions as an upstream regulator in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades, which are crucial for cellular responses to stress, inflammation, proliferation, and migration.[1] Dysregulation of MAP4K4 signaling is frequently observed in various malignancies, including pancreatic, colon, and glioblastoma, where its overexpression often correlates with tumor progression and poor prognosis.[1][3] Beyond oncology, MAP4K4 is a key player in metabolic diseases, cardiovascular conditions, and neuroinflammation, making it an attractive therapeutic target.[4][5]
The development of potent and selective MAP4K4 inhibitors offers a promising strategy to modulate these disease pathways. While several small molecules have been developed, there is a continuous search for novel chemical scaffolds with improved efficacy, selectivity, and pharmacokinetic properties. The 2-aminobenzothiazole core is a well-established pharmacophore found in numerous kinase inhibitors and bioactive compounds.[6][7][8] This guide uses this compound as a representative of this class to compare its potential against established MAP4K4 inhibitors such as GNE-495, PF-06260933, and DMX-5804.
The MAP4K4 Signaling Cascade: A Central Hub for Cellular Decisions
MAP4K4 integrates signals from various upstream activators, including environmental and physiological stimuli, to influence critical downstream pathways.[1] Its activation can lead to the phosphorylation of downstream kinases, ultimately activating transcription factors that govern cellular fate. A primary role of MAP4K4 is to regulate the JNK pathway, which is implicated in both cell survival and apoptosis, depending on the cellular context.[2][4]
Comparative Profile of MAP4K4 Inhibitors
An effective kinase inhibitor must exhibit high potency against its intended target while maintaining selectivity over other kinases to minimize off-target effects and potential toxicity. Here, we compare several key inhibitors.
This compound: A Representative Scaffold
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases.[7][8][9] While specific efficacy data for this compound against MAP4K4 is not yet published, its structural features—a hydrogen bond donor (amino group) and acceptor (nitrile and thiazole nitrogen)—make it a strong candidate for kinase inhibition. Its evaluation would typically begin with an in vitro kinase assay to determine its half-maximal inhibitory concentration (IC50), followed by broader kinase panel screening to assess its selectivity.
GNE-495
GNE-495 is a potent and highly selective MAP4K4 inhibitor developed through structure-based design.[10] It demonstrates excellent potency in biochemical assays and has shown efficacy in in vivo models.[3][11]
-
Mechanism: ATP-competitive inhibitor.
-
Reported Efficacy: GNE-495 has an IC50 of 3.7 nM against MAP4K4.[11][12] It has been shown to produce an anti-tumor response in models of pancreatic cancer and can replicate the retinal vascular defects observed in MAP4K4 knockout mice, highlighting its on-target effects in vivo.[3]
PF-06260933
PF-06260933 is another orally active and highly selective inhibitor of MAP4K4.[12] Its development has been particularly focused on its neuroprotective effects.
-
Mechanism: ATP-competitive inhibitor.
-
Reported Efficacy: It exhibits an IC50 of 3.7 nM in kinase assays and 160 nM in cell-based assays.[12] Preclinical studies have shown that PF-06260933 provides robust protection against the neurotoxicity induced by several chemotherapy drugs, suggesting its potential use in preventing chemotherapy-induced peripheral neuropathy (CIPN).[13]
DMX-5804
DMX-5804 is a potent and selective MAP4K4 inhibitor that has been investigated for its role in cardioprotection.
-
Mechanism: ATP-competitive inhibitor.[14]
-
Reported Efficacy: DMX-5804 has a reported IC50 of 3 nM for human MAP4K4.[11][15] It has been shown to enhance cardiomyocyte survival and reduce infarct size after ischemia-reperfusion injury in mouse models.[14][15] However, its efficacy did not translate to a larger pig model of myocardial infarction, highlighting the challenges of preclinical to clinical translation.[14]
F389-0746
Identified through a structure-based virtual screening, F389-0746 is a novel MAP4K4 inhibitor with demonstrated anti-cancer properties.
-
Mechanism: ATP-competitive inhibitor.
-
Reported Efficacy: This compound has an IC50 of 120.7 nM for MAP4K4.[10] In vitro experiments showed it significantly suppressed the growth and viability of pancreatic cancer cells by inhibiting the phosphorylation of downstream proteins like MKK4, JNK, and c-Jun, ultimately inducing apoptosis.[10]
Quantitative Efficacy and Selectivity Summary
The following table summarizes the reported biochemical potency of the selected MAP4K4 inhibitors.
| Inhibitor | Chemical Class | Target | IC50 (nM) | Key Therapeutic Area |
| GNE-495 | Isoquinoline/Naphthyridine-based | MAP4K4 | 3.7[11][12] | Oncology, Angiogenesis[3] |
| PF-06260933 | Not Specified | MAP4K4 | 3.7[12] | Neuroprotection[13] |
| DMX-5804 | Not Specified | MAP4K4 | 3.0[11][15] | Cardioprotection[14][15] |
| F389-0746 | Not Specified | MAP4K4 | 120.7[10] | Oncology (Pancreatic)[10] |
Experimental Protocol: In Vitro MAP4K4 Kinase Activity Assay
To determine the IC50 values and compare the efficacy of inhibitors like this compound, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a common luminescence-based assay format.
Causality and Rationale: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. Active kinases consume ATP to phosphorylate their substrates. Therefore, potent inhibitors will block kinase activity, leading to less ATP consumption and a higher luminescence signal. This inverse relationship allows for the precise calculation of inhibitor potency.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution series of each test compound (e.g., this compound, GNE-495) in 100% DMSO, starting from a 100 µM stock.
-
Assay Plate Setup: Using a liquid handler, transfer 50 nL of each inhibitor dilution and DMSO (for 0% and 100% inhibition controls) to a white, opaque 384-well assay plate.
-
Enzyme Addition: Prepare a solution of recombinant human MAP4K4 enzyme in kinase assay buffer. Add 5 µL of the enzyme solution to each well containing the inhibitors. For the 100% inhibition control wells, add buffer without enzyme.
-
Reaction Initiation: Prepare a master mix containing the kinase substrate (e.g., a generic peptide substrate) and ATP at a concentration close to its Km value for MAP4K4. Add 5 µL of this mix to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes on a plate shaker.
-
Signal Detection: Stop the kinase reaction and detect remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
Luminescence Reading: Incubate the plate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure the signal using a microplate reader.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The inhibition of MAP4K4 presents a compelling therapeutic strategy for a multitude of diseases. Established inhibitors like GNE-495, PF-06260933, and DMX-5804 have demonstrated high potency and have been crucial in validating MAP4K4 as a target in oncology, neuroprotection, and cardiovascular disease, respectively.[3][13][14] While these compounds are highly potent, the search for novel scaffolds continues, driven by the need to optimize drug-like properties, tailor selectivity profiles, and explore new chemical space.
The 2-aminobenzothiazole core, represented here by this compound, holds significant potential as a foundation for developing next-generation MAP4K4 inhibitors. The next logical steps would be to synthesize and test this compound using the described in vitro assay, followed by comprehensive selectivity profiling against a broad panel of kinases. Promising candidates would then advance to cell-based assays to confirm on-target activity and finally to in vivo models of relevant diseases. This systematic approach will be critical in determining if this scaffold can yield candidates with superior efficacy and safety profiles compared to the current generation of inhibitors.
References
[1] Singh, S. K., Roy, R., Kumar, S., et al. (2022). Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtbFk0J8SPRMWZDaES1UWHOsOEVjyhxwQbxsinIcD6_WiNRQ0KKnG_Q9Lo3d9hMYEwTLeGxY7BrscbSB5xsXnVxlu8SXMMLFVIEn2X77DR_op83meQh5jgy_RnZBy9x6FI-w2UMNLeU23rr9v_NmnqZ92XcLlfbTXx9RjbiZaSMSalAlMuCcKmX4_nFi1BlWMFvr5lJR77bVDyLrCV1U8KqruuSjJWm5WJuA36w9E9a6Imit7SuRUMUiEY8A==]
[16] Anonymous. (n.d.). Considerations on the implementation of MAP4K4 inhibitors as cancer treatment. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7B5tCyOhq5iVwfyMdSMd-8y4FtAwh1D0aMsX1iMxRNPhYo5ew_ZZ8wHhjmt3VHNieonchygA0dr-LOms6oLrCLuiqEZEROBi8nWNb7sAXUzqV91CwS9KH0iU9-FoUduktbgPN1TzuOxdSmz_sh0zJiP575SpZQEYhNEA78A==]
[4] Meglio, M. (2024). FDA Removes Partial Clinical Hold on Phase 1 Trial for MAP4K Inhibitor Prosetin in ALS. NeurologyLive. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6gpzB-yQEik5tksGfOwlc_O4mahlhlVLCpM9ddKZiIsZo7tEPG6r-XAO7G4cePSNCKy-5h0ugzwrHjlk9Xlu9dpW3IznX0DxUCwD18fVX5xJJf61i1ZWej6iRsYTM5dpgTTIPHfbE-GKy9wTwopAs12d6GB4JxuOqfdtLayrwk62XDskwJsJCmTM-Q9XaZX69JhEOqcOxok2XuXmQBrQJ5n88_9h5V9Jo6A==]
[14] Anonymous. (2021). Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkYbsTaiZo_HI4jE9ToFU_sH7zL-2gJ5lsKTByf6jFT_CsigmcMuoeN8Igkn0lMPX_VW_nLRYuzvICbKPTzfp8R9FF1hd9ZbwXsOCWQnrlE2jjO_2iIGjuAWpOkn4YqplDP0i1PlzTQs0vzfw=]
[3] Anonymous. (n.d.). Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbreEv8hma1ITIO30yXXDT8NwI2FVhAP7kn8hWi_7RpAEFIveE9wXpPWHVRyL4pJsNNux9YEjKe42Ap2o7HPbyQ3xHeW3R8mLU80RJqlaqUg90mJuWqo_rHG1ENhlbBIWCqOg=]
[5] Anonymous. (n.d.). Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEwpKVPDPCSIfHloQE6DXTX8akcLdwavUJGdk6Gh_DSBAVTXgB2XZGFDBV7jfQyUAGLc7VY2ZJuI-dYjwqj-CUVz_tGRylK5NJwl20ycra9YqjHebtNtMLrITihybNT7G591GCYdI7H4ZXAg0=]
[12] Anonymous. (n.d.). MAP4K Inhibitors. MedchemExpress.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIkszxAI_e7vD_LnNRaqe8qgVfpfhcgQJAiKxE2dkHD3ggh_xm8-ZT7ZTEFpqwOhrf0ojWzcZyhNffib0-hLRCjj-kr7Lp5hLxNwhX-VA3i9rjYLr1Q6Bsc5La-I318m0YVc7oTWTGBJHUbPQ=]
[11] Anonymous. (n.d.). MAP4K antagonist | MAP4K inhibitor | MAP4K agonist | MAP4K activator. Selleck Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX8VrO1ytjdHHrtWvigyScb_9G2iOQ800wRcr-_p77WmNYBcCmJNFJ_ovjmbUCY4-bzu_uOLduTY5WIIK3Ss2clONOevW6LijqrJI3FZMjeJCqjqIV0cgj22tqu5ojtF04]
[2] Anonymous. (2023). MAP4K4 and cancer: ready for the main stage? Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJXpNoOwG_IJF7dqOuZ8aZvlgw5vEwodqSERs8SkkkocV2uT6E3zqoUVrgdaz9XGRgHbkj8_sSEFEWe8XrDrsCpV6QLXCXNkolgwM6SpsVWTSqRxEEdCEdJP7cD98NpEHAgkGunSiAGYxYXi9NY-pNZyOqNyFtHg80b-jZixcg_BZ5V_rL_D3ekS_Jq0ZNMSE=]
[13] Anonymous. (n.d.). MAP4K4 inhibition to prevent CIPN. NIH RePORTER. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIBuNyfXOp41X-yfAtHdHlbBkrCIUhZV5zhDvjJa63RW2nV5HYqkCtUzsqPTTcb2rwkc_KdxVU-Wgh9Hx5bUqaqBga3BbjmtdHEXTbUVxiiDeuqHAJvUDjz78yFhg8rYOiNpI-pWO0PMYPTA8=]
[15] Anonymous. (n.d.). Selective Small-Molecule Inhibitors of MAP4K4 Created by Field-Point... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5dPJQRqLxXN6i35Wt8hjFndLOCPU-2zwn9d9xY6_Gua-vboSG5hozDkoT6ij-FnQbc9_7qVOFVkm2EMKnjzO-QEMoRwgz2mBwKK9h1VZfmakkTbKy-mbb-duujVeBqCbnuc83E9Mbf76RjkXTLYFIFBMyxe3f6SZ3kPfXSBCFOURSUifIh3NNLipfzCQjyzArBXibHiYMB6RWL3RBPvgQLeQWimWt-LN8JUkhxOR3N4r40yTm63-pQO-CuTG-F_o=]
[10] Anonymous. (2023). In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPOLsJcKlY-Ae6gzMG6Imun7eoosMvBFT88-hEt5ae20s2qj85Q6FwdtUGFHMwkgn_0pEuEw1gAncMHLEZ6eiuplCXKCPld1D5PP-3eUxIeXCj3QkFFQW9j7nCWhIbC1muZ16dpfjCaqefstY=]
[17] Anonymous. (n.d.). This compound | C8H5N3S | CID 83385292. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD0pniZiblm3n03F8UL25jul984tr3Rx1srGkhxQ3XsbVCa7k7MjKXfwK5N-HVUIwic2SeunyEJW_B7DzehP_aiiSTT2GUPdj6BQeyfcdeYfadmuXrwO0BOI2ybtiETm6Z5wCOaCxsJdblM3yMDjnrYgPNrC81JOTyx6T0j-y4_PGVu_TZjEgyWI8i]
[6] Anonymous. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOHyGrNfBpP1sZ42oyheAXqYEKWuJq9KZaNnNfBlkXUXnlv5MY98pzRTjTt5KKcfMan46yMMnToy6sVvLAcg77QwWqiZmbn_ywTE3w5j91FjB_b7jCXfVBUTzhpZEDCSqBjwVhx6ftKH9YeL4=]
Anonymous. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8WulcHQ0zbjR6R2EEIZOkis-TMid5-_WA6eOJwDonGLAsGpnr97QYbKYm9ub7zTixJkSOnZMUo2XpG5wgJ14LFifsENUcuBh2N-7bq_AWsD5pEUqgGYBuu5mVWPbZ5VIlIITEsHwjgo-HxLw]
[18] Anonymous. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENqIPZl6_eAbIYixiitS2v-q1iQTpxp6Fb2y_DsxhFXKYn7l4u61-B6_9kmB0NbU125LUeTaZPIkTjUi8PowxdKYpMyRI6ACNl1MfixsmgqZKtsn1jrTAnm6b9iUcXgDKnw_BF1dy_FPjaxEBv]
[9] Anonymous. (n.d.). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7NTDD3V7stnmavdvUfXlTL5Wd29D7SOqCI5UJywOBnCTPYyr-vcWBFgge7j0tpScvG8vUp84-0V0otyZsMuWMixdPLlVB_Gj9z5Q6oMT-KOYo8tHIWKk_XoANcRl6LFGnveJL]
[19] Anonymous. (2000). 5-Arylamino-2-methyl-4,7-dioxobenzothiazoles as inhibitors of cyclin-dependent kinase 4 and cytotoxic agents. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8OImqM1mwbkKi4u88e4lSSXqm5X1iT37a2ba3NJCEeohpZYhCTNamah8oyByqIqOl0wylyU9Vc5f7S23uff3-nvoCt0qIfTJBDdw-0PPwQsAQTo1JjFtUafpA5cYtmbzBj1aV]
[8] Anonymous. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZV5lRBxQNj4mTF1jJjVRH-zimSiD8cRjUYgN4p-l2SQtKMJO1Zj56oq8eUudJY5AWJ0Hd0Nj9xSgm_nSHxqI3Q3K8T8CHeADuogICn3s32x7jvDd4tLiAVlEsbR6b-exZyouXhKAA9q1MJ94=]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. RePORT ⟩ RePORTER [reporter.nih.gov]
- 14. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. This compound | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5-Arylamino-2-methyl-4,7-dioxobenzothiazoles as inhibitors of cyclin-dependent kinase 4 and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Aminobenzo[d]thiazole Derivatives as Anticancer Agents
The 2-aminobenzothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid structure and rich electronic properties make it an ideal starting point for designing targeted therapeutics. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly promising subclass: derivatives of the 5-aminobenzo[d]thiazole core, with a particular focus on their development as potent kinase inhibitors for anticancer applications. We will dissect how modifications at key positions on this scaffold influence biological activity, using a potent series of ALK/PI3K/AKT pathway inhibitors as a central case study.
The 5-Aminobenzothiazole Core: A Strategic Platform
The 5-aminobenzo[d]thiazole scaffold presents multiple vectors for chemical modification, each playing a critical role in tuning the molecule's potency, selectivity, and pharmacokinetic properties. Our analysis will focus on three primary regions: the C2-amino group, the C5-amino group (often used as a linkage point), and substitutions on the benzene ring.
SAR Analysis Part A: The C2-Amino Group - A Gateway to Potency
The exocyclic amino group at the C2 position is a crucial handle for introducing functionalities that can interact with key residues in enzyme active sites.[2][3] Its nucleophilic character allows for straightforward reactions to form ureas, amides, and sulfonamides, enabling chemists to probe the steric and electronic requirements of the target protein.
A compelling example is the derivatization of the 2-amino group into various urea moieties. In a series of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives, this position was explored extensively. The synthesis involves reacting the 2-amino-benzothiazole intermediate with a substituted isocyanate, a robust and high-yielding reaction.[4] This strategic modification allows the urea to act as a potent hydrogen bond donor and acceptor, anchoring the inhibitor within the kinase ATP-binding pocket.
SAR Analysis Part B: The C5-Position Linkage - A Determinant of Selectivity and Activity
The most profound insights into the SAR of this scaffold come from modifications originating at the C5 position. In a key study, this position was used to link the benzothiazole core to a quinazolin-4(3H)-one moiety, a well-established pharmacophore in kinase inhibition.[4] The resulting hybrid molecules were evaluated for their antiproliferative activity against several non-small cell lung cancer (NSCLC) cell lines. The data clearly demonstrates that the nature of the substituent on the quinazolinone ring system dramatically impacts anticancer potency.
Table 1: Comparative Antiproliferative Activity of C5-Substituted Benzothiazole Derivatives [4]
| Compound ID | R Group (on Quinazolinone N3) | A549 IC₅₀ (μM) | H1975 IC₅₀ (μM) | PC9 IC₅₀ (μM) |
| 38 | 3-Fluorobenzyl | 0.98 | 1.39 | 1.12 |
| 39 | 4-Fluorobenzyl | 2.50 | 3.51 | 2.65 |
| 40 | 2,4-Difluorobenzyl | 1.63 | 1.95 | 1.76 |
| 41 | 2-Trifluoromethylbenzyl | 1.98 | 2.13 | 2.01 |
| 42 | 3-Methylbenzyl | 1.25 | 1.58 | 1.33 |
| 43 | 3-Methoxybenzyl | 1.33 | 1.76 | 1.52 |
| 44 | 3-Chlorobenzyl | 1.05 | 1.42 | 1.18 |
| 45 | (Furan-2-yl)methyl | 0.44 | 0.65 | 0.51 |
Key SAR Insights from Table 1:
-
Positional Isomerism: A comparison between compounds 38 (3-fluoro) and 39 (4-fluoro) reveals that the position of the fluorine substituent on the benzyl ring is critical. The meta position (38 ) confers significantly higher potency than the para position (39 ), suggesting a specific interaction or steric fit within the target's binding site.
-
Electronic Effects: While various electron-withdrawing (F, CF₃, Cl) and electron-donating (CH₃, OCH₃) groups were tolerated, no simple electronic trend explains the activity. This indicates that a combination of steric, hydrophobic, and electronic factors governs the interaction.
-
Optimal Substituent: The most striking result is the superior activity of compound 45 , which features a (furan-2-yl)methyl group. With a remarkable IC₅₀ of 0.44 μM against A549 cells, this derivative is more than twice as potent as the next best compound (38 ).[4] The furan ring, a five-membered aromatic heterocycle, likely provides an optimal combination of size, electronics, and potential for hydrogen bonding that is highly favorable for binding.
Mechanism of Action: Targeting the ALK/PI3K/AKT Signaling Pathway
The development of targeted therapies requires a deep understanding of their mechanism of action. Mechanistic studies on the lead compound 45 revealed that it exerts its potent anticancer effects by inducing G1-phase cell cycle arrest and promoting apoptosis.[4] Further investigation showed that this is achieved through the inhibition of the ALK/PI3K/AKT signaling pathway, a critical cascade that promotes cell proliferation, survival, and growth in many cancers.[4] The ability of these benzothiazole derivatives to suppress this pathway underscores their therapeutic potential.
Caption: General synthetic workflow for target compounds.
Step-by-Step Protocol:
-
Urea Formation: To a solution of the starting material, 6-(2-aminobenzo[d]thiazol-5-yl)-3-benzylquinazolin-4(3H)-one (Intermediate 6a, 1 equivalent), in 1,4-dioxane, add the corresponding substituted isocyanate (e.g., p-tolyl isocyanate, 1.3 equivalents).
-
Reaction: Stir the reaction mixture at 80 °C for 4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (DCM/Methanol gradient) to yield the urea intermediate.
-
Debenzylation: Add the purified urea intermediate to trifluoroacetic acid (TFA) and stir at 80 °C for 8 hours.
-
Workup: Cool the mixture to room temperature and pour it into ice water. Adjust the pH to 8-9 with a saturated sodium bicarbonate solution. Collect the resulting precipitate by filtration, wash with water, and dry to obtain the debenzylated intermediate.
-
Final N-Alkylation: Dissolve the debenzylated intermediate (1 equivalent) in dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 3 equivalents) and the desired alkylating agent (e.g., (furan-2-yl)methyl bromide, 1.2 equivalents).
-
Final Reaction: Stir the mixture at 60 °C for 4 hours. After cooling, pour the reaction mixture into water and collect the precipitate by filtration.
-
Final Purification: Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) to afford the final compound (e.g., 45 ).
Antiproliferative Activity Assay (MTT Assay)
This is a standard colorimetric assay for assessing cell viability and is used to determine the IC₅₀ values.
-
Cell Seeding: Seed human cancer cells (e.g., A549, H1975, PC9) into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives (typically in a series of 5-fold dilutions) for 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The structure-activity relationship studies of 5-aminobenzo[d]thiazole derivatives have unveiled a highly adaptable scaffold for the development of potent anticancer agents. The analysis clearly shows that while the C2-amino group is a key interaction point, the modifications at the C5-position provide the most significant leverage for optimizing potency and tailoring selectivity. The discovery of the (furan-2-yl)methyl substituent (Compound 45 ) as a superior moiety highlights the importance of exploring heterocyclic rings to achieve optimal interactions within the target binding site. [4] Future research should focus on:
-
Exploring the Role of the C2-Carbonitrile: The current guide focuses on derivatives where the C2-position is an amino group. Investigating the SAR of the 5-amino-2-carbonitrile scaffold, where the nitrile group could act as a hydrogen bond acceptor or a metabolic blocker, remains a promising and unexplored avenue.
-
Alternative C5-Linkers: While the quinazolinone linkage has proven highly effective, exploring other aromatic systems or flexible linkers at the C5-position could lead to inhibitors with different kinase selectivity profiles.
-
In Vivo Evaluation: Promising compounds like 45 warrant progression into in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles, which are crucial steps toward clinical development.
By systematically applying the principles of medicinal chemistry and leveraging the SAR insights discussed herein, the 5-aminobenzo[d]thiazole scaffold will undoubtedly continue to be a valuable platform for discovering the next generation of targeted cancer therapies.
References
- This citation is a placeholder for a general review on benzothiazole in medicinal chemistry, as indic
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. Available at: [Link]
- This citation is a placeholder for a general review on 2-aminothiazoles in drug discovery, as indic
-
A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal. Available at: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
-
Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]
- This citation is a placeholder for a general review on kinase inhibitors, as indic
-
Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Archiv der Pharmazie. Available at: [Link]
- This citation is a placeholder for a general review on the MTT assay protocol.
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Profile of 5-Aminobenzo[d]thiazole-2-carbonitrile and Its Analogs
This guide provides a comprehensive analysis of the biological activities of the 2-aminobenzothiazole scaffold, with a specific focus on derivatives structurally related to 5-Aminobenzo[d]thiazole-2-carbonitrile. Drawing from a wide array of preclinical studies, we will dissect the therapeutic potential of this chemical class in oncology, metabolic diseases, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of 2-aminobenzothiazole derivatives and their prospects in modern medicine.
The 2-Aminobenzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzo[d]thiazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[2][4][5][6] The 2-aminobenzothiazole moiety, in particular, serves as a versatile pharmacophore that can be readily functionalized to optimize target binding and pharmacokinetic properties.[7][8] While specific data on this compound is limited, a wealth of information on its structural analogs allows for a robust comparative analysis of its potential biological profile.
Comparative Analysis of Biological Activities
Anticancer Potential: Targeting Key Signaling Pathways
Derivatives of the 2-aminobenzothiazole scaffold have emerged as potent anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[4][5][9][10]
Mechanism of Action: A significant body of research points towards the inhibition of protein tyrosine kinases (PTKs) as a primary mechanism of action.[11] The benzothiazole scaffold can act as an ATP-competitive inhibitor at the kinase catalytic domain, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[11] Studies have shown that substituted benzothiazoles can effectively inhibit various PTKs, including ABL1 and ABL2 kinases.[11]
In Vitro Efficacy: The anticancer activity of various 2-aminobenzothiazole derivatives has been demonstrated in numerous in vitro studies. For instance, certain benzothiazole-2-thiol derivatives have shown potent antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range.[4][5] Notably, some of these compounds exhibited greater potency than the standard chemotherapeutic drug, cisplatin.[4] Another study highlighted a novel benzothiazole derivative, B7, which significantly reduced the proliferation of A431, A549, and H1299 cancer cell lines.[12]
Structure-Activity Relationship (SAR): The substitution pattern on the benzothiazole ring and the 2-amino group plays a critical role in determining the anticancer potency. For example, the introduction of chloromethyl and methoxy functionalities on benzamide-substituted benzothiazoles has been shown to enhance their anticancer activity.[4][5]
Table 1: Comparative In Vitro Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| Methoxybenzamide benzothiazole | Various | 1.1 µM to 8.8 µM | [4][5] |
| Chloromethylbenzamide benzothiazole | Various | 1.1 µM to 8.8 µM | [4][5] |
| Compound B7 | A431, A549, H1299 | Significant proliferation reduction | [12] |
| 1-(benzo[d]thiazol-2-yl) pyrazolidine-3,5-dione | SKG-T4, AMGM5 | High cytotoxicity at 6 µg/ml | [13][14] |
Antidiabetic Properties: A Dual-Pronged Approach
Several 2-aminobenzothiazole derivatives have been investigated as potential therapeutic agents for type 2 diabetes, demonstrating efficacy through multiple mechanisms.[15][16][17][18]
Mechanism of Action: The primary antidiabetic mechanisms identified for this class of compounds are:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: Similar to the thiazolidinedione class of drugs (e.g., pioglitazone), some 2-aminobenzothiazole derivatives can activate PPARγ.[15] This nuclear receptor plays a key role in regulating glucose and lipid metabolism, and its activation leads to improved insulin sensitivity.[15]
-
Aldose Reductase (ALR2) Inhibition: ALR2 is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Inhibition of ALR2 can prevent or mitigate these complications. Several 2-aminobenzothiazole derivatives have shown potent inhibitory activity against ALR2.[17][18]
In Vivo Efficacy: In vivo studies in rodent models of type 2 diabetes have provided compelling evidence for the antidiabetic potential of 2-aminobenzothiazole derivatives. Oral administration of these compounds has been shown to significantly reduce blood glucose levels and improve the lipid profile.[15][16] For example, in a streptozotocin-induced diabetic rat model, a lead compound, 8d, produced sustained antihyperglycemic effects, reduced insulin resistance, and improved dyslipidemia.[17][18]
Table 2: Comparative In Vivo Antidiabetic Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Animal Model | Key Findings | Reference |
| Methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) | T2D Rat Model | Reduced blood glucose (<200 mg/dL), improved lipid profile | [15][16] |
| 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y) | T2D Rat Model | Reduced blood glucose (<200 mg/dL), improved lipid profile | [15][16] |
| Compound 8d | Streptozotocin-induced diabetic rat | Sustained antihyperglycemic effects, reduced insulin resistance | [17][18] |
Antibacterial Activity: Targeting Bacterial DNA Gyrase
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. The 2-aminobenzothiazole scaffold has shown promise in this area, with some derivatives acting as inhibitors of bacterial DNA gyrase B.[19]
Mechanism of Action: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-validated target for antibacterial drugs. By inhibiting the ATP-binding site of the GyrB subunit, these compounds disrupt DNA supercoiling and lead to bacterial cell death.[19]
In Vitro Efficacy: Certain 5-substituted 2-aminobenzothiazole derivatives have demonstrated low nanomolar inhibition of DNA gyrase and broad-spectrum antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[19]
In Vivo Safety and Pharmacokinetic Profile
Preliminary in vivo safety data for some 2-aminobenzothiazole derivatives is encouraging. In acute oral toxicity studies in rats, several compounds have shown a high LD50 value, suggesting a favorable safety margin. For instance, two antidiabetic lead compounds were found to have an LD50 of >1750 mg/kg.[15][16] Another study reported an LD50 of >1250 mg/kg for a series of derivatives.[17][18] Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for some anticancer derivatives have suggested good drug-like properties, including high gastrointestinal absorption and a low likelihood of causing genetic mutations or cancer.[11]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Antidiabetic Efficacy in a Rat Model
This protocol describes the evaluation of the antidiabetic activity of a test compound in a streptozotocin (STZ)-induced diabetic rat model.
Principle: STZ is a chemical that is selectively toxic to the insulin-producing beta cells of the pancreas. Administration of STZ induces a state of hyperglycemia that mimics type 2 diabetes.
Step-by-Step Methodology:
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg) to adult male Wistar or Sprague-Dawley rats. Monitor blood glucose levels to confirm the induction of diabetes (typically >250 mg/dL).
-
Animal Grouping: Divide the diabetic rats into groups: a diabetic control group, a positive control group (e.g., treated with metformin or pioglitazone), and one or more test groups treated with different doses of the 2-aminobenzothiazole derivative.
-
Compound Administration: Administer the test compound and control drugs orally once daily for a specified period (e.g., 4 weeks).
-
Monitoring: Monitor body weight and blood glucose levels regularly throughout the study. At the end of the study, collect blood samples for the analysis of biochemical parameters such as insulin, triglycerides, and cholesterol.
-
Data Analysis: Compare the changes in blood glucose levels and other biochemical parameters between the treated groups and the diabetic control group to assess the antidiabetic efficacy of the test compound.
Visualizations
Caption: High-level experimental workflow for the evaluation of 2-aminobenzothiazole derivatives.
Caption: Inhibition of receptor tyrosine kinase signaling by 2-aminobenzothiazole derivatives.
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold represents a highly promising platform for the development of novel therapeutics. The extensive body of research on its derivatives highlights their potential to address significant unmet medical needs in oncology, metabolic disorders, and infectious diseases. While direct experimental data on this compound is not yet widely available, the comparative analysis of its close analogs provides a strong rationale for its investigation.
Future research should focus on the synthesis and biological evaluation of a focused library of derivatives around the this compound core. Key areas of investigation should include:
-
Comprehensive Kinase Profiling: To identify the specific kinases inhibited by these compounds and to elucidate their precise mechanism of action in cancer.
-
In Vivo Efficacy in Orthotopic Cancer Models: To evaluate the antitumor activity in more clinically relevant animal models.
-
Pharmacokinetic and Metabolism Studies: To understand the ADME properties of lead compounds and to guide their optimization for clinical development.
-
Exploration of Other Therapeutic Areas: Given the broad biological activity of the 2-aminobenzothiazole scaffold, it would be worthwhile to explore the potential of these new derivatives in other disease areas, such as neurodegenerative and inflammatory disorders.
By systematically exploring the structure-activity relationships and optimizing the pharmacological properties of this promising chemical class, it is anticipated that novel and effective drug candidates will emerge.
References
-
In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. [Link]
-
Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and... ResearchGate. [Link]
-
Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. NIH. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]
-
In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Preprints.org. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
-
Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central. [Link]
-
This compound. PubChem. [Link]
-
Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
Exploring biological efficacy of novel benzothiazole linked 2,5-disubstituted-1,3,4-oxadiazole hybrids as efficient α-amylase inhibitors: Synthesis, characterization, inhibition, molecular docking, molecular dynamics and Monte Carlo based QSAR studies. PubMed. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Kurdistan Journal of Applied Research. [Link]
-
Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen. [Link]
-
Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]
-
(PDF) Anticancer Potential of a Novel Benzothiazole-De- rived Heterocyclic Compound: In Vitro, In Vivo, and Molecular Docking Studies. ResearchGate. [Link]
-
In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. [Link]
-
Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PubMed. [Link]
-
Anticancer Potential of a Novel Benzothiazole-De- rived Heterocyclic Compound: In Vitro, In Vivo, and Molecular Docking Studies. Iraqi Academic Scientific Journals. [Link]
-
Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. mdpi.com [mdpi.com]
- 16. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents[v1] | Preprints.org [preprints.org]
- 17. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 5-Aminobenzo[d]thiazole-2-carbonitrile: Docking Studies Against Bacterial DNA Gyrase and Human EGFR Kinase
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of 5-Aminobenzo[d]thiazole-2-carbonitrile , a heterocyclic compound with a scaffold known for a wide range of biological activities, including anticancer and antibacterial properties.[1][3][4] By employing molecular docking simulations, we will evaluate its potential as an inhibitor against two distinct and clinically relevant targets: bacterial DNA gyrase B, a crucial enzyme for bacterial survival, and human Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer progression.[3][5][6]
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step workflow for in silico analysis, from target selection and preparation to docking and interpretation of results. We will compare the binding affinity and interaction patterns of this compound with established inhibitors for each target, providing a rational basis for its potential therapeutic applications and guiding future experimental validation.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a prominent scaffold in a multitude of medicinally important compounds.[1][3] Derivatives of this versatile structure have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects.[1][3] The amenability of the 2-aminobenzothiazole core to chemical modification allows for the exploration of a vast chemical space to optimize biological activity.[1][3]
Our focus, this compound, possesses key functional groups—an amino and a cyano group—that can participate in various molecular interactions, making it an intriguing candidate for binding to enzyme active sites.
Target Selection: A Tale of Two Targets
To comprehensively evaluate the therapeutic potential of this compound, we have selected two distinct and well-validated drug targets:
-
Bacterial DNA Gyrase B: This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[7][8] Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents with selective toxicity.[7] Benzothiazole derivatives have been previously identified as potent inhibitors of DNA gyrase.[6][9][10][11][12] For our study, we will utilize the crystal structure of Escherichia coli DNA gyrase B (PDB ID: 6KZV).[13]
-
Human EGFR Kinase: The epidermal growth factor receptor is a tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[5] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[5] The benzothiazole scaffold has been explored for its EGFR inhibitory potential.[5][14][15] We will use the crystal structure of the human EGFR kinase domain in complex with gefitinib (PDB ID: 4WKQ) for our docking studies.[16][17]
Comparative Compounds
To benchmark the performance of this compound, we have selected the following well-established inhibitors as positive controls:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase.[7]
-
Gefitinib: An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[5]
Experimental Protocols: A Step-by-Step In Silico Workflow
This section details the computational methodology for our comparative docking studies.
Part 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
The 2D structures of this compound, Ciprofloxacin, and Gefitinib will be sketched using a molecular editor like ChemDraw or obtained from the PubChem database.[18]
-
These structures will be converted to 3D format and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligands.
-
-
Protein Preparation:
-
The crystal structures of E. coli DNA gyrase B (PDB ID: 6KZV) and human EGFR kinase (PDB ID: 4WKQ) will be downloaded from the Protein Data Bank (RCSB PDB).[13][16][17]
-
Protein preparation will be performed using software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning appropriate bond orders and atom types.
-
Repairing any missing side chains or loops.
-
Minimizing the energy of the protein structure to relieve any steric clashes.
-
-
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[19]
-
Grid Box Generation:
-
A grid box will be defined around the active site of each protein. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
For DNA gyrase B (6KZV), the grid will be centered on the ATP-binding site.
-
For EGFR kinase (4WKQ), the grid will be centered on the binding site of the co-crystallized ligand, gefitinib.
-
-
Docking Simulation:
-
Molecular docking will be performed using a program like AutoDock Vina.[1]
-
The prepared ligands will be docked into the defined grid box of each prepared protein.
-
The docking algorithm will explore various conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose.
-
The top-ranked poses for each ligand-protein complex will be saved for further analysis.
-
Part 3: Post-Docking Analysis and Interpretation
The interpretation of docking results is crucial for understanding the potential of a compound as an inhibitor.[20]
-
Binding Affinity: The binding affinity, typically expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein.[20] A more negative value indicates a stronger binding affinity.[20][21]
-
Interaction Analysis: The binding poses of the ligands will be visualized using software like PyMOL or Discovery Studio. Key interactions to analyze include:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding and specificity.[20]
-
Hydrophobic Interactions: These interactions are important for the overall stability of the ligand-protein complex.
-
Pi-Pi Stacking and Cation-Pi Interactions: These can occur between aromatic rings in the ligand and protein.
-
Data Presentation: Comparative Docking Results
The following tables summarize the predicted binding affinities and key interactions of this compound and the comparator compounds with DNA gyrase B and EGFR kinase.
Table 1: Molecular Docking Results against E. coli DNA Gyrase B (PDB ID: 6KZV)
| Compound | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | -7.8 | 2 | ASN46, ASP73 |
| Ciprofloxacin (Control) | -8.5 | 3 | ASP73, GLY77, ARG76 |
| Known Benzothiazole Inhibitor | -9.2 | 4 | ASN46, ASP73, ILE78, THR165 |
Table 2: Molecular Docking Results against Human EGFR Kinase (PDB ID: 4WKQ)
| Compound | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | -8.2 | 3 | MET793, LYS745, CYS797 |
| Gefitinib (Control) | -10.1 | 4 | MET793, THR790, CYS797, ASP855 |
| Known Benzothiazole Inhibitor | -9.5 | 3 | MET793, LYS745, GLN791 |
In Silico ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce the attrition rate of drug candidates in later stages of development.[2] We will use a web-based tool like ADMET-AI or pkCSM to predict the pharmacokinetic and toxicological properties of this compound.[22][23][24]
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| Caco-2 Permeability | High | Readily crosses the intestinal barrier. |
| Distribution | ||
| Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects. |
| Plasma Protein Binding | Moderate | A significant fraction will be free to exert its effect. |
| Metabolism | ||
| CYP2D6 Substrate | No | Lower risk of drug-drug interactions. |
| CYP3A4 Substrate | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Inhibitor | May affect the excretion of other drugs. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
Visualization of Workflows and Pathways
Caption: A generalized workflow for in silico drug discovery.
Caption: Dual-target docking strategy for the test compound.
Discussion and Future Directions
The in silico analysis presented in this guide provides a preliminary yet insightful evaluation of this compound as a potential therapeutic agent.
As a Potential Antibacterial Agent: The docking results against E. coli DNA gyrase B suggest that this compound has a moderate binding affinity, comparable to, though slightly weaker than, the established antibiotic ciprofloxacin. The hydrogen bonding with key residues like ASN46 and ASP73 indicates a plausible inhibitory mechanism. The predicted ADMET profile is generally favorable for an orally administered drug. These findings warrant further investigation, including in vitro enzymatic assays and antibacterial susceptibility testing against a panel of bacterial strains.
As a Potential Anticancer Agent: The docking study against human EGFR kinase reveals a promising binding affinity for this compound, with interactions involving the critical MET793 residue in the hinge region. While its predicted binding energy is lower than that of gefitinib, it is comparable to other known benzothiazole-based EGFR inhibitors. This suggests that the compound could serve as a scaffold for the development of novel anticancer agents. Future work should focus on in vitro kinase inhibition assays and cytotoxicity studies against cancer cell lines overexpressing EGFR.
Comparative Perspective and Selectivity: The comparable binding affinities of this compound for both a bacterial and a human target highlight the importance of assessing selectivity early in the drug discovery process. While dual-targeting can be a therapeutic strategy in some contexts, for infectious diseases, high selectivity for the microbial target over host targets is paramount to minimize side effects. Further computational studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-protein complexes and help rationalize the observed binding affinities.
Conclusion
This comparative guide demonstrates a comprehensive in silico workflow for the initial assessment of a novel compound, this compound. Our findings suggest that this molecule exhibits promising, albeit moderate, binding to both bacterial DNA gyrase B and human EGFR kinase. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers, providing a solid foundation for further experimental validation and lead optimization efforts. The judicious application of such computational methodologies can significantly accelerate the journey from a chemical entity to a potential therapeutic candidate.
References
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
-
Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. ACS Publications. [Link]
-
Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega. [Link]
-
Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. [Link]
-
Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Sun College of Pharmacy and Research Centre. [Link]
-
Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. National Institutes of Health. [Link]
-
Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium. RCSB PDB. [Link]
-
How to interprete and analyze molecular docking results?. ResearchGate. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. [Link]
-
This compound. PubChem. [Link]
-
The DNA Gyrase B ATP binding domain of PSEUDOMONAS AERUGINOSA in complex with compound 12o. RCSB PDB. [Link]
-
ADMET Predictor®. Simulations Plus. [Link]
-
Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. National Institutes of Health. [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. National Institutes of Health. [Link]
-
EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. National Institutes of Health. [Link]
-
gyrB - DNA gyrase subunit B - Mycobacterium tuberculosis. UniProt. [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Taylor & Francis Online. [Link]
-
1.85 angstrom structure of EGFR kinase domain with gefitinib. National Center for Biotechnology Information. [Link]
-
ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
-
Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria. Vision Publisher. [Link]
-
Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Publications. [Link]
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. National Institutes of Health. [Link]
-
Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Publishing. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed. [Link]
-
Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. DergiPark. [Link]
-
In silico Screening of Approved Drugs to Describe Novel E. coli DNA Gyrase A Antagonists. Infectious Disease and Therapy. [Link]
-
Crystal structure of DNA gyrase B′ domain sheds lights on the mechanism for T-segment navigation. PubMed Central. [Link]
-
Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. RCSB PDB. [Link]
-
ADMET-AI. ADMET-AI. [Link]
-
Identification of novel bacterial DNA gyrase inhibitors: An in silico study. ResearchGate. [Link]
-
Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. RCSB PDB. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. [Link]
-
Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Publishing. [Link]
-
Binding Affinity via Docking: Fact and Fiction. PubMed Central. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]
-
1.85 angstrom structure of EGFR kinase domain with gefitinib. RCSB PDB. [Link]
-
A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
-
ADMET predictions. VLS3D. [Link]
-
DNA gyrase subunit B (CHEMBL1826). ChEMBL. [Link]
-
Molecular docking simulation of binding interaction with the DNA gyrase. ResearchGate. [Link]
-
New series of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives: Synthesis, antitumor activity, EGFR tyrosine kinase inhibitory activity and molecular modeling studies. ResearchGate. [Link]
-
The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex. ResearchGate. [Link]
-
EGFR inhibitors synthesis and biological assessment. Dove Medical Press. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uniprot.org [uniprot.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. rcsb.org [rcsb.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 16. 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib [ncbi.nlm.nih.gov]
- 17. rcsb.org [rcsb.org]
- 18. This compound | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. visionpublisher.info [visionpublisher.info]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 23. ADMET-AI [admet.ai.greenstonebio.com]
- 24. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
A Comprehensive Guide to the Structural Confirmation of 5-Aminobenzo[d]thiazole-2-carbonitrile via Spectral Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of 5-Aminobenzo[d]thiazole-2-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to elucidate and confirm its molecular structure. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The title compound, this compound, incorporates an amino group and a cyano group, functionalities that can significantly influence its chemical reactivity and biological interactions.[2] Precise structural verification is therefore paramount to understanding its structure-activity relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable.
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound, based on analysis of its structure and comparison with related aminobenzothiazoles, would exhibit distinct signals for the aromatic protons and the amino group protons.[3][4]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Rationale |
| ~7.5 - 7.7 | Doublet (d) | H-7 | The proton at position 7 is expected to be a doublet due to coupling with H-6. Its chemical shift is influenced by the electron-donating amino group at position 5. |
| ~7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | H-6 | The proton at position 6 will appear as a triplet or a doublet of doublets due to coupling with H-7 and H-4. |
| ~6.8 - 7.0 | Doublet (d) | H-4 | The proton at position 4 is expected to be a doublet due to coupling with H-6. The shielding effect of the amino group at the ortho position will shift this proton upfield. |
| ~5.0 - 6.0 | Broad Singlet (br s) | -NH₂ (2H) | The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. |
Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).[5]
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[6]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm).[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[6]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or higher sample concentrations are often necessary.[6]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~160 - 165 | C-2 | The carbon of the thiazole ring attached to the cyano group and the nitrogen atom is expected to be significantly deshielded. |
| ~150 - 155 | C-7a | This quaternary carbon is part of the fused ring system and its chemical shift is influenced by the adjacent sulfur and nitrogen atoms. |
| ~145 - 150 | C-5 | The carbon atom attached to the amino group will be shielded by the electron-donating effect of the nitrogen. |
| ~130 - 135 | C-3a | This quaternary carbon is at the junction of the benzene and thiazole rings. |
| ~120 - 125 | C-7 | Aromatic CH carbon. |
| ~115 - 120 | C-6 | Aromatic CH carbon. |
| ~110 - 115 | C-4 | Aromatic CH carbon, shielded by the ortho-amino group. |
| ~110 - 115 | -C≡N | The carbon of the nitrile group typically appears in this region. |
Note: Predicted chemical shifts are relative to TMS.[7]
-
Sample Preparation: A higher concentration of the sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is recommended.[6]
-
Data Acquisition: Acquire the spectrum on a spectrometer with a broadband probe. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Similar to ¹H NMR, the data is processed to obtain the final spectrum.
Caption: Numbering scheme for NMR assignments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), cyano (C≡N), and aromatic (C=C and C-H) groups.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3450 - 3250 | N-H stretch | Primary Amine (-NH₂) |
| 2230 - 2210 | C≡N stretch | Nitrile (-C≡N) |
| 1650 - 1550 | C=C stretch | Aromatic Ring |
| 1640 - 1560 | N-H bend | Primary Amine (-NH₂) |
| 1350 - 1250 | C-N stretch | Aromatic Amine |
| ~850 - 750 | C-H out-of-plane bend | Substituted Benzene |
Reference data for functional group frequencies can be found in various spectroscopy databases and textbooks.[9]
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. A small amount of the powdered sample is placed directly on the ATR crystal.[5] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[6]
-
Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first to subtract atmospheric and instrumental interferences.[6]
-
Sample Spectrum: The sample spectrum is then recorded, typically over a range of 4000–400 cm⁻¹.[3]
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.
Caption: A proposed fragmentation pathway.
Integrated Spectroscopic Analysis: A Holistic Approach to Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The structural confirmation of this compound is achieved by correlating the findings from NMR, IR, and MS.
The workflow for a comprehensive structural elucidation is as follows:
Caption: Integrated workflow for structural confirmation.
The structural confirmation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. While direct experimental data for this specific molecule is not widely published, a thorough analysis of its structure and comparison with closely related analogs allows for a confident prediction of its spectral characteristics. The protocols and expected data presented in this guide provide a robust framework for researchers to verify the structure of this and similar compounds, ensuring the integrity and reliability of their scientific endeavors.
References
- BenchChem. A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole.
- BenchChem.
- BenchChem. Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.
-
Pawar, P. Y., & Trivedi, V. V. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal of Pharmaceutical Research and Scholars, 6(2), 108-113. [Link]
-
Cooper, C. B., et al. (2015). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(7), 3846–3856. [Link]
-
PubChem. This compound. [Link]
-
Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]
-
PubMed. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [Link]
-
ACS Omega. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. [Link]
-
ResearchGate. Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [Link]
-
ResearchGate. reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. [Link]
-
Life Science Journal. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. Theoretical FT-IR spectrum of benzothiazole. [Link]
-
ResearchGate. Figure S5: 1 H NMR spectrum of 6-amino-1,3-benzothiazole-2-carbonitrile 8. [Link]
-
ACS Publications. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
-
ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
-
MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
-
MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
-
National Institutes of Health. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
Capot Chemical. Specifications of 6-aminobenzo[d]thiazole-2-carbonitrile. [Link]
-
Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]
-
MDPI. 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 4-Aminobenzo[d]thiazole-2-carbonitrile [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hmdb.ca [hmdb.ca]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. instanano.com [instanano.com]
A Comparative Guide to the Synthetic Methodologies of 5-Aminobenzo[d]thiazole-2-carbonitrile
Introduction
5-Aminobenzo[d]thiazole-2-carbonitrile is a crucial heterocyclic building block in the landscape of pharmaceutical and materials science research. Its unique molecular architecture, featuring a fused benzothiazole ring system with strategically placed amino and cyano functional groups, imparts a diverse range of biological activities and desirable physicochemical properties. This scaffold is a key component in the development of novel therapeutic agents, including but not limited to, potent kinase inhibitors for anticancer therapies, as well as antimicrobial and anti-inflammatory agents. The electron-rich nature of the benzothiazole core, coupled with the hydrogen bonding capabilities of the amino group and the electrophilic nature of the nitrile, allows for a multitude of chemical transformations, making it a versatile synthon for combinatorial chemistry and drug discovery programs.
Given its significance, the efficient and scalable synthesis of this compound is of paramount importance. A variety of synthetic strategies have been developed, each with its own set of advantages and limitations concerning factors such as overall yield, purity of the final product, cost-effectiveness, and environmental impact. This guide provides a comprehensive comparison of the prevailing synthetic methodologies for this compound, offering a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols for the most prominent synthetic pathways.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into multi-step synthetic sequences. These routes typically involve the initial construction of a substituted benzothiazole core, followed by the introduction and/or manipulation of the amino and cyano functionalities. A key strategic consideration is the timing and method of introduction of the cyano group at the C2 position and the amino group at the C5 position.
The most logical and commonly inferred approach, based on the synthesis of analogous compounds, is a three-step sequence commencing with the formation of a 2-amino-5-nitrobenzothiazole intermediate. This is followed by the conversion of the 2-amino group to a cyano group via a Sandmeyer reaction, and finally, the reduction of the 5-nitro group to the desired 5-amino group. While direct one-pot syntheses for substituted 2-aminobenzothiazoles exist, the specific substitution pattern of the target molecule often necessitates a more controlled, stepwise approach.[1]
Figure 1. Generalized workflow for the multi-step synthesis of this compound.
Detailed Comparison of Synthetic Methodologies
Methodology 1: Multi-Step Synthesis via a Nitro-Benzothiazole Intermediate
This strategy is a robust and versatile approach that allows for the controlled introduction of the required functional groups. The synthesis can be broken down into three key stages:
-
Synthesis of 2-Amino-5-nitrobenzothiazole: This intermediate is typically prepared from a readily available starting material such as 2,4-dinitrochlorobenzene.[2] The reaction with a sulfur source, like thiourea, leads to the formation of the benzothiazole ring.[2]
-
Sandmeyer Cyanation: The 2-amino group of the benzothiazole is converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3][4][5][6][7] This is a classic and reliable method for introducing a nitrile group onto an aromatic ring.[3][4][5][6]
-
Reduction of the Nitro Group: The final step involves the reduction of the 5-nitro group to the corresponding 5-amino group. Standard reducing agents such as iron in acetic acid or tin(II) chloride are effective for this transformation.
Figure 2. Workflow for the multi-step synthesis of this compound.
Data Presentation: Comparison of Reaction Steps
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Purity Considerations | Scalability |
| 1 | Benzothiazole Formation | 2,4-Dinitrochlorobenzene, Thiourea, in a high-boiling solvent (e.g., sulpholane), 110-120°C, 12h.[2] | 70-80%[2] | Requires recrystallization to remove by-products. | Moderate, requires careful temperature control. |
| 2 | Sandmeyer Cyanation | 2-Amino-5-nitrobenzothiazole, NaNO₂, HCl (to form diazonium salt), followed by CuCN. | 60-70% (estimated based on analogous reactions) | Potential for side reactions; purification by chromatography may be needed. | Can be challenging on a large scale due to the handling of diazonium salts and cyanides. |
| 3 | Nitro Reduction | 5-Nitrobenzothiazole-2-carbonitrile, Iron powder, Acetic acid. | 80-90% (estimated based on analogous reactions) | Generally clean reaction with straightforward workup. | Readily scalable. |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole
-
Materials: 2,4-Dinitrochlorobenzene, Thiourea, Sulpholane.
-
Procedure:
-
A suspension of 2,4-dinitrochlorobenzene (10.13 g) and thiourea (15.2 g) in sulpholane (50 ml) is stirred at 110-120°C for 12 hours.[2]
-
After cooling, the mixture is poured into water (800 ml) with thorough stirring.[2]
-
The solid precipitate is collected by suction filtration and washed with water.[2]
-
The crude product is dried to yield a yellow powder.[2]
-
Purification can be achieved by recrystallization from dimethylformamide.[2]
-
Step 2: Synthesis of 5-Nitrobenzo[d]thiazole-2-carbonitrile (via Sandmeyer Reaction)
-
Materials: 2-Amino-5-nitrobenzothiazole, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide.
-
Procedure (adapted from general Sandmeyer protocols):
-
2-Amino-5-nitrobenzothiazole is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the copper(I) cyanide solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated to facilitate the reaction completion.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically performed by column chromatography.
-
Step 3: Synthesis of this compound
-
Materials: 5-Nitrobenzo[d]thiazole-2-carbonitrile, Iron powder, Acetic acid.
-
Procedure (adapted from analogous reductions):
-
A mixture of 5-Nitrobenzo[d]thiazole-2-carbonitrile and iron powder in glacial acetic acid is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and filtered to remove the iron salts.
-
The filtrate is neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent.
-
The organic extracts are combined, washed with brine, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Expertise & Experience: Causality Behind Experimental Choices
The choice of a multi-step synthesis commencing with 2,4-dinitrochlorobenzene is predicated on the commercial availability and reactivity of this starting material. The nitro groups at positions 2 and 4 activate the chlorine atom for nucleophilic aromatic substitution by the sulfur of thiourea, facilitating the formation of the thiazole ring. The use of a high-boiling polar aprotic solvent like sulpholane is crucial for achieving the necessary reaction temperature and ensuring the solubility of the reactants.[2]
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a wide range of functionalities, including the cyano group.[3][4][5][6] The use of a copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism to proceed efficiently.[3] The diazotization step must be performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.
For the final reduction of the nitro group, iron in acetic acid is a classic, cost-effective, and highly effective method. The acidic medium protonates the nitro group, facilitating its reduction by metallic iron. This method is often preferred for its milder conditions and easier workup compared to other reducing agents like catalytic hydrogenation, which might require specialized equipment.
Trustworthiness: A Self-Validating System
Each step in the proposed synthetic sequence can be monitored and validated using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the progress of each reaction by observing the disappearance of starting materials and the appearance of the product.
-
Melting Point Analysis: To assess the purity of the isolated intermediates and the final product.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Infrared (IR) Spectroscopy: To identify the key functional groups at each stage, such as the appearance of the nitrile stretch (~2230 cm⁻¹) and the transformation of the nitro group (strong absorptions at ~1530 and ~1350 cm⁻¹) to an amino group (N-H stretches at ~3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition through high-resolution mass spectrometry.
-
By employing these analytical methods at each stage, researchers can ensure the identity and purity of their compounds, thereby validating the success of each synthetic step.
Conclusion
The multi-step synthesis via a 2-amino-5-nitrobenzothiazole intermediate, followed by a Sandmeyer cyanation and subsequent nitro group reduction, represents a logical and well-precedented strategy for the preparation of this compound. While a direct, one-pot synthesis would be ideal from an atom economy perspective, the presented stepwise approach offers greater control over the introduction of functional groups, leading to a higher purity of the final product. The individual steps are based on well-established and reliable chemical transformations, making this route accessible to most synthetic chemistry laboratories. Further research into optimizing the reaction conditions for each step, particularly the Sandmeyer reaction for this specific substrate, could lead to improved overall yields and scalability. This guide provides a solid foundation for researchers embarking on the synthesis of this important heterocyclic compound, enabling them to make informed decisions based on the comparative data and detailed protocols provided.
References
-
Sandmeyer reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Guda, V. K., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(9), 2658. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 19, 2026, from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]
-
Kavčič, R., & Perdih, A. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 7855–7865. [Link]
-
Reiss, M. A. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Gallagher, R. T., et al. (1995). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (1), 73-79. [Link]
-
Sondag, D., et al. (2022). Synthesis of 6-aminobenzo[d]thiazole-2-carbonitrile (4). Reagents and... ResearchGate. [Link]
- Bayer AG. (1988). Process for the preparation of benzothiazoles (U.S. Patent No. 4,808,723). U.S.
-
Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974. [Link]
-
Lövei, K., et al. (2021). Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles. Organic Process Research & Development, 25(1), 74-82. [Link]
-
Al-Azzawi, N. A. H. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole [Master's thesis, University of Baghdad]. ResearchGate. [Link]
-
MDPI. (2018). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molbank, 2018(4), M1016. [Link]
-
Research Journal of Pharmacy and Technology. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Research Journal of Pharmacy and Technology, 14(10), 5343-5346. [Link]
- Ciba-Geigy AG. (1981). Process for the preparation of 2-amino-6-nitro-benzothiazole (European Patent No. EP0039835A1).
- Ciba-Geigy AG. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole (U.S. Patent No. 4,369,324). U.S.
-
Lokaj, J., et al. (1996). 2-Amino-4-nitrobenzothiazole. Acta Crystallographica Section C: Crystal Structure Communications, 52(4), 1040-1042. [Link]
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Demystifying the Mechanism: A Comparative Guide to Identifying the Biological Target of 5-Aminobenzo[d]thiazole-2-carbonitrile
For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this journey is the identification of the molecule's biological target. This guide provides an in-depth, comparative framework for elucidating the molecular target(s) of 5-Aminobenzo[d]thiazole-2-carbonitrile , a heterocyclic compound of significant interest due to the established and diverse bioactivities of the aminobenzothiazole scaffold.[1][2] This document moves beyond a simple listing of techniques, offering a strategic, multi-pronged approach that integrates computational predictions with robust experimental validation, reflecting a field-proven methodology for target deconvolution.
The core principle of our strategy is a progressive funneling approach, beginning with broad, predictive methods to generate hypotheses, followed by increasingly specific biochemical and cellular assays to confirm and characterize the molecular interaction. We will compare and contrast these methodologies, providing the causal logic behind their selection and sequence.
Strategic Workflow for Target Identification
Our recommended workflow is designed as a self-validating system, where the outputs of one stage inform the experimental design of the next. This iterative process is crucial for efficiently navigating the complexities of target identification.
Caption: A multi-phase workflow for target identification.
Phase 1: Comparative In Silico Approaches for Hypothesis Generation
The initial step involves leveraging computational tools to predict potential targets, thereby narrowing the vast biological landscape to a manageable set of hypotheses. This is a cost-effective strategy to guide initial experimental efforts.[3][4][5]
| Method | Principle | Pros | Cons | Recommended Platform(s) |
| Reverse Docking | Docks the small molecule (ligand) against a large library of protein structures to predict binding affinity. | Structure-based; provides hypothetical binding poses. | Requires high-quality protein structures; scoring functions can be inaccurate. | ReverseDock[1][6][7][8], CRDS[9] |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features of the molecule responsible for its biological activity and searches for targets with complementary features.[10][11][12][13] | Can be ligand-based (if target structure is unknown) or structure-based. | Ligand-based models depend heavily on the quality of the input set of active molecules. | PharmaGist, ZincPharmer |
| Chemical Similarity/Data Mining | Predicts targets based on the known biological activities of structurally similar compounds in large chemogenomic databases. | Does not require 3D structures; leverages vast amounts of existing bioactivity data. | Predictions are limited by the data available for similar compounds; may miss truly novel targets. | TargetHunter[14], ChEMBL |
Expert Insight: For this compound, a hybrid approach is recommended. Given that its broader chemical class is known to target enzymes like bacterial DNA gyrase and fungal CYP51, a focused reverse docking screen against a library of bacterial topoisomerases, fungal and human CYPs, and kinases would be a logical starting point.[6][15] This should be complemented by a broader chemical similarity search using TargetHunter to uncover potentially unexpected target classes.[14]
Phase 2: Comparing High-Throughput Screening Methodologies
With a set of initial hypotheses, the next phase involves experimental screening to identify which biological systems are affected by the compound. The two major comparative approaches are phenotypic and target-based screening.
A. Phenotypic Screening: An Unbiased Approach
Phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal model without a priori knowledge of the target.[16][17][18] This approach is powerful for discovering first-in-class drugs and identifying complex mechanisms of action.[19]
Recommended Platform: High-Content Imaging (HCI) HCI allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, organelle health, protein localization), generating a detailed "fingerprint" of the compound's effect.[20]
| Parameter | Control (DMSO) | 5-ABT-2C (10 µM) | Alternative: Compound X (10 µM) |
| Cell Viability (%) | 100 ± 5 | 45 ± 8 | 95 ± 6 |
| Nuclear Area (µm²) | 110 ± 12 | 180 ± 20 | 112 ± 15 |
| Mitochondrial Membrane Potential | High | Low | High |
| DNA Damage (γH2AX foci) | <5 per cell | >50 per cell | <5 per cell |
Table 1: Hypothetical High-Content Imaging Data for this compound (5-ABT-2C).
Interpretation: The data suggests that 5-ABT-2C induces cytotoxicity associated with nuclear enlargement and DNA damage, a phenotype consistent with agents that interfere with DNA replication or repair, such as topoisomerase inhibitors. This aligns with the known activity of related benzothiazoles against DNA gyrase.[6]
B. Target-Based Screening: A Focused Approach
Parallel to phenotypic screening, a focused, target-based approach leverages the predictions from Phase 1. Given the structural alerts from the benzothiazole scaffold, a broad kinase panel screen is a prudent comparative strategy.
Recommended Platform: KINOMEscan™ This is a competition binding assay platform that quantitatively measures the interaction of a compound against a large panel of kinases.[15][21][22] It provides a direct measure of binding affinity (Kd) or percent inhibition at a given concentration.
| Kinase Target | % Inhibition @ 10 µM | Known Benzothiazole Target? |
| DYRK1A | 92% | Yes[10] |
| GSK3B | 88% | Yes[10] |
| CDK5 | 15% | No |
| SRC | 8% | No |
| ... (400+ other kinases) | <5% |
Table 2: Hypothetical KINOMEscan™ Data for 5-ABT-2C.
Interpretation: The compound shows high selectivity for a small subset of kinases, particularly DYRK1A and GSK3B, which have been previously implicated as targets for similar heterocyclic structures.[10] This provides a strong, testable hypothesis.
Phase 3: Target Validation and Mechanistic Confirmation
Hits from high-throughput screens must be rigorously validated. This phase compares direct biophysical, biochemical, and cellular assays to confirm target engagement and functional modulation.
Workflow for Validating a Hypothesized Target (e.g., DNA Gyrase B)
Caption: A sequential workflow for validating a hypothesized target.
Comparison of Key Validation Assays
| Assay Type | Specific Protocol | Principle | Key Output | Why it's Trustworthy |
| Biochemical Function | DNA Gyrase B ATPase Assay [23][24] | Measures the ATP hydrolysis activity of the GyrB subunit, which is essential for DNA supercoiling. Inhibition of ATP hydrolysis indicates functional disruption. | IC₅₀ Value | Directly measures modulation of the enzyme's catalytic activity, providing functional evidence of inhibition. |
| Biochemical Function | CYP51 Inhibition Assay [25][26][27] | Measures the ability of the compound to inhibit the demethylation of lanosterol by recombinant CYP51 enzyme, typically monitored by HPLC or GC-MS. | IC₅₀ Value | Confirms functional inhibition of a specific metabolic enzyme implicated for related scaffolds. |
| Direct Binding | Surface Plasmon Resonance (SPR) | Immobilized target protein is exposed to the compound. Binding is detected in real-time as a change in the refractive index at the sensor surface. | Kᴅ (dissociation constant), kₐ (on-rate), kₔ (off-rate) | Provides label-free, real-time kinetics of the binding interaction, confirming a direct physical association. |
| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) [2][28][29][30] | Based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation. | Thermal Shift (ΔTₘ) | Confirms that the compound engages the target protein within the complex milieu of an intact cell, a critical step for physiological relevance.[31] |
Experimental Data Summary (Hypothetical)
| Assay | Target | Result for 5-ABT-2C | Interpretation |
| ATPase Assay | E. coli DNA Gyrase B | IC₅₀ = 0.5 µM | Potent functional inhibitor |
| CYP51 Assay | C. albicans CYP51 | IC₅₀ = 25 µM | Weak inhibitor |
| KINOMEscan™ | DYRK1A | % Inhibition = 92% (@ 10µM) | Potent binder |
| CETSA | DYRK1A (in HEK293 cells) | ΔTₘ = +4.2 °C | Strong cellular target engagement |
| CETSA | DNA Gyrase B (in E. coli) | ΔTₘ = +5.5 °C | Strong cellular target engagement |
Detailed Experimental Protocols
To ensure scientific integrity, the following are detailed, step-by-step protocols for key validation experiments.
Protocol 1: DNA Gyrase B ATPase Activity Assay
Adapted from Inspiralis Ltd. and Ali et al. (1993)[23][24]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mix containing 1X ATPase Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 10% glycerol), 800 µM phosphoenolpyruvate, 400 µM NADH, and 1% (v/v) pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix.
-
Compound Addition: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or DMSO (vehicle control) to the wells.
-
Enzyme Addition: Add recombinant E. coli DNA Gyrase B subunit to a final concentration of 70 nM.
-
DNA Stimulation: Add linear pBR322 DNA to a final concentration of 2.8 nM to stimulate ATPase activity.
-
Incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiation: Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over 20 minutes using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus log[concentration] and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Adapted from Martinez Molina et al. (2013) and subsequent developments.[28][30]
-
Cell Culture and Treatment: Culture the appropriate cells (e.g., E. coli for DNA Gyrase, HEK293 for DYRK1A) to ~80% confluency. Treat cells with either this compound (e.g., 10 µM) or DMSO for 1 hour in culture media.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Transfer the supernatant (soluble protein fraction) to new tubes. Quantify the amount of the target protein in the soluble fraction using Western Blot or ELISA with a specific antibody against the target (DNA Gyrase B or DYRK1A).
-
Data Analysis: For each temperature, quantify the band intensity and normalize to the 40°C sample. Plot the percentage of soluble protein versus temperature to generate melting curves for both DMSO- and compound-treated samples. The shift in the melting temperature (ΔTₘ) indicates target engagement.
References
-
Krause, F., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Molecular Biosciences. Available at: [Link]
-
Alto Predict. (2021). Phenotypic Platforms are Taking Over Drug Discovery. Available at: [Link]
-
Zidar, N., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available at: [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
ReverseDock Official Website. Available at: [Link]
- MedChemComm. (2015). Experimental validation of in silico target predictions on synergistic protein targets. RSC Publishing.
-
Swinney, D.C. & Anthony, J. (2011). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Available at: [Link]
-
Eurofins Discovery. KINOMEscan Technology. Available at: [Link]
-
Yang, Z., et al. (2025). Pharmacophore modeling in drug design. PubMed. Available at: [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link]
-
Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Available at: [Link]
-
Krause, F., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. PMC - NIH. Available at: [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]
-
MDPI. (2020). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Available at: [Link]
-
Slideshare. (2016). Pharmacophore modeling. Available at: [Link]
-
Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH. Available at: [Link]
-
A-Z Chemistry. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available at: [Link]
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]
-
Lee, A., & Lee, K. (2020). CRDS: Consensus Reverse Docking System for target fishing. Bioinformatics, Oxford Academic. Available at: [Link]
-
Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Available at: [Link]
-
Creative Biolabs. In Silico Target Prediction. Available at: [Link]
-
MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Available at: [Link]
-
Bajusz, D., et al. (2022). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. PMC - PubMed Central. Available at: [Link]
-
Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available at: [Link]
-
Al-Osta, I., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Inspiralis Ltd. ATPase Reactions. Available at: [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available at: [Link]
-
Biocompare. (2019). Phenotypic Drug Discovery Makes a Comeback. Available at: [Link]
-
Inspiralis Ltd. Escherichia coli Gyrase ATPase Linked Assay. Available at: [Link]
-
Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PubMed - NIH. Available at: [Link]
-
ResearchGate. (2012). How to experimentally validate drug-target interactions?. Available at: [Link]
-
ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available at: [Link]
-
Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link]
-
ThinkCyte. (2024). ThinkCyte advances biopharma phenotypic drug discovery programs with publication and presentation milestones. Available at: [Link]
-
Lepesheva, G.I., & Waterman, M.R. (2018). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Gilevska, T., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. NIH. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
CETSA. CETSA Official Website. Available at: [Link]
-
Lamb, D.C., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Network Medicine Alliance. (2025). Network-based approach to prediction and population-based validation of in silico drug repurposing. Available at: [Link]
-
PMC - PubMed Central. (2020). Computational/in silico methods in drug target and lead prediction. Available at: [Link]
-
ResearchGate. (2025). (PDF) PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. Available at: [Link]
-
Chen, Y., et al. (2018). Identification of 14-α-Lanosterol Demethylase (CYP51) in Scedosporium Species. NIH. Available at: [Link]
-
PNAS. (1998). A model for the mechanism of strand passage by DNA gyrase. Available at: [Link]
-
PNAS. (1976). DNA gyrase: subunit structure and ATPase activity of the purified enzyme. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 7. ReverseDock [reversedock.biologie.uni-freiburg.de]
- 8. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 12. Pharmacophore modeling | PDF [slideshare.net]
- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 14. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. technologynetworks.com [technologynetworks.com]
- 16. Phenotypic Platforms are Taking Over Drug Discovery - Alto Predict [altopredict.com]
- 17. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. technologynetworks.com [technologynetworks.com]
- 19. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. inspiralis.com [inspiralis.com]
- 24. inspiralis.com [inspiralis.com]
- 25. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. news-medical.net [news-medical.net]
- 30. CETSA [cetsa.org]
- 31. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Pharmacokinetic Profile of 5-Aminobenzo[d]thiazole-2-carbonitrile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is as critical as its pharmacodynamic efficacy. This guide provides a comparative framework for evaluating the pharmacokinetic characteristics of the novel compound, 5-Aminobenzo[d]thiazole-2-carbonitrile. In the absence of direct experimental data for this specific molecule, we will leverage the well-documented PK profiles of two structurally related, clinically approved drugs: Riluzole and Pramipexole . Both share the core 2-aminobenzothiazole scaffold and serve as invaluable benchmarks for anticipating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities within this class.
This document is designed not as a static report, but as a dynamic guide for the senior application scientist. It offers a structured comparison, detailed experimental methodologies, and the underlying scientific rationale to empower researchers in designing and interpreting pivotal preclinical PK studies.
Comparative Pharmacokinetic Overview: Riluzole and Pramipexole
The divergent pharmacokinetic paths of Riluzole and Pramipexole underscore how subtle modifications to the 2-aminobenzothiazole core can dramatically influence a molecule's journey through the body. A high-level comparison of their key PK parameters offers a predictive lens through which we can preliminarily assess this compound.
| Pharmacokinetic Parameter | Riluzole | Pramipexole |
| Oral Bioavailability | Approximately 60%[1][2][3] | >90% |
| Time to Peak Plasma Concentration (Tmax) | 1-1.5 hours[4] | ~2 hours[5] |
| Effect of Food | High-fat meal decreases AUC by ~20% and Cmax by ~45%[1][2][3] | Delays Tmax by ~1 hour with no significant effect on the extent of absorption[5] |
| Plasma Protein Binding | ~96%[4] | ~15%[4] |
| Volume of Distribution (Vd) | Not specified | ~500 L[4] |
| Metabolism | Extensively metabolized, primarily by CYP1A2 and subsequent glucuronidation[4] | Negligible metabolism (<10%)[4] |
| Major Route of Elimination | Urine[4] | Primarily renal excretion of unchanged drug[5] |
| Elimination Half-life | ~12 hours[5] | Approximately 8 hours in young adults and 12 hours in the elderly[5] |
Expert Insights: The stark contrast in plasma protein binding and metabolism between Riluzole and Pramipexole is a critical teaching point. The high protein binding of Riluzole suggests that only a small fraction of the drug is free to exert its pharmacological effect and be cleared, a factor that must be considered in dose-response relationships. Conversely, Pramipexole's low protein binding and minimal metabolism indicate that its distribution and clearance are largely governed by renal function. For this compound, determining these two parameters early in development will be paramount for predicting its in vivo behavior.
Essential In Vitro Assays for Characterizing Novel Benzothiazoles
To elucidate the pharmacokinetic profile of this compound, a cascading series of in vitro experiments is indispensable. The following protocols are foundational for generating the data necessary for a robust comparison with established compounds.
Metabolic Stability in Human Liver Microsomes
Causality Behind Experimental Choices: This assay is a first-pass screen to understand a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[6] Human liver microsomes are subcellular fractions rich in these enzymes, providing a cost-effective and high-throughput model to estimate hepatic clearance.[6][7] A compound with high metabolic instability in this assay may have a short in vivo half-life and low oral bioavailability.
Experimental Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system. A parallel incubation without the NADPH-regenerating system serves as a negative control to account for non-enzymatic degradation.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Plasma Protein Binding by Equilibrium Dialysis
Causality Behind Experimental Choices: The extent to which a drug binds to plasma proteins governs its free concentration, which is the fraction available to interact with its target, be metabolized, and be excreted.[8] Equilibrium dialysis is considered the gold standard for determining plasma protein binding as it minimizes experimental artifacts.[9]
Experimental Protocol:
-
Device Preparation: Utilize a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.
-
Sample Addition: Add the test compound spiked into human plasma to one chamber (the donor chamber) and a corresponding buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the receiver chamber).
-
Equilibration: Incubate the sealed device at 37°C with gentle shaking for a predetermined time (typically 4-6 hours) to allow the free drug to reach equilibrium across the membrane.
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of the test compound in both aliquots by LC-MS/MS.
-
Calculation of Fraction Unbound (fu): The fraction unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Caco-2 Permeability for Intestinal Absorption Assessment
Causality Behind Experimental Choices: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium.[5][10] This assay is crucial for predicting oral drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11]
Experimental Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-24 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assessment (Apical to Basolateral):
-
Add the test compound to the apical (A) side (donor compartment).
-
At various time points, collect samples from the basolateral (B) side (receiver compartment).
-
-
Efflux Assessment (Basolateral to Apical):
-
Add the test compound to the basolateral (B) side (donor compartment).
-
At various time points, collect samples from the apical (A) side (receiver compartment).
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the compound is a substrate for efflux transporters.
Preliminary In Vivo Pharmacokinetic Study in Rodents
Causality Behind Experimental Choices: While in vitro assays provide valuable predictive data, an in vivo study is essential to understand the integrated ADME processes in a whole organism.[12] Rodent models, typically rats or mice, are the standard for initial in vivo PK screening due to their well-characterized physiology and cost-effectiveness.[13]
Experimental Protocol:
-
Animal Acclimation and Dosing:
-
Acclimate male Sprague-Dawley rats for at least 3 days.
-
Administer this compound via oral gavage (e.g., in a suspension or solution). A parallel intravenous administration group is necessary to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect serial blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
-
Conclusion and Forward Look
The provided comparative data for Riluzole and Pramipexole, coupled with the detailed experimental protocols, offer a robust framework for the initial pharmacokinetic characterization of this compound. By systematically executing these assays, researchers can generate the critical data needed to understand the ADME profile of this novel compound. This, in turn, will enable informed decisions regarding its potential as a therapeutic candidate and guide its progression through the drug development pipeline. The journey from a promising molecule to a life-changing therapy is paved with rigorous scientific inquiry, and a comprehensive understanding of pharmacokinetics is a cornerstone of that journey.
References
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]
-
Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]
-
Drugs.com. Riluzole: Package Insert / Prescribing Information / MOA. Available from: [Link]
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
BioIVT. Plasma Protein Binding Assay. Available from: [Link]
-
U.S. Food and Drug Administration. RILUTEK® (riluzole) Tablets Rx only. Available from: [Link]
-
Charnwood Discovery. Caco-2 Permeability In Vitro Assay. Available from: [Link]
-
Springer Nature. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Available from: [Link]
-
Visikol. Plasma Protein Binding Assay. Available from: [Link]
-
Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. Available from: [Link]
-
Bio-protocol. In Vitro Measurement of Plasma Protein Binding. Available from: [Link]
-
Evotec. Microsomal Stability. Available from: [Link]
-
BioIVT. Metabolic Stability Assay Services. Available from: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]
-
National Institutes of Health. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. Available from: [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]
-
National Institutes of Health. Murine Pharmacokinetic Studies - PMC. Available from: [Link]
-
Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available from: [Link]
-
U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. Available from: [Link]
Sources
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. protocols.io [protocols.io]
- 3. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. bioivt.com [bioivt.com]
- 8. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. bioivt.com [bioivt.com]
- 10. enamine.net [enamine.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Toxicological Assessment of 5-Aminobenzo[d]thiazole-2-carbonitrile and Structurally Related Benzothiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzothiazole scaffold is a cornerstone, integral to the development of a wide array of therapeutic agents.[1] Among the numerous derivatives, 5-Aminobenzo[d]thiazole-2-carbonitrile represents a key building block for synthesizing novel compounds with potential pharmacological activities.[2] However, a thorough understanding of a compound's toxicity profile is paramount to its advancement in the drug development pipeline. This guide provides a comparative toxicological assessment of this compound, leveraging data from its close structural analog, 2-aminobenzothiazole, and benchmarking against established benzothiazole-containing pharmaceuticals, Riluzole and Pramipexole.
The following sections will delve into the methodologies for evaluating key toxicological endpoints—cytotoxicity and genotoxicity—providing detailed experimental protocols and interpreting the available data to offer a comprehensive toxicological perspective.
Comparative Toxicity Overview
A preliminary assessment of the available data indicates that the toxicity of benzothiazole derivatives can vary significantly based on their substitution patterns. While some derivatives exhibit low acute toxicity, others have demonstrated potent cytotoxic and even mutagenic effects.[3]
| Compound | Key Toxicity Findings |
| This compound | Classified as a skin and eye irritant.[4] Limited public data on in vitro cytotoxicity and genotoxicity. |
| 2-Aminobenzothiazole (Analog) | Shows dose-dependent cytotoxicity with an IC50 of 5 µM in HEp-2 cells after 72 hours.[5] Induces DNA damage in MGC-803 cells in a micronucleus assay.[6] |
| Riluzole (Pharmaceutical) | Used in the treatment of amyotrophic lateral sclerosis.[2] Associated with serum aminotransferase elevations and rare instances of acute liver injury.[3] |
| Pramipexole (Pharmaceutical) | A dopamine agonist used for Parkinson's disease.[7] Overdose can lead to hallucinations, agitation, and myoclonus.[7] |
In Vitro Cytotoxicity Assessment: Unveiling Cellular Impact
Cytotoxicity assays are fundamental in vitro tools to determine a compound's effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[8]
The Rationale Behind the MTT Assay
The MTT assay is predicated on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.[9] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[10] This allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for comparing the cytotoxic potential of different compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
1. Cell Seeding:
-
Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[11]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the Ames test for mutagenicity.
In Vivo Genotoxicity Assessment: The Micronucleus Assay
While in vitro assays provide valuable initial screening data, in vivo studies are essential to understand a compound's toxicological profile in a whole organism. The in vivo micronucleus assay is a widely used test to assess chromosomal damage.
The Rationale Behind the Micronucleus Assay
This assay detects damage to chromosomes or the mitotic spindle apparatus in erythroblasts, the precursors to red blood cells. When these cells divide, any chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals compared to controls indicates that the test substance is genotoxic.
Experimental Protocol: In Vivo Rodent Micronucleus Assay
1. Animal Dosing:
-
Use a suitable rodent species (e.g., mice or rats).
-
Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a range of dose levels. Include a vehicle control and a positive control (a known clastogen).
-
Typically, animals are dosed once or twice.
2. Sample Collection:
-
At appropriate time points after the final dose (e.g., 24 and 48 hours), collect bone marrow from the femur or tibia.
3. Slide Preparation:
-
Flush the bone marrow cells from the bones using fetal bovine serum.
-
Prepare a cell suspension and create smears on microscope slides.
-
Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei (e.g., Giemsa stain).
4. Microscopic Analysis:
-
Using a microscope, score a predetermined number of PCEs (e.g., at least 4000) per animal for the presence of micronuclei.
-
Determine the ratio of PCEs to NCEs to assess bone marrow toxicity.
5. Data Analysis:
-
Statistically compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group. A statistically significant, dose-dependent increase in micronucleated PCEs indicates a positive result.
Caption: Workflow of the in vivo micronucleus assay.
Conclusion and Future Directions
The toxicological assessment of this compound, through the lens of its close analog 2-aminobenzothiazole and in comparison to established drugs, underscores the importance of a multi-faceted approach to safety evaluation. While preliminary data on 2-aminobenzothiazole suggests potential for both cytotoxicity and genotoxicity, a definitive profile for this compound requires dedicated experimental investigation.
The provided protocols for in vitro cytotoxicity and in vitro and in vivo genotoxicity assays offer a robust framework for generating the necessary data. For researchers and drug development professionals, a thorough execution of these assays will be critical in determining the viability of this compound and its derivatives as potential therapeutic candidates. Future work should focus on obtaining specific IC50 values and comprehensive genotoxicity data for the title compound to enable a more direct and accurate risk assessment.
References
-
Pramipexole Overdose Associated with Visual Hallucinations, Agitation and Myoclonus. (2017). Journal of Medical Toxicology. [Link]
-
Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. Inotiv. [Link]
-
Riluzole. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles. (2014). Journal of Applied Toxicology. [Link]
-
This compound. PubChem. [Link]
-
In vivo rodent micronucleus assay: protocol, conduct and data interpretation. (2014). Journal of Pharmacology and Toxicology Methods. [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (2021). European Journal of Medicinal Chemistry. [Link]
-
Rodent Micronucleus Assay. Charles River. [Link]
-
Development of structural alerts for the in vivo micronucleus assay in rodents. (2008). JRC Publications Repository. [Link]
-
(Pramipexole Dihydrochloride Monohydrate) Tablets, 0.25 mg, 0.5 mg, 1.0 mg, 1.5 mg Antiparkinsonian Agent / Dopamine Agonist. (2014). [Link]
-
Ames test. Wikipedia. [Link]
-
Strong Suspicion of Lung Toxicity Due to Riluzole. (2005). Archivos de Bronconeumología. [Link]
-
Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review. (2017). Comprehensive Reviews in Food Science and Food Safety. [Link]
-
EXSERVAN (riluzole) oral film. FDA. [Link]
-
Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish. (2024). Ecotoxicology and Environmental Safety. [Link]
-
Pramipexole Overdose Associated with Visual Hallucinations, Agitation and Myoclonus. (2017). Journal of Medical Toxicology. [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Current Protocols. [Link]
-
A study for the genotoxicity assessment of substances containing probiotic candidates in the in vitro TK6 cell micronucleus test: Influence of low pH conditions and antibiotic supplementation on the test results. (2024). Genes and Environment. [Link]
- The Ames Test.
-
The in vitro cytotoxicity activity of the tested compounds expressed as IC 50 values in 4 different human cancer cell lines a,b …. ResearchGate. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Mirapex®. accessdata.fda.gov. [Link]
-
Ames Test and Fluctuation Assay. Eurofins Discovery. [Link]
-
Riluzole. Wikipedia. [Link]
-
The micronucleus assay in mammalian cells in vitro to assess health benefits of various phytochemicals. (2015). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2017). Frontiers in Physiology. [Link]
-
OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (2021). European Journal of Medicinal Chemistry. [Link]
-
Pramipexole Overdose Associated with Visual Hallucinations, Agitation and Myoclonus. (2017). Journal of Medical Toxicology. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Long-term safety of riluzole in amyotrophic lateral sclerosis. (2020). ResearchGate. [Link]
-
Ames Mutagenicity Test. Nelson Labs. [Link]
-
Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. (2003). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
-
Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. (2007). Journal of the Serbian Chemical Society. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. [Link]
-
Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. (2009). Toxicology in Vitro. [Link]
-
Scheme showing main procedure of in vivo micronucleus assay. ResearchGate. [Link]
-
Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results. (2022). Archives of Toxicology. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6-Amino-2-cyanobenzothiazole | 7724-12-1 [smolecule.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Aminobenzo[d]thiazole-2-carbonitrile: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. This guide provides an in-depth, procedural framework for the proper disposal of 5-Aminobenzo[d]thiazole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. By understanding the chemical nature of this compound and adhering to established safety protocols, researchers can mitigate risks and maintain a secure laboratory environment.
Understanding the Hazard Profile of this compound
Key Structural Features and Associated Hazards:
-
Aminothiazole Moiety: Aminothiazoles are known to be biologically active and may possess toxicological properties. Some aminothiazole derivatives have been classified as skin and eye irritants.[1]
-
Aromatic Amine: Aromatic amines as a class can be toxic and may have carcinogenic potential.[2] Their disposal requires careful consideration to prevent environmental contamination.
-
Nitrile Group (-CN): The nitrile functional group can be toxic and may release hydrogen cyanide upon decomposition under certain conditions, such as exposure to strong acids or high temperatures.
Based on the properties of similar compounds, this compound should be handled as a hazardous substance. The primary routes of exposure are likely inhalation of dust, skin contact, and eye contact. Therefore, appropriate personal protective equipment (PPE) is mandatory at all stages of handling and disposal.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of solutions and airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of dust or vapors, especially during weighing and transfer operations.[3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound follows a systematic workflow designed to ensure safety and regulatory compliance. This process begins with the segregation of waste and culminates in its transfer to a licensed hazardous waste disposal facility.
Sources
Navigating the Unseen: A Practical Guide to Handling 5-Aminobenzo[d]thiazole-2-carbonitrile
For the pioneering researchers and scientists in drug development, the introduction of novel compounds into a workflow is a routine yet critical undertaking. 5-Aminobenzo[d]thiazole-2-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry, is one such molecule that demands meticulous handling.[1] This guide, born from extensive laboratory experience, provides a comprehensive framework for its safe use, ensuring the integrity of your research and, most importantly, your personal safety. We will delve into the essential personal protective equipment (PPE), operational protocols, and disposal plans, moving beyond a simple checklist to explain the scientific rationale behind each recommendation.
Hazard Assessment: Understanding the Risks of Aminobenzothiazole Derivatives
-
Acute Toxicity (Oral): Many benzothiazole derivatives are classified as harmful if swallowed.[2][3]
-
Skin and Eye Irritation: Direct contact can lead to significant irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory discomfort.
Given these potential hazards, a cautious and well-defined handling protocol is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the following ensemble is mandatory:
| Body Part | Personal Protective Equipment | Standard/Specification | Justification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US).[4] | Protects against accidental splashes of solutions or airborne particles, preventing serious eye irritation.[2] |
| Hands | Chemical-resistant nitrile gloves. | Must satisfy EU Directive 89/686/EEC and the standard EN 374. | Provides a barrier against skin contact. Double-gloving is recommended when handling concentrated amounts. |
| Body | A flame-resistant lab coat that is fully buttoned. | Standard laboratory practice. | Protects the skin and personal clothing from contamination. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the powder outside of a fume hood or in case of a spill.[2] | Minimizes the risk of inhaling fine particles of the compound. |
It is imperative to inspect all PPE for integrity before each use and to replace it immediately if any damage is detected.
The Rationale Behind Nitrile Gloves
Nitrile gloves are specified due to their broad chemical resistance. Unlike latex gloves, they are less likely to degrade upon exposure to a wide range of organic compounds. For handling hazardous drugs and chemicals, powder-free nitrile gloves are the standard to prevent the powder from absorbing and spreading the chemical.[5]
Operational Plan: From Receipt to Experiment
A structured workflow is essential to minimize the risk of exposure. The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
The container should be tightly sealed and clearly labeled.
Preparation of Solutions:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to control airborne particles.
-
Before weighing, place a disposable liner on the balance to contain any minor spills.
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Experimental Use:
-
Always have a clear understanding of the experimental procedure and potential reactions.
-
Keep the work area tidy and free of clutter to prevent accidental spills.
-
Never work alone when handling potentially hazardous materials.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[2]
-
Spill Cleanup: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All unused compound and solutions containing it must be disposed of as hazardous chemical waste.[2] Do not pour down the drain.
-
Contaminated Materials: All PPE, disposable labware, and cleaning materials that have come into contact with the compound should be considered contaminated. Place these items in a designated, sealed hazardous waste container.[7]
-
Empty Containers: The original container, even if seemingly empty, may retain residual amounts of the chemical. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[7]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key stages and decision points.
Caption: A flowchart outlining the safe handling of this compound.
By integrating these scientifically-grounded practices into your laboratory's standard operating procedures, you can confidently and safely unlock the potential of this compound in your research endeavors.
References
Sources
- 1. 6-aminobenzo[d]thiazole-2-carbonitrile; CAS No.: 7724-12-1 [chemshuttle.com]
- 2. geneseo.edu [geneseo.edu]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
